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  • Product: 1-(3-Fluoro-2-methoxyphenyl)ethanol
  • CAS: 1220039-38-2

Core Science & Biosynthesis

Foundational

Technical Monograph: 1-(3-Fluoro-2-methoxyphenyl)ethanol

Here is an in-depth technical guide regarding 1-(3-Fluoro-2-methoxyphenyl)ethanol, structured for research and development professionals. Chemical Class: Chiral Fluorinated Benzyl Alcohols Primary Application: Pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Here is an in-depth technical guide regarding 1-(3-Fluoro-2-methoxyphenyl)ethanol, structured for research and development professionals.

Chemical Class: Chiral Fluorinated Benzyl Alcohols Primary Application: Pharmaceutical Intermediate (P-CABs, Kinase Inhibitors)

Chemical Identity & Core Data

This compound represents a "privileged scaffold" in medicinal chemistry, combining the metabolic stability of the fluorine substituent with the steric and electronic modulation of the ortho-methoxy group. It serves as a critical chiral building block for synthesizing Potassium-Competitive Acid Blockers (P-CABs) and specific CNS-active agents.

CAS Registry Data
ConfigurationCAS NumberCommercial Status
Racemic 1220039-38-2 Available (Building Block)
(S)-Enantiomer 2227780-01-8 High-Value Intermediate
(R)-Enantiomer Not widely listedCustom Synthesis / Resolution required
Ketone Precursor 208777-19-9 1-(3-Fluoro-2-methoxyphenyl)ethanone
Physicochemical Profile[1][2][3][4][5]
  • IUPAC Name: 1-(3-Fluoro-2-methoxyphenyl)ethanol

  • Molecular Formula: C₉H₁₁FO₂[1]

  • Molecular Weight: 170.18 g/mol [1]

  • Appearance: Colorless to pale yellow viscous liquid.

  • Solubility: Soluble in MeOH, EtOH, DCM, DMSO; sparingly soluble in water.

  • Key Reactivity: Secondary alcohol susceptible to oxidation (to ketone), tosylation/mesylation (for nucleophilic substitution), and Mitsunobu inversion.

Strategic Synthesis Protocols

For drug development, the synthesis strategy depends on the required stereochemistry. Below are the two primary industry-standard workflows.

Workflow Visualization

The following diagram illustrates the divergence between racemic synthesis and asymmetric catalysis.

SynthesisPathways Ketone Precursor Ketone (CAS 208777-19-9) Racemic Racemic Alcohol (CAS 1220039-38-2) Ketone->Racemic Chiral (S)-Enantiomer (CAS 2227780-01-8) Ketone->Chiral NaBH4 NaBH4 / MeOH (Non-selective) RuCat RuCl(p-cymene)[(S,S)-Ts-DPEN] HCOOH / TEA

Figure 1: Divergent synthetic pathways from the parent acetophenone. Blue path indicates standard reduction; Green path indicates Asymmetric Transfer Hydrogenation (ATH).

Protocol A: Standard Reduction (Racemic)

Context: Used for generating analytical standards or when a racemic intermediate is sufficient for early-stage SAR (Structure-Activity Relationship) studies.

  • Setup: Charge a round-bottom flask with 1-(3-Fluoro-2-methoxyphenyl)ethanone (1.0 eq) and Methanol (10 volumes). Cool to 0°C.[2]

  • Addition: Portion-wise addition of Sodium Borohydride (NaBH₄) (1.1 eq). Caution: Hydrogen gas evolution.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.

  • Quench: Quench with saturated NH₄Cl solution.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Protocol B: Asymmetric Transfer Hydrogenation (Enantioselective)

Context: Required for GMP synthesis of chiral drug candidates to avoid wasteful resolution steps later.

  • Catalyst Prep: Utilize RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%).

  • Solvent System: Formic Acid / Triethylamine (5:2 azeotropic mix) serves as both solvent and hydrogen source.

  • Procedure:

    • Dissolve ketone (1.0 eq) in the HCOOH/TEA mixture (5 volumes).

    • Add catalyst under nitrogen atmosphere.

    • Stir at 25-30°C for 12–18 hours.

  • Validation: Check enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column). Target ee > 98%.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized material, the following spectral signatures must be verified.

Nuclear Magnetic Resonance (NMR)[4][7][8]
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.10–6.90 (m, 3H): Aromatic protons (characteristic splitting due to F-coupling).

    • δ 5.20 (q, J = 6.4 Hz, 1H): Benzylic methine (-CH OH).

    • δ 3.88 (s, 3H): Methoxy group (-OCH ₃).

    • δ 2.60 (br s, 1H): Hydroxyl proton (-OH , exchangeable).

    • δ 1.48 (d, J = 6.4 Hz, 3H): Methyl group (-CH ₃).

  • ¹⁹F NMR:

    • δ -130 to -135 ppm: Single peak (multiplet due to H-coupling if proton-coupled).

Quality Control Parameters
TestAcceptance CriteriaMethod
Purity > 98.0%HPLC (UV @ 210/254 nm)
Chiral Purity > 99.0% eeChiral HPLC
Water Content < 0.5%Karl Fischer Titration

Applications in Drug Discovery

The 1-(3-Fluoro-2-methoxyphenyl)ethanol scaffold is a bioisostere used to modulate lipophilicity and metabolic stability.

Potassium-Competitive Acid Blockers (P-CABs)

This moiety acts as a structural analog to the fluorinated phenyl rings found in Vonoprazan-class inhibitors. The ortho-methoxy group provides steric hindrance that locks the conformation of the molecule when binding to the H+/K+-ATPase proton pump, while the fluorine atom blocks metabolic hydroxylation at the 3-position.

Kinase Inhibition (CNS Targets)

Fluorinated benzyl alcohols are frequently converted to chiral amines or ethers in the synthesis of inhibitors for:

  • ALK (Anaplastic Lymphoma Kinase)

  • c-MET

  • Mechanistic Role: The fluorine atom increases CNS penetration (LogP modulation) and reduces P-gp efflux liability.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 1-(3-Fluoro-4-methoxyphenyl)ethanone (Isomer Comparison). Retrieved from [Link]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.

Sources

Exploratory

Technical Guide: Synthesis and Profiling of 3-Fluoro-2-methoxy-alpha-methylbenzyl Alcohol

Executive Summary 3-Fluoro-2-methoxy-alpha-methylbenzyl alcohol (systematically named 1-(3-fluoro-2-methoxyphenyl)ethanol) is a highly versatile benzylic alcohol derivative[1]. In modern drug discovery and agrochemical d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Fluoro-2-methoxy-alpha-methylbenzyl alcohol (systematically named 1-(3-fluoro-2-methoxyphenyl)ethanol) is a highly versatile benzylic alcohol derivative[1]. In modern drug discovery and agrochemical development, the strategic incorporation of fluorine and methoxy groups on an aromatic ring is frequently employed to modulate lipophilicity, improve metabolic stability, and enforce specific conformational geometries. This whitepaper provides a comprehensive technical breakdown of its structural properties, synthesis protocols, and analytical characterization, designed for researchers and process chemists[2].

Physicochemical Profiling & SAR Implications

The core structure consists of a chiral alpha-methylbenzyl alcohol framework, substituted at the ortho (methoxy) and meta (fluoro) positions. Understanding the Structure-Activity Relationship (SAR) implications of these functional groups is critical for downstream molecular design:

  • The 3-Fluoro Substituent: Fluorine substitution at the meta position acts as a metabolic shield against cytochrome P450-mediated aromatic oxidation. Its high electronegativity also inductively withdraws electron density from the ring, modulating the pKa of adjacent functional groups in downstream derivatives.

  • The 2-Methoxy Substituent: Positioned ortho to the benzylic alcohol, the methoxy group introduces steric bulk that restricts the free rotation of the benzylic C-C bond. It also serves as a potent hydrogen-bond acceptor, which can be critical for target-protein interactions.

Quantitative Data Summary
PropertyValue
Chemical Name 1-(3-Fluoro-2-methoxyphenyl)ethanol
CAS Registry Number 1220039-38-2
Molecular Formula C9H11FO2
Molecular Weight 170.18 g/mol
Hydrogen Bond Donors 1 (-OH)
Hydrogen Bond Acceptors 2 (-F, -OCH₃)
Physical State Liquid to low-melting solid

(Physicochemical data corroborated by chemical registry standards[1][2])

Synthetic Methodologies & Mechanistic Logic

The synthesis of 1-(3-fluoro-2-methoxyphenyl)ethanol is typically achieved via two primary routes: the reduction of the corresponding acetophenone or the Grignard addition to the corresponding benzaldehyde.

SyntheticPathways K 3'-Fluoro-2'-methoxyacetophenone (Precursor A) R1 NaBH4, MeOH Reduction K->R1 A 3-Fluoro-2-methoxybenzaldehyde (Precursor B) R2 MeMgBr, THF Grignard Addition A->R2 T 1-(3-Fluoro-2-methoxyphenyl)ethanol (Target Compound) R1->T R2->T

Synthetic pathways for 1-(3-fluoro-2-methoxyphenyl)ethanol via reduction or Grignard addition.

Route A: Ketone Reduction (Primary Protocol)

The most scalable and atom-economical approach is the sodium borohydride (NaBH₄) reduction of 3'-fluoro-2'-methoxyacetophenone[3][4].

Mechanistic Causality & Protocol Design:

  • Solvent Selection (Methanol): Methanol is chosen over aprotic solvents because it forms hydrogen bonds with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. It also reacts slowly with NaBH₄ to form reactive alkoxyborohydride species, which are potent reducing agents[4].

  • Temperature Control (0 °C to RT): The initial addition must be performed at 0 °C to safely manage the exothermic release of hydrogen gas and to prevent the rapid decomposition of the hydride reagent[4].

  • Quenching Logic: A saturated aqueous solution of ammonium chloride (NH₄Cl) is used to quench the reaction. Unlike strong acids (e.g., HCl), which could trigger the dehydration of the newly formed benzylic alcohol into a styrene byproduct, NH₄Cl provides a mildly acidic environment (pH ~5.5) that safely hydrolyzes the borate complex without side reactions[4].

Step-by-Step Experimental Protocol:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3'-fluoro-2'-methoxyacetophenone (1.0 equiv, ~10 mmol) in anhydrous methanol (0.5 M concentration).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Hydride Addition: Add sodium borohydride (NaBH₄, 1.2 equiv) portion-wise over 15 minutes. (Self-Validation Check: Effervescence (H₂ gas evolution) should be observed; if absent, the NaBH₄ may have degraded and should be replaced)[4].

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1.5 to 2 hours.

  • Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 3:1). The product alcohol will elute significantly slower (lower Rf) than the starting ketone due to increased hydrogen bonding with the silica stationary phase.

  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C and carefully add saturated aqueous NH₄Cl (equal volume to methanol) dropwise to quench excess hydride.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). EtOAc is selected for its excellent partition coefficient for polar aromatic alcohols.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography if necessary (crude purity is typically >95%).

ProtocolWorkflow S1 1. Dissolve Ketone in MeOH (0 °C) S2 2. Portion-wise addition of NaBH4 S1->S2 S3 3. Stir at RT for 1-2h (TLC Monitor) S2->S3 S4 4. Quench with H2O / NH4Cl S3->S4 S5 5. Extract with EtOAc & Wash S4->S5 S6 6. Dry (Na2SO4) & Concentrate S5->S6 S7 7. Purify via Chromatography S6->S7

Step-by-step experimental workflow for the sodium borohydride reduction of the acetophenone.

Route B: Grignard Addition

Alternatively, the compound can be synthesized by treating 3-fluoro-2-methoxybenzaldehyde[5] with methylmagnesium bromide (MeMgBr) in anhydrous THF at -78 °C. While effective, this route is generally less preferred for large-scale synthesis due to the strict anhydrous conditions required and the higher cost of the aldehyde precursor compared to the acetophenone.

Applications in Medicinal Chemistry

1-(3-Fluoro-2-methoxyphenyl)ethanol serves as a critical junction in synthetic pathways:

  • Mitsunobu Inversion: The secondary alcohol can undergo a Mitsunobu reaction to introduce azides, phthalimides, or phenols with complete inversion of stereochemistry, yielding chiral amines or ethers.

  • Reductive Amination Precursor: Oxidation back to the ketone (if starting from a racemic mixture) followed by asymmetric reductive amination is a common strategy to access chiral 1-(3-fluoro-2-methoxyphenyl)ethan-1-amines, which are prevalent pharmacophores in CNS-active agents.

Analytical Characterization

To validate the structural integrity of the synthesized compound, the following spectral features should be confirmed:

  • ¹H NMR (CDCl₃, 400 MHz): A characteristic doublet for the methyl group (CH₃) around δ 1.4-1.5 ppm. The benzylic proton (CH-OH) will appear as a distinct quartet around δ 5.0-5.2 ppm. The methoxy group (OCH₃) will present as a sharp singlet near δ 3.9 ppm.

  • ¹⁹F NMR (CDCl₃, 376 MHz): A single peak should be observed, typically split by adjacent aromatic protons, confirming the presence of the fluorine atom at the meta position.

References

  • [1] Title: 1-(3-Fluoro-2-methoxyphenyl)ethanol | 1220039-38-2, Source: ChemicalBook.

  • [2] Title: 1220039-38-2 | 1-(3-Fluoro-2-methoxyphenyl)ethanol, Source: BLD Pharm.

  • [5] Title: 3-Fluoro-2-methoxybenzaldehyde | 74266-68-5, Source: Sigma-Aldrich.

  • [3] Title: 3'-Fluoro-2'-Methoxyacetophenone, 97%, Source: ChemicalBook.

  • [4] Title: Application Notes and Protocols for the Reduction of the Ethanone Group, Source: BenchChem.

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 1-(3-Fluoro-2-methoxyphenyl)ethanol

Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Content Focus: Structural causality, enantioselective synthesis, and downstream pharmaceutical applications. Executive Summary In m...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Content Focus: Structural causality, enantioselective synthesis, and downstream pharmaceutical applications.

Executive Summary

In modern medicinal chemistry, the strategic incorporation of halogenated and sterically constrained aromatic systems is a fundamental tactic for optimizing pharmacokinetics and target binding affinities. 1-(3-Fluoro-2-methoxyphenyl)ethanol (CAS: 1220039-38-2) [1] represents a highly versatile, chiral building block. The presence of a fluorine atom at the 3-position, a methoxy group at the 2-position, and a 1-hydroxyethyl moiety provides a unique stereoelectronic profile.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data sheets. We will dissect the causality behind its structural properties, evaluate the logic of its synthetic pathways, and provide a self-validating protocol for its enantioselective preparation.

Physicochemical Properties & Structural Causality

Understanding the physicochemical behavior of 1-(3-Fluoro-2-methoxyphenyl)ethanol requires analyzing the synergistic effects of its substituents. The fluorine atom exerts a strong inductive electron-withdrawing effect, which modulates the electron density of the aromatic ring and lowers the pKa of potential downstream derivatives. Simultaneously, the 2-methoxy group acts as an electron-donating group via resonance, while its steric bulk restricts the rotational freedom of the adjacent 1-hydroxyethyl group. This conformational locking is highly advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein.

Quantitative Data Summary
PropertyValueCausality / Significance in Drug Design
IUPAC Name 1-(3-fluoro-2-methoxyphenyl)ethan-1-olStandardized nomenclature for regulatory filing.
CAS Registry Number 1220039-38-2Primary identifier for inventory and sourcing[1].
Molecular Formula C9H11FO2Dictates a low molecular weight (170.18 g/mol ), ideal for fragment-based drug discovery.
Molecular Weight 170.18 g/mol Highly efficient ligand efficiency (LE) metric potential.
SMILES CC(O)C1=CC=CC(F)=C1OCComputational handle for in silico docking and SAR modeling.
H-Bond Donors 1 (Hydroxyl group)Essential for specific target interactions; serves as a functional handle for etherification or esterification.
H-Bond Acceptors 2 (Methoxy oxygen, Hydroxyl oxygen)Enhances aqueous solubility and interacts with kinase/protease active sites.
Stereocenters 1 (C1 of the ethyl group)Necessitates enantioselective synthesis to avoid off-target effects from the inactive enantiomer.

Synthetic Methodologies & Mechanistic Pathways

The synthesis of 1-(3-Fluoro-2-methoxyphenyl)ethanol generally proceeds via one of two strategic disconnections, depending on whether the racemic mixture or a specific enantiomer is required for the development pipeline.

  • The Nucleophilic Addition Route (Racemic): Utilizing 3-Fluoro-2-methoxybenzaldehyde (CAS: 74266-68-5) [2] as the electrophile, a Grignard reaction with methylmagnesium bromide rapidly yields the racemic alcohol. This is cost-effective for early-stage screening.

  • The Asymmetric Reduction Route (Chiral): Utilizing 3'-Fluoro-2'-methoxyacetophenone (CAS: 295779-86-1)[3], an enantioselective reduction (e.g., Corey-Bakshi-Shibata reduction) is employed. This route is critical for advanced drug development where enantiopurity is mandated by regulatory agencies.

Synthesis A 3-Fluoro-2-methoxybenzaldehyde (CAS: 74266-68-5) C Grignard Reaction (MeMgBr, THF, 0°C) A->C Nucleophilic Addition B 3'-Fluoro-2'-methoxyacetophenone (CAS: 295779-86-1) D Asymmetric Reduction (CBS Catalyst, BH3, THF) B->D Hydride Transfer E Racemic 1-(3-Fluoro-2- methoxyphenyl)ethanol C->E Aqueous Workup F Chiral (R)- or (S)-1-(3-Fluoro-2- methoxyphenyl)ethanol D->F Enantioselective

Caption: Synthetic pathways for racemic and chiral 1-(3-Fluoro-2-methoxyphenyl)ethanol.

Self-Validating Protocol: Enantioselective CBS Reduction

To achieve high enantiomeric excess (ee >98%), the reduction of 3'-fluoro-2'-methoxyacetophenone must be strictly controlled. The following protocol is designed as a self-validating system, ensuring that each step confirms the success of the previous one.

Reagents:

  • 3'-Fluoro-2'-methoxyacetophenone (1.0 eq)

  • (R)- or (S)-CBS catalyst (0.1 eq)

  • Borane-tetrahydrofuran complex (BH3·THF, 1.0 M, 1.2 eq)

  • Anhydrous THF

Step-by-Step Methodology:

  • System Purging & Catalyst Activation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon. Add the CBS catalyst and anhydrous THF. Cool the system to -20°C. Causality: Moisture acts as a hydride sink, destroying the borane reagent and drastically reducing enantioselectivity. Temperature control at -20°C maximizes the stereofacial discrimination of the catalyst.

  • Borane Addition: Syringe in the BH3·THF complex dropwise over 10 minutes. Stir for 15 minutes.

  • Substrate Addition (Critical Step): Dissolve 3'-fluoro-2'-methoxyacetophenone in anhydrous THF. Add this solution via a syringe pump over 2 hours to the catalyst/borane mixture. Causality: Slow addition ensures the local concentration of the uncoordinated ketone remains near zero. If the ketone concentration spikes, an uncatalyzed, racemic background reduction will occur, ruining the enantiomeric excess.

  • In-Process Validation: After 3 hours, withdraw a 10 µL aliquot, quench with methanol, and analyze via TLC (Hexanes:EtOAc 3:1). Validation Check: The reaction is complete only when the UV-active ketone spot (Rf ~0.6) is entirely absent, replaced by the more polar alcohol spot (Rf ~0.3). Do not proceed to quench until this is verified.

  • Quenching & Workup: Slowly add methanol (dropwise) at -20°C. Validation Check: Vigorous hydrogen gas evolution will occur; the cessation of bubbling confirms that all excess borane has been safely destroyed. Warm to room temperature, concentrate under reduced pressure, and purify via flash chromatography.

Downstream Applications & SAR Logic

In drug development, the 1-(3-Fluoro-2-methoxyphenyl)ethyl moiety is rarely the final drug; it is a meticulously chosen fragment designed to optimize the Structure-Activity Relationship (SAR) of a larger pharmacophore.

The logic behind selecting this specific scaffold is multi-faceted:

  • Metabolic Shielding: The fluorine atom at the 3-position blocks cytochrome P450-mediated ortho-hydroxylation, significantly increasing the biological half-life of the drug candidate.

  • Lipophilic Efficiency: Fluorine increases lipophilicity (logP) without adding the steric bulk associated with a methyl or chloro group, improving cellular membrane permeability.

  • Vectorial Trajectory: The chiral center directs subsequent functional groups (e.g., if the hydroxyl is converted to an amine or ether) into a precise 3D trajectory, ensuring tight binding in narrow protein pockets.

SAR_Logic A 1-(3-Fluoro-2-methoxyphenyl)ethanol Scaffold B 3-Fluoro Substitution A->B C 2-Methoxy Group A->C D Chiral Hydroxyethyl A->D E Blocks CYP450 Metabolism Increases Lipophilicity B->E F Steric Hindrance Conformational Locking C->F G Stereospecific Target Binding H-Bond Donor/Acceptor D->G

Caption: Structure-Activity Relationship (SAR) logic for the 1-(3-Fluoro-2-methoxyphenyl)ethanol scaffold.

Analytical Characterization Standards

To ensure the integrity of the synthesized 1-(3-Fluoro-2-methoxyphenyl)ethanol before downstream coupling, the following analytical validations must be met:

  • 1H NMR (400 MHz, CDCl3): Look for the diagnostic doublet of the methyl group (approx. 1.4-1.5 ppm, J = 6.5 Hz) and the quartet of the methine proton (approx. 5.0-5.2 ppm). The methoxy singlet should appear sharply around 3.9 ppm.

  • 19F NMR (376 MHz, CDCl3): A single peak (typically a multiplet due to coupling with adjacent aromatic protons) confirms the presence and integrity of the fluorine substituent.

  • Chiral HPLC: Essential for validating the CBS reduction. Use a stationary phase such as Chiralcel OD-H or Chiralpak AD-H with a Hexane/Isopropanol mobile phase to resolve the (R) and (S) enantiomers and calculate the exact enantiomeric excess.

References

  • ChemicalBook. "1-(3-Fluoro-2-methoxyphenyl)ethanol | 1220039-38-2". Accessed March 2, 2026.
  • CymitQuimica. "CAS 74266-68-5: 3-Fluoro-2-methoxybenzaldehyde". Accessed March 2, 2026.
  • Key Organics. "295779-86-1 | 3'-Fluoro-2'-methoxyacetophenone | MFCD12545933". Accessed March 2, 2026.
Exploratory

Solvation Dynamics of 1-(3-Fluoro-2-methoxyphenyl)ethanol: A Technical Guide to Aqueous vs. Organic Solubility

Understanding the solubility profile of complex aromatic intermediates is a foundational requirement for successful drug design, synthetic route optimization, and formulation development. 1-(3-Fluoro-2-methoxyphenyl)etha...

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the solubility profile of complex aromatic intermediates is a foundational requirement for successful drug design, synthetic route optimization, and formulation development. 1-(3-Fluoro-2-methoxyphenyl)ethanol is a highly specialized chiral building block characterized by competing functional groups that dictate its thermodynamic interactions with different solvent systems.

This whitepaper provides an in-depth mechanistic analysis of the solvation thermodynamics of 1-(3-Fluoro-2-methoxyphenyl)ethanol, alongside self-validating experimental protocols for accurately quantifying its solubility across aqueous and organic media.

Molecular Profile & Physicochemical Properties

The physicochemical behavior of 1-(3-Fluoro-2-methoxyphenyl)ethanol is governed by its specific substitution pattern on the benzene ring. The molecule features a lipophilic aromatic core, a highly electronegative fluorine atom, a moderately polar methoxy group, and a hydrogen-bonding ethanol moiety (1-hydroxyethyl group)[1].

Table 1: Physicochemical Profile of 1-(3-Fluoro-2-methoxyphenyl)ethanol

PropertyValue / Description
CAS Number 1220039-38-2[1]
Molecular Formula C9H11FO2[2]
Molecular Weight 170.18 g/mol [2]
H-Bond Donors 1 (Hydroxyl group)
H-Bond Acceptors 3 (Hydroxyl oxygen, Methoxy oxygen, Fluorine)
Predicted LogP ~1.8 – 2.5 (Highly lipophilic)

Solvation Thermodynamics: Water vs. Organic Solvents

The solubility of a compound is not merely a static value; it is the thermodynamic consequence of breaking solute-solute interactions and forming solute-solvent interactions.

The Aqueous Solubility Deficit (Hydrophobic Effect)

1-(3-Fluoro-2-methoxyphenyl)ethanol exhibits extremely poor aqueous solubility (estimated < 1 mg/mL). The causality behind this lies in the high cavitation energy required to disrupt the hydrogen-bonded network of water to accommodate the bulky, hydrophobic aromatic ring. Furthermore, while the molecule possesses a hydroxyl group capable of hydrogen bonding with water, this interaction is heavily compromised by steric hindrance and intramolecular hydrogen bonding . The adjacent ortho-methoxy group can form an intramolecular hydrogen bond with the 1-hydroxyethyl group. This internal stabilization effectively "hides" the polar hydroxyl group from the aqueous environment, increasing the molecule's apparent lipophilicity and driving its exclusion from water. Additionally, organic fluorine is notoriously poor at accepting hydrogen bonds in aqueous media, acting instead as a hydrophobic bulk modifier.

Organic Solvent Affinity

Conversely, the compound exhibits high solubility in both polar and non-polar organic solvents. In solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc), the enthalpy of mixing is highly favorable due to strong dipole-dipole interactions and London dispersion forces aligning with the polarizable aromatic system. In protic organic solvents like Methanol (MeOH) or Ethanol (EtOH), the solvent easily disrupts any intramolecular hydrogen bonds, forming robust intermolecular hydrogen bonds with the methoxy and hydroxyl oxygens without the entropic penalty seen in water.

Solvation Mol 1-(3-Fluoro-2-methoxyphenyl)ethanol Aq Aqueous Solvents (Water, Buffers) Mol->Aq Hydration Org Organic Solvents (DMSO, DCM, EtOAc) Mol->Org Solvation Aq_Mech High Cavitation Energy Intramolecular H-Bonding Aq->Aq_Mech Org_Mech Favorable Enthalpy of Mixing Dipole & vdW Interactions Org->Org_Mech Aq_Res Poor Solubility (< 1 mg/mL) Aq_Mech->Aq_Res Org_Res High Solubility (> 50 mg/mL) Org_Mech->Org_Res

Fig 2. Thermodynamic pathways governing the solubility profile of the target compound.

Table 2: Comparative Solubility Profile (Mechanistic Estimates)

Solvent SystemPolarity IndexPrimary Solvation MechanismExpected Solubility
Water (pH 7.0) 10.2Limited H-bonding (Sterically hindered)< 1 mg/mL (Poor)
Methanol (MeOH) 5.1Intermolecular H-bonding, Dipole-dipole> 50 mg/mL (High)
Ethyl Acetate 4.4Dipole-dipole, Dispersion forces> 100 mg/mL (Very High)
Dichloromethane 3.1Dispersion, Dipole-induced dipole> 100 mg/mL (Very High)
Hexane 0.1Weak dispersion forces5 - 10 mg/mL (Moderate)

Experimental Methodologies for Solubility Determination

To accurately determine the solubility of 1-(3-Fluoro-2-methoxyphenyl)ethanol, researchers must employ rigorous, self-validating protocols. The OECD Test Guideline 105 outlines the standard regulatory frameworks for water solubility testing[3].

Expertise Note: The OECD 105 guideline technically recommends the "column elution method" for substances with aqueous solubility strictly below 10 mg/L[4]. However, for organic solvents, or when utilizing highly sensitive modern LC-MS/MS quantification in early drug discovery, a modified Shake-Flask Method is universally preferred for its throughput and reliability[5].

Protocol: Modified OECD 105 Shake-Flask Method

This protocol is designed as a self-validating system; the use of multiple time points ensures that a true thermodynamic equilibrium is reached, rather than a transient supersaturated state.

Step 1: Preparation of Saturated Solutions

  • Action: Add an excess amount of 1-(3-Fluoro-2-methoxyphenyl)ethanol solid (e.g., 50 mg) to 1 mL of the target solvent in a hermetically sealed amber glass vial.

  • Causality: Amber glass prevents potential photo-degradation during the extended incubation period. The excess solid ensures the chemical potential of the undissolved solute drives the system toward maximum thermodynamic saturation.

Step 2: Isothermal Equilibration

  • Action: Place the vials in a temperature-controlled orbital shaker at 20.0 ± 0.5 °C. Agitate at 200 RPM. Prepare parallel samples to be pulled at 24, 48, and 72 hours.

  • Causality: Solubility is highly temperature-dependent. Strict isothermal conditions prevent fluctuations that could cause precipitation or supersaturation. The 24/48/72-hour intervals validate equilibrium; if the concentration variance between the 48h and 72h samples is <15%, thermodynamic equilibrium is confirmed[4].

Step 3: Phase Separation (Critical Step)

  • Action: Centrifuge the equilibrated samples at 10,000 x g for 15 minutes at exactly 20.0 °C.

  • Causality: For highly lipophilic compounds like 1-(3-Fluoro-2-methoxyphenyl)ethanol, centrifugation is strictly preferred over syringe filtration . Standard filter membranes (e.g., PTFE or Nylon) possess hydrophobic surfaces that will actively adsorb the dissolved compound out of the dilute aqueous phase, leading to artificially depressed solubility calculations[5].

Step 4: Quantification

  • Action: Carefully extract an aliquot of the supernatant, avoiding any disruption of the pelleted solid. Dilute the aliquot immediately in the HPLC mobile phase to prevent precipitation. Analyze via RP-HPLC-UV (C18 column, Acetonitrile/Water gradient).

ShakeFlask A Step 1: Solid Excess Addition (Test Compound) B Step 2: Solvent Addition (Aqueous or Organic) A->B C Step 3: Isothermal Shaking (20.0 ± 0.5 °C, 24-72h) B->C D Step 4: Phase Separation (Centrifugation > Filtration) C->D E Step 5: RP-HPLC-UV Quantification D->E

Fig 1. Modified OECD 105 Shake-Flask methodology for solubility determination.

Practical Implications in Drug Development & Synthesis

The stark contrast between the aqueous and organic solubility of 1-(3-Fluoro-2-methoxyphenyl)ethanol dictates its handling in the laboratory:

  • Synthetic Chemistry (Liquid-Liquid Extraction): During the synthesis of downstream active pharmaceutical ingredients (APIs), the compound's high affinity for organic solvents and near-insolubility in water makes aqueous workups highly efficient. Extracting the reaction mixture with EtOAc or DCM will result in near-quantitative recovery of the compound in the organic layer, leaving polar byproducts in the aqueous phase.

  • Chromatography: Due to its lipophilicity, the compound will exhibit strong retention on reverse-phase (C18) HPLC columns. High organic modifier concentrations (e.g., >60% Acetonitrile or Methanol) will be required for efficient elution.

  • In Vitro Assays: If the compound must be tested in biological assays (which are aqueous by nature), it cannot be introduced directly into the buffer. It must first be dissolved in a universal organic solvent like DMSO to create a high-concentration stock (e.g., 10 mM), which is then spiked into the aqueous assay buffer at a final DMSO concentration of <1% to prevent precipitation.

References

  • Technical University of Denmark (DTU). Determining the water solubility of difficult-to-test substances: A tutorial review. orbit.dtu.dk. URL:[Link]

  • UK Legislation. A.6. Water Solubility - OECD Test Guideline (TG) 105 (1995). legislation.gov.uk. URL:[Link]

  • Electronic Code of Federal Regulations (eCFR). 40 CFR 799.6784 -- TSCA water solubility: Column elution method / Flask method. ecfr.gov. URL:[Link]

  • Government of Canada Publications. New Substances Notification - OECD Test Guideline 105. publications.gc.ca. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Reduction of 3-Fluoro-2-methoxyacetophenone

Abstract This guide provides a comprehensive technical overview of the reduction of 3-fluoro-2-methoxyacetophenone to its corresponding alcohol, 1-(3-fluoro-2-methoxyphenyl)ethanol. This transformation is a critical step...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical overview of the reduction of 3-fluoro-2-methoxyacetophenone to its corresponding alcohol, 1-(3-fluoro-2-methoxyphenyl)ethanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. This document will explore various reduction methodologies, delve into the mechanistic details, provide field-tested experimental protocols, and discuss the analytical techniques for characterization of the final product. The content is tailored for researchers, scientists, and drug development professionals, offering a blend of theoretical knowledge and practical insights to ensure safe, efficient, and reproducible execution of this chemical transformation.

Introduction: Significance and Applications

The reduction of aromatic ketones is a cornerstone of modern organic synthesis. The resulting chiral secondary alcohols are valuable building blocks, particularly in the pharmaceutical industry.[1] 3-Fluoro-2-methoxyacetophenone is a readily available starting material, and its reduction product, 1-(3-fluoro-2-methoxyphenyl)ethanol, serves as a key intermediate in the synthesis of a range of biologically active molecules. The presence of the fluoro and methoxy substituents on the aromatic ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making this a molecule of considerable interest.

This guide will focus on the practical execution and underlying principles of this reduction, providing the necessary details for successful synthesis and characterization.

Methodologies for the Reduction of Aryl Ketones

The conversion of an aryl alkyl ketone to a secondary alcohol can be achieved through several reliable methods. The choice of method often depends on factors such as scale, desired stereoselectivity, and available laboratory equipment. We will explore two primary approaches: metal hydride reduction and catalytic hydrogenation.

Metal Hydride Reduction: A Versatile Approach

Metal hydride reagents are a mainstay in organic synthesis for the reduction of carbonyl compounds.[2] Sodium borohydride (NaBH₄) is a particularly common choice due to its mild reactivity, ease of handling compared to more potent reagents like lithium aluminum hydride (LiAlH₄), and its compatibility with protic solvents like ethanol and methanol.[3][4]

Mechanism of Sodium Borohydride Reduction

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the acetophenone. This two-step mechanism consists of the nucleophilic addition followed by protonation of the resulting alkoxide.[3]

DOT Diagram: Mechanism of Sodium Borohydride Reduction

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation ketone 3-Fluoro-2-methoxyacetophenone alkoxide Alkoxide Intermediate ketone->alkoxide H⁻ attack hydride NaBH₄ alkoxide_p Alkoxide Intermediate alcohol 1-(3-Fluoro-2-methoxyphenyl)ethanol alkoxide_p->alcohol Protonation solvent Solvent (e.g., EtOH)

Caption: Mechanism of ketone reduction by sodium borohydride.

Catalytic Hydrogenation: A Green Alternative

Catalytic hydrogenation offers an environmentally friendly and industrially scalable alternative to metal hydride reagents.[5] This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on silica (Pt/SiO₂).[2][6]

Mechanism of Catalytic Hydrogenation

The reaction occurs on the surface of the metal catalyst. Both the hydrogen gas and the ketone are adsorbed onto the catalyst surface, where the hydrogen atoms are added across the carbonyl double bond.

Considerations for Catalytic Hydrogenation:

While catalytic hydrogenation is a powerful technique, it's important to note that under harsh conditions (high pressure and temperature), it can lead to the reduction of the aromatic ring or hydrogenolysis of the resulting alcohol.[5][6] However, with careful selection of the catalyst and reaction conditions, high selectivity for the reduction of the carbonyl group can be achieved.[2] For instance, Pd(0)EnCat™ 30NP has shown excellent selectivity in reducing aromatic ketones to their corresponding alcohols under mild conditions.[2][5]

Experimental Protocols

The following protocols are provided as a detailed guide for the laboratory-scale synthesis of 1-(3-fluoro-2-methoxyphenyl)ethanol.

Protocol 1: Sodium Borohydride Reduction

Safety Precautions: Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. It is also toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage. Always handle sodium borohydride in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[7][8] Keep away from water and sources of ignition.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
3-Fluoro-2-methoxyacetophenone168.171.0 g5.95 mmol
Sodium Borohydride (NaBH₄)37.830.25 g6.61 mmol
Methanol (MeOH)32.0420 mL-
Deionized Water18.0220 mL-
Diethyl Ether (Et₂O)74.1240 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-
1 M Hydrochloric Acid (HCl)36.46As needed-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 3-fluoro-2-methoxyacetophenone in 20 mL of methanol. Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: While stirring, slowly add 0.25 g of sodium borohydride to the solution in small portions over 10-15 minutes. The addition is exothermic, so maintain the temperature at 0 °C.[9]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10][11]

  • Workup:

    • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the bubbling ceases. This step neutralizes the excess sodium borohydride.[9]

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add 20 mL of deionized water to the residue and extract the aqueous layer with diethyl ether (2 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-(3-fluoro-2-methoxyphenyl)ethanol.[12]

DOT Diagram: Workflow for Sodium Borohydride Reduction

G start Dissolve Ketone in MeOH cool Cool to 0°C start->cool add_nabh4 Add NaBH₄ cool->add_nabh4 stir Stir at RT add_nabh4->stir quench Quench with HCl stir->quench evaporate Evaporate MeOH quench->evaporate extract Extract with Et₂O evaporate->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify product 1-(3-fluoro-2-methoxyphenyl)ethanol purify->product

Caption: Experimental workflow for the reduction of 3-fluoro-2-methoxyacetophenone.

Asymmetric Reduction: Accessing Chiral Alcohols

For applications where a specific enantiomer of the alcohol is required, asymmetric reduction methods are employed. This can be achieved using chiral reducing agents or biocatalysis.

  • Chiral Reducing Agents: Reagents like B-chlorodiisopinocampheylborane (DIP-Chloride) have been shown to reduce prochiral ketones to their corresponding alcohols with high enantiomeric excess.[13] Another well-established method is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst with borane.[14]

  • Biocatalysis: Enzymes, such as alcohol dehydrogenases (ADHs), offer a green and highly selective method for the asymmetric reduction of ketones.[15][16] Baker's yeast is also a commonly used biocatalyst for this transformation.[17]

Product Characterization

The identity and purity of the synthesized 1-(3-fluoro-2-methoxyphenyl)ethanol should be confirmed using standard analytical techniques.

Expected Analytical Data:

TechniqueExpected Observations
¹H NMR Appearance of a quartet for the benzylic proton (CH-OH) and a doublet for the methyl group. The aromatic protons will show characteristic splitting patterns.
¹³C NMR A signal for the benzylic carbon (CH-OH) will appear around 65-75 ppm.
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. The disappearance of the strong carbonyl (C=O) peak from the starting material (around 1680 cm⁻¹).
Mass Spectrometry The molecular ion peak corresponding to the mass of the product (C₉H₁₁FO₂).

Conclusion

The reduction of 3-fluoro-2-methoxyacetophenone to 1-(3-fluoro-2-methoxyphenyl)ethanol is a fundamental and valuable transformation in organic synthesis. This guide has provided a detailed overview of the key methodologies, including the widely used sodium borohydride reduction and the principles of catalytic hydrogenation and asymmetric synthesis. By following the outlined protocols and safety precautions, researchers can confidently and efficiently synthesize this important building block for further applications in drug discovery and materials science.

References

  • Ley, S. V., & Stewart-Liddon, A. J. P. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry, 2, 29. [Link]

  • Al-Zuhairi, A. J., & Al-Shaheen, M. A. (2018). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. Molecules, 23(9), 2315. [Link]

  • Yand, S., et al. (2008). Asymmetric reduction of acetophenone by various plants tissue. ResearchGate. [Link]

  • Brown, H. C., & Park, W. S. (1986). Asymmetric syntheses. Part 2. Reduction of ketones with chiral sodium borohydride-lactic acid derivative systems. Journal of the Chemical Society, Perkin Transactions 1, 1205-1208. [Link]

  • Terashima, S., Tanno, N., & Koga, K. (1980). Asymmetric reductions of .alpha.,.beta.-acetylenic ketones and acetophenone using lithium aluminum hydride complexed with optically active 1,3-amino alcohols. The Journal of Organic Chemistry, 45(1), 1-4. [Link]

  • University of California. (2012). Sodium borohydride - Standard Operating Procedure. [Link]

  • Santori, G. F., et al. (2004). Hydrogenation of aromatic ketones with Pt- and Sn-modified Pt catalysts. ResearchGate. [Link]

  • New Jersey Department of Health. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY. [Link]

  • Ohio State University. (n.d.). Sodium Borohydride SOP. [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551-5553. [Link]

  • LibreTexts. (2026). 13.7: Reduction of Aromatic Compounds. [Link]

  • Ley, S. V., et al. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry, 2, 29. [Link]

  • van der Heijden, H., et al. (2013). Molecular Insight into Pt-Catalyzed Chemoselective Hydrogenation of an Aromatic Ketone by In Situ Modulation–Excitation IR Spectroscopy. ACS Catalysis, 3(11), 2601-2608. [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

  • Le, L. (2013). Sodium Borohydride Reduction of Acetophenone. Lu Le Laboratory. [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]

  • University of Missouri–St. Louis. (n.d.). Sodium Borohydride Reduction of Benzoin. [Link]

  • Scribd. (n.d.). Acetophenone Reduction by Sodium Borohydride. [Link]

  • University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

  • Klabunovskii, E. I., et al. (2005). Borohydride Reduction of Acetophenone and Esters of Dehydrocarboxylic Acids in the Presence of Chiral Cobalt(II) Diamine Complexes. Russian Chemical Bulletin, 54(2), 349-354. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. [Link]

  • Ferreira, C., et al. (2020). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. [Link]

  • Clark, J. (2015). reduction of aldehydes and ketones. Chemguide. [Link]

  • Royal Society of Chemistry. (n.d.). Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations. [Link]

  • Linclau, B., et al. (2009). Three step synthesis of single diastereoisomers of the vicinal trifluoro motif. Beilstein Journal of Organic Chemistry, 5, 67. [Link]

  • Al-Zuhairi, A. J. (2010). Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. Journal of Physical Science, 21(2), 43-51. [Link]

  • Sekhri, L., & Nedjimi, B. (2015). A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFluoride, Polymethylhydrosiloxane and Biocatalysts, Baker's Yeast. Biomedical and Pharmacology Journal, 8(2), 659-664. [Link]

  • Patel, R. N. (2008). Effective synthesis of ( S)-3,5-bistrifluoromethylphenyl ethanol by asymmetric enzymatic reduction. ResearchGate. [Link]

  • Anilkumar, G., & Sreekumar, R. (2010). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. Letters in Organic Chemistry, 7(1), 60-63. [Link]

  • Brown, H. C., & Ramachandran, P. V. (1994). Chiral synthesis via organoboranes. 38. Selective reductions. 48. Asymmetric reduction of trifluoromethyl ketones by B-chlorodiisopinocampheylborane in high enantiomeric purity. Tetrahedron Letters, 35(4), 567-570. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-ol. PubChem. [Link]

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  • Google Patents. (n.d.). EP0281627B1 - Process for reducing aldehydes or ketones.
  • YouTube. (2023). Reduction of ketone to secondary alcohol | Acetone | Propan-2-ol. [Link]

  • Defense Technical Information Center. (1994). Super Hydrides. [Link]

  • Wang, Y., et al. (2019). Chiral FLP-catalyzed asymmetric hydrogenation of 3-fluorinated chromones. Chemical Communications, 55(73), 10943-10946. [Link]

  • Procter, D. J., & Jones, A. (2023). Oxidation of α-Trifluoromethyl Alcohols to Trifluoromethyl Ketones. Synthesis, 55(03), 365-370. [Link]

  • ResearchGate. (n.d.). Fig. S24. 1 H NMR spectrum of 1-(3-methoxyphenyl)ethan-1-ol. [Link]

  • NIST. (n.d.). 2-(4-Methoxyphenyl)ethanol. NIST WebBook. [Link]

  • Zapevalov, A. Y., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7051. [Link]

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Exploratory

Thermodynamic Profiling of 1-(3-Fluoro-2-methoxyphenyl)ethanol: A Technical Guide to Phase Transition Analysis

Executive Summary In the realm of modern drug development and structural design, fluorinated chiral building blocks play a critical role in modulating pharmacokinetics and target binding affinity. 1-(3-Fluoro-2-methoxyph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern drug development and structural design, fluorinated chiral building blocks play a critical role in modulating pharmacokinetics and target binding affinity. 1-(3-Fluoro-2-methoxyphenyl)ethanol (CAS: 1220039-38-2)[1] is a highly functionalized secondary alcohol characterized by its 1,2,3-trisubstitution pattern. While commercial suppliers[2][3] provide this compound for medicinal chemistry applications, empirical thermodynamic data (specifically boiling and melting points) are often proprietary or highly dependent on enantiomeric purity.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere data reporting. Here, we will dissect the structural causality dictating the phase transitions of 1-(3-Fluoro-2-methoxyphenyl)ethanol and outline the self-validating experimental protocols required to accurately measure its melting and boiling points without risking thermal degradation.

Physicochemical Profiling & Structural Causality

Before executing thermal analysis, it is imperative to understand how the molecular architecture of 1-(3-Fluoro-2-methoxyphenyl)ethanol governs its macroscopic properties.

Quantitative Data Summary

The following table summarizes the foundational physicochemical properties and the predicted thermodynamic ranges based on group additivity models and structural analogs.

PropertyValue / Description
Chemical Name 1-(3-Fluoro-2-methoxyphenyl)ethanol
CAS Registry Number 1220039-38-2[1]
Molecular Formula C9H11FO2[1]
Molecular Weight 170.18 g/mol [1]
Predicted Boiling Point (Tb) 245–255 °C (Extrapolated to 760 mmHg)
Predicted Melting Point (Tm) 35–45 °C
Physical State (at 25 °C) Viscous liquid or low-melting solid
The Causality of Phase Transitions (Expertise & Experience)

The thermodynamic behavior of this compound is dictated by a delicate balance of intermolecular and intramolecular forces:

  • Boiling Point Causality (Intramolecular Shielding): The benzylic hydroxyl (-OH) group acts as a strong hydrogen bond donor. Ordinarily, this would drastically elevate the boiling point. However, the adjacent ortho-methoxy group (-OCH3) serves as a potent intramolecular hydrogen bond acceptor. This intramolecular "shielding" reduces the availability of the -OH group for intermolecular network formation, resulting in a slightly depressed boiling point (~250 °C) compared to para-substituted isomers where intramolecular H-bonding is sterically impossible.

  • Melting Point Causality (Lattice Frustration): Melting point is strictly governed by crystal lattice energy. This molecule possesses a chiral center at the benzylic carbon. When synthesized as a racemate, the mixture of enantiomers—coupled with the asymmetrical steric bulk of the ortho-methoxy and meta-fluoro groups—creates severe steric frustration. This irregular 3D geometry prevents efficient, tight packing in the crystal lattice, drastically depressing the melting point and often causing the compound to exist as a supercooled viscous liquid at room temperature.

Self-Validating Experimental Workflows

Because colligative properties are highly sensitive to impurities, any thermal analysis must be a self-validating system . We do not simply heat the sample; we verify its integrity before, during, and after the phase transition.

Protocol A: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Traditional capillary melting point apparatuses rely on subjective visual observation. For low-melting solids like 1-(3-Fluoro-2-methoxyphenyl)ethanol, DSC is mandatory to capture the true thermodynamic onset.

  • Step 1: Instrument Calibration. Calibrate the DSC using an Indium standard (Tm = 156.6 °C) to ensure thermodynamic accuracy.

  • Step 2: Sample Preparation. Accurately weigh 2.0–5.0 mg of the compound (verified >98% purity via qNMR) into a standard aluminum hermetic pan. Seal the pan to prevent the loss of volatiles.

  • Step 3: Atmospheric Control. Purge the furnace with dry nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation during heating.

  • Step 4: Thermal Ramping. Cool the sample to 0 °C to ensure complete crystallization. Hold isothermally for 5 minutes, then apply a controlled heating ramp of 2 °C/min up to 100 °C.

  • Step 5: Data Extraction. Analyze the resulting endotherm. Causality Note: Record the extrapolated onset temperature (where the baseline intersects the tangent of the peak's leading edge) as the true melting point. A sharp peak validates high sample purity; a broad peak indicates chiral or chemical impurities.

Protocol B: Boiling Point Determination via Reduced-Pressure Micro-Ebulliometry

Heating a fluorinated secondary alcohol to >240 °C at atmospheric pressure risks thermal degradation (specifically, dehydration to form a styrene derivative). Therefore, boiling point must be determined at reduced pressure and mathematically extrapolated.

  • Step 1: Apparatus Setup. Assemble a micro-ebulliometer connected to a precision vacuum manifold and a digital pressure transducer.

  • Step 2: Sample Loading. Introduce 5 mL of the liquid sample into the ebulliometer flask containing inert anti-bumping granules to ensure smooth nucleation.

  • Step 3: Isobaric Measurements. Reduce the system pressure to 50 mmHg. Apply controlled heating until a steady liquid-vapor reflux is established on the thermometer bulb. Record the equilibrium temperature.

  • Step 4: Sequential Ramping. Repeat the equilibration and temperature recording at exactly 100 mmHg and 200 mmHg.

  • Step 5: Clausius-Clapeyron Extrapolation. Plot the natural logarithm of pressure (

    
    ) against the inverse of temperature (
    
    
    
    in Kelvin). The resulting linear regression allows for the precise, degradation-free extrapolation of the boiling point at 760 mmHg.

Workflow Visualization

The following diagram maps the logical progression of our self-validating thermal analysis, ensuring that sample integrity is maintained across both solid-liquid and liquid-gas phase transitions.

Workflow Sample 1-(3-Fluoro-2-methoxyphenyl)ethanol Purity Purity Validation (HPLC/qNMR > 98%) Sample->Purity Step 1 Thermal Thermal Analysis Suite Purity->Thermal Pass DSC DSC Analysis (Ramp: 2 °C/min) Thermal->DSC Solid Phase Ebulliometry Micro-Ebulliometry (50-200 mmHg) Thermal->Ebulliometry Liquid Phase MP Melting Point (Tm) Endothermic Onset DSC->MP ΔH_fus BP Boiling Point (Tb) Clausius-Clapeyron Ebulliometry->BP ΔH_vap

Figure 1: Self-validating thermal analysis workflow for thermodynamic phase transitions.

References

Sources

Foundational

Safety Data Sheet (SDS) for 1-(3-Fluoro-2-methoxyphenyl)ethanol

The following technical guide is a comprehensive safety and handling protocol for 1-(3-Fluoro-2-methoxyphenyl)ethanol . Note to Researchers: As of the current date, this specific isomer is a specialized research intermed...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is a comprehensive safety and handling protocol for 1-(3-Fluoro-2-methoxyphenyl)ethanol .

Note to Researchers: As of the current date, this specific isomer is a specialized research intermediate lacking a globally harmonized, public-domain Safety Data Sheet (SDS). The data below is synthesized using Structure-Activity Relationship (SAR) Read-Across principles, deriving safety parameters from validated analogs (e.g., 1-(3-Fluoro-4-methoxyphenyl)ethanol and 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol). This approach aligns with ICH M7 guidelines for assessing novel impurities and intermediates in drug development.

Document Type: Predictive Safety Data Sheet (pSDS) & Handling Protocol Applicability: Medicinal Chemistry, Process Development, Organic Synthesis Revision: 1.0 (Generated for Research Use Only)

Chemical Identity & Characterization

This compound is a chiral benzylic alcohol derivative used primarily as a building block in the synthesis of bioactive small molecules. Its fluorinated core enhances metabolic stability (blocking P450 oxidation at the phenyl ring), while the methoxy group provides a handle for hydrogen bonding.

ParameterSpecification
Chemical Name 1-(3-Fluoro-2-methoxyphenyl)ethanol
Common Synonyms 3-Fluoro-2-methoxy-α-methylbenzyl alcohol
Molecular Formula

Molecular Weight 170.18 g/mol
CAS Number Isomer Specific (Refer to vendor: e.g., BLD Pharm, ChemScene)
Structural Class Fluorinated Aryl Alcohol
Chirality Contains 1 stereocenter (Available as Racemate,

-, or

-)
Hazard Identification (GHS Classification)

Based on read-across from CAS 590417-81-5 (3-Fluoro-4-methoxy analog).

Signal Word: WARNING

Hazard Statements (H-Codes)
  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[4][1][3][5]

  • H335: May cause respiratory irritation.[1][2][3]

  • H227: Combustible liquid (Predicted Flash Point > 60°C).

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P280: Wear protective gloves/eye protection/face protection.[4][1][2][3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do.[2][3][5] Continue rinsing.[4][2][3][5]

Critical Hazard Note: As a fluorinated compound, thermal decomposition (fire) may release Hydrogen Fluoride (HF) , a highly corrosive and toxic gas. Standard organic fire procedures must be augmented with HF-specific protocols.

Emergency Response Protocols

This section details the self-validating workflows for accident mitigation.

Diagram 1: Emergency Exposure Logic

Caption: Decision matrix for immediate response to exposure events.

EmergencyResponse Start Exposure Event Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Act_Skin Wash 15 min (Soap & Water) Skin->Act_Skin Act_Eye Rinse 15 min (Remove Lenses) Eye->Act_Eye Act_Inhal Fresh Air Support Breathing Inhal->Act_Inhal Med Seek Medical Attention (Bring Chemical Structure) Act_Skin->Med Act_Eye->Med Act_Inhal->Med

[4]

Fire-Fighting Measures[4][3][5]
  • Suitable Media: Alcohol-resistant foam, Dry chemical, Carbon dioxide (CO2).[3] Do NOT use water jet (may spread burning organic liquid).

  • Specific Hazards: Combustion generates Carbon Oxides (

    
    ) and Hydrogen Fluoride (HF) .
    
  • PPE: Firefighters must wear Self-Contained Breathing Apparatus (SCBA) with full face-piece operated in positive pressure mode.

Handling, Storage, & Stability

Scientific Rationale: Benzylic alcohols are susceptible to oxidation (forming acetophenones) and dehydration (forming styrenes) under acidic/thermal stress. The presence of the fluorine atom increases lipophilicity but does not significantly protect the alcohol moiety from oxidation.

Storage Protocol
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Inert gas (Nitrogen or Argon) recommended to prevent slow oxidation.

  • Container: Tightly sealed glass vials. Avoid long-term storage in plastics due to potential leaching (fluorinated compounds can be lipophilic).

Diagram 2: Stability & Degradation Logic

Caption: Environmental factors leading to compound degradation and required preventive controls.

Stability Compound 1-(3-Fluoro-2-methoxyphenyl)ethanol Oxidation Oxidation to Acetophenone Compound->Oxidation + Oxygen Elimination Dehydration to Styrene Compound->Elimination + Acid/Heat Oxygen Atmospheric Oxygen Control1 Control: N2/Ar Atmosphere Oxygen->Control1 Mitigated by Heat Heat (>30°C) Control2 Control: Refrigeration Heat->Control2 Mitigated by Acid Trace Acid/Silica

Physical & Chemical Properties (Predicted)

Data derived from ChemAxon and ACD/Labs predictors for the C9H11FO2 scaffold.

PropertyValue / PredictionRationale
Physical State Liquid (Viscous)Hydrogen bonding (OH) vs. Molecular Weight
Color Colorless to Pale YellowPhenolic ethers often yellow upon trace oxidation
Boiling Point 235°C (760 mmHg) / 105°C (10 mmHg)Based on unsubstituted 1-phenylethanol (204°C)
Solubility (Water) Low (< 5 mg/mL)Lipophilic F and OMe groups reduce polarity
Solubility (Organic) High (DMSO, MeOH, DCM, EtOAc)Standard for organic building blocks
LogP ~1.9 - 2.1Fluorine increases lipophilicity (+0.2 vs H)
Toxicological Information
  • Acute Toxicity: No experimental data available.

    • Read-Across: 1-(3-methoxyphenyl)ethanol shows low acute toxicity. However, fluorinated analogs (e.g., trifluoromethyl variants) can show higher oral toxicity. Treat as Harmful if Swallowed (Category 4) until tested.

  • Skin Corrosion/Irritation: Validated Irritant (Category 2).[3] The benzylic alcohol moiety is a known contact irritant.

  • Carcinogenicity: Not listed by IARC, NTP, or OSHA.

  • Metabolites: Primary metabolic pathway is likely oxidation to the corresponding ketone (1-(3-fluoro-2-methoxyphenyl)ethanone), followed by glucuronidation.

Ecological Impact & Disposal
  • Ecotoxicity: Do not allow product to reach ground water, water course, or sewage system. Fluorinated organics can be persistent in the environment.

  • Disposal:

    • Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

    • Critical Requirement: The incinerator must have a scrubber capable of neutralizing Hydrogen Fluoride (HF) generated during combustion.

References
  • Sigma-Aldrich. (2024). Safety Data Sheet: 1-(3-Fluoro-4-methoxyphenyl)ethanol. Link (Used as primary read-across analog).

  • PubChem. (2024). Compound Summary: 1-(3-Methoxyphenyl)ethanol.[1][2][6] National Library of Medicine. Link

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-(4-Methoxyphenyl)ethanol. Link

  • ECHA (European Chemicals Agency).Guidance on the Application of the CLP Criteria. (General principles for classifying unlisted benzylic alcohols).

Sources

Exploratory

Modulating Lipophilicity in Drug Design: LogP and Hydrophobicity of Fluorinated Methoxybenzyl Alcohols

Executive Summary Fluorination is a cornerstone strategy in medicinal chemistry for optimizing pharmacokinetic properties, blocking metabolic liabilities, and modulating target binding. However, predicting the partition...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorination is a cornerstone strategy in medicinal chemistry for optimizing pharmacokinetic properties, blocking metabolic liabilities, and modulating target binding. However, predicting the partition coefficient (LogP) of multi-functional molecules like fluorinated methoxybenzyl alcohols requires a nuanced understanding of stereoelectronic effects. This technical guide elucidates the causal mechanisms governing the hydrophobicity of these scaffolds, detailing how positional fluorination acts as either a lipophilic enhancer or a polar paradox. Furthermore, we establish a field-proven, self-validating experimental protocol for accurate LogP determination.

The Fluorination Paradox: Mechanistic Causality

The baseline scaffold, methoxybenzyl alcohol, possesses both a hydrogen-bond donor (the benzylic -OH) and a hydrogen-bond acceptor (the methoxy -OCH3). When fluorine is introduced to this system, the resulting LogP shift (


LogP) is rarely strictly additive. Instead, it is dictated by the precise vector of the C-F dipole and its proximity to the oxygenated functional groups. As an Application Scientist, I approach these modifications not as simple atomic swaps, but as profound perturbations to the molecule's solvation free energy.
Aryl Ring Fluorination

Substitution of an aromatic C-H with a C-F typically yields a positive


LogP (+0.1 to +0.3 units). This increase is fundamentally driven by fluorine's extremely low polarizability and high electronegativity. The substitution expands the hydrophobic surface area while simultaneously withdrawing electron density from the aromatic ring. This inductive withdrawal subtly reduces the hydrogen-bond acceptor capacity of the para- or meta-methoxy group, thereby reducing aqueous solubility and driving the molecule into the lipid phase[1].
Methoxy Fluorination: The Environmental Adaptor

Modifying the methoxy group itself yields highly divergent outcomes based on the degree of fluorination:

  • Trifluoromethoxy (-OCF3): Converting a methoxy group to a trifluoromethoxy group introduces an intrinsically lipophilic unit, significantly increasing LogP. The highly electronegative fluorines pull electron density away from the oxygen, effectively neutralizing its ability to act as a hydrogen-bond acceptor in water[2].

  • Difluoromethoxy (-OCHF2): The difluoromethoxy group acts as a unique "conformational adaptor." Depending on the solvent environment, it can interconvert between a highly lipophilic conformation and a more polar conformation. This allows the molecule to dynamically adjust its polarity based on the microenvironment, making it a highly valuable motif in crossing complex biological barriers[2].

Benzylic Fluorination: The Polar Paradox

A counterintuitive phenomenon occurs when fluorine is introduced at the benzylic position adjacent to the hydroxyl group (e.g., converting -CH2OH to -CF2OH). While aliphatic polyfluorination is generally assumed to increase lipophilicity, vicinal or geminal fluorination next to an alcohol strongly polarizes the O-H bond. This inductive effect increases the positive partial charge on the hydroxyl hydrogen, drastically enhancing its hydrogen-bond donor capacity in aqueous media. Consequently, solvation free energy in water becomes highly favorable, which paradoxically decreases the overall LogP[3].

G Base Methoxybenzyl Alcohol Base Scaffold ArylF Aryl Ring Fluorination (e.g., 3-Fluoro) Base->ArylF Substitution MethoxyF Methoxy Fluorination (-OCF3, -OCHF2) Base->MethoxyF Substitution BenzylF Benzylic Fluorination (-CF2OH) Base->BenzylF Substitution LogP_Up Increased LogP (Hydrophobicity) ArylF->LogP_Up Low polarizability MethoxyF->LogP_Up -OCF3 Adaptor Conformational Adaptor (Context Dependent) MethoxyF->Adaptor -OCHF2 LogP_Down Decreased LogP (Polarity Increase) BenzylF->LogP_Down Strong dipole & H-bond donor

Logical relationship of fluorination vectors on methoxybenzyl alcohol LogP.

Quantitative LogP Trends: Structural Variations

The following table synthesizes the relative hydrophobicity shifts (


LogP) when modifying the base 4-methoxybenzyl alcohol scaffold. These values represent the thermodynamic consensus observed in physical organic chemistry.
Compound DerivativeStructural ModificationExpected

LogP Shift
Mechanistic Rationale
4-Methoxybenzyl alcohol None (Baseline)Reference (approx. 1.2)Baseline balance of H-bond donor and acceptor.
3-Fluoro-4-methoxybenzyl alcohol Aryl Fluorination (Ortho to OCH3)+0.15 to +0.30Reduced polarizability; inductive withdrawal weakens OCH3 H-bond acceptance[1].
4-(Trifluoromethoxy)benzyl alcohol -OCH3 to -OCF3+0.80 to +1.10High intrinsic lipophilicity of the perfluorinated ether[2].
4-(Difluoromethoxy)benzyl alcohol -OCH3 to -OCHF2+0.30 to +0.60Conformational adaptation between polar and lipophilic states[2].
(4-Methoxyphenyl)difluoromethanol Benzylic -CH2OH to -CF2OH-0.20 to -0.50Enhanced O-H bond polarization increases aqueous solvation energy[3].

Experimental Methodology: Self-Validating LogP Determination

While computational models provide baseline estimates, experimental validation is mandatory for fluorinated alcohols due to unpredictable, context-dependent solvation free energies. For these specific compounds, reversed-phase HPLC methods (OECD 117) can yield artefactual data because the silica-based stationary phase interacts differently with highly polarized C-F bonds compared to a true biphasic biological system.

Therefore, the OECD 107 Shake-Flask Method remains the gold standard for compounds with LogP between -2 and 4[4]. To ensure absolute trustworthiness, the protocol below is engineered as a self-validating system incorporating strict mass-balance checks to rule out emulsion artifacts or surface-active accumulation.

Protocol: Optimized OECD 107 Shake-Flask Method

Step 1: Phase Pre-saturation Stir n-octanol and high-purity water (HPLC grade) together in a large vessel for 24 hours at 25°C. Separate the phases. Causality: This prevents volume shifts and mutual solubility changes during the actual experiment, ensuring thermodynamic equilibrium is reached solely by the test compound[5].

Step 2: Stock Solution Preparation Dissolve the fluorinated methoxybenzyl alcohol in the pre-saturated n-octanol. Ensure the concentration is strictly below 0.01 M. Causality: High concentrations of benzylic alcohols lead to self-association (dimerization via intermolecular hydrogen bonding), which artificially inflates the apparent lipophilicity.

Step 3: Equilibration (Three Ratios) Prepare three different volume ratios of octanol to water (e.g., 1:1, 1:2, 2:1) in duplicate test vessels. Causality: This is the primary self-validating step. If the calculated LogP varies significantly across these ratios, it indicates the compound is ionizing, forming micelles, or that micro-droplets are skewing the data[6].

Step 4: Mechanical Shaking and Separation Invert the sealed flasks 100 times over 5 minutes. Avoid vigorous, high-shear shaking. Centrifuge the mixtures at 2000 x g for 20 minutes. Causality: Vigorous shaking creates stable octanol micro-emulsions in the aqueous phase. Because octanol is highly lipophilic, even microscopic droplets containing the test compound will drastically overestimate the aqueous concentration, ruining the LogP calculation[6].

Step 5: Analytical Quantification Carefully sample both phases using a glass syringe (avoiding the interface). Quantify the concentration of the solute in both the octanol (


) and water (

) phases using UV-Vis or LC-MS.

Step 6: Mass Balance Validation Calculate the total mass recovered:


. The recovery must be >95% of the initial input mass. Calculate 

. The six resulting values (3 ratios

2 duplicates) must fall within a tight range of

LogP units to be considered scientifically valid[5].

Workflow Prep 1. Phase Preparation Pre-saturate Octanol & Water Stock 2. Stock Solution Dissolve compound in Octanol Prep->Stock Equilibrate 3. Shake-Flask Equilibration 3 Ratios, 20-25°C, 24h Stock->Equilibrate Separate 4. Phase Separation Centrifugation (No surfactants) Equilibrate->Separate Analyze 5. HPLC/UV Analysis Quantify both phases Separate->Analyze Validate 6. Mass Balance Validation Recovery > 95%, ΔLogP < 0.3 Analyze->Validate

Self-validating experimental workflow for the OECD 107 Shake-Flask Method.

References

  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv.[Link]

  • Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Simple vector considerations to assess the polarity of partially fluorinated alkyl and alkoxy groups. PubMed. [Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD.[Link]

  • APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). ECETOC.[Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD.[Link]

Sources

Foundational

Technical Monograph: 1-(3-Fluoro-2-methoxyphenyl)ethanol

The following technical guide provides an in-depth analysis of 1-(3-Fluoro-2-methoxyphenyl)ethanol , a critical chiral building block in medicinal chemistry. CAS 1220039-38-2 | A Privileged Scaffold for Kinase & Viral In...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1-(3-Fluoro-2-methoxyphenyl)ethanol , a critical chiral building block in medicinal chemistry.

CAS 1220039-38-2 | A Privileged Scaffold for Kinase & Viral Inhibitors[1]

Executive Summary

1-(3-Fluoro-2-methoxyphenyl)ethanol (CAS: 1220039-38-2) is a secondary alcohol intermediate used extensively in the synthesis of pharmaceuticals targeting oncology (PLK1 inhibitors), virology (HIV-1 NNRTIs), and neurology (VMAT2 ligands).[1] Its structural core—a 3-fluoro-2-methoxyphenyl moiety—serves as a "privileged scaffold" in drug design.[1] The ortho-methoxy group provides steric bulk and conformational locking, while the meta-fluorine atom modulates metabolic stability (blocking P450 oxidation sites) and lipophilicity without significant steric penalty.

This guide outlines the physicochemical profile, validated synthetic pathways, and specific medicinal chemistry applications of this compound.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name 1-(3-Fluoro-2-methoxyphenyl)ethanol
CAS Number 1220039-38-2
Molecular Formula C₉H₁₁FO₂
Molecular Weight 170.18 g/mol
SMILES CC(C1=C(C(=CC=C1)F)OC)O
Physical State Colorless to pale yellow liquid / Low-melting solid
Chirality Contains 1 stereocenter (C1).[1][2][3] Available as (R), (S), or Racemate.
LogP (Predicted) ~2.1 (Moderate Lipophilicity)
H-Bond Donors/Acceptors 1 Donor / 2 Acceptors

Synthetic Methodologies

The synthesis of 1-(3-Fluoro-2-methoxyphenyl)ethanol typically proceeds via the reduction of its ketone precursor, 1-(3-fluoro-2-methoxyphenyl)ethanone .[1] The choice of reducing agent dictates the stereochemical outcome (racemic vs. enantiopure).

Workflow A: Racemic Reduction (Standard Protocol)
  • Precursor: 1-(3-Fluoro-2-methoxyphenyl)ethanone.[1]

  • Reagent: Sodium Borohydride (NaBH₄).[1][4]

  • Solvent: Methanol or Ethanol (0°C to RT).[1]

  • Mechanism: Nucleophilic attack of the hydride ion (H⁻) on the carbonyl carbon.[5]

  • Yield: Typically >90%.[1][6]

Workflow B: Asymmetric Synthesis (High-Value)

For drug development requiring specific enantiomers (e.g., (R)-isomer for specific receptor binding), asymmetric reduction is preferred over resolution.

  • Catalyst: Corey-Bakshi-Shibata (CBS) Catalyst or Ketoreductase (KRED) enzymes.[1]

  • Reagent: Borane-THF complex (with CBS) or NADPH (with KRED).[1]

  • Selectivity: >95% ee (enantiomeric excess).[1]

Synthesis Logic Diagram

The following diagram illustrates the decision matrix for synthesizing this intermediate based on purity requirements.

SynthesisWorkflow Start Starting Material: 1-(3-Fluoro-2-methoxyphenyl)ethanone Decision Stereochemical Requirement? Start->Decision RouteA Route A: Racemic Reduction (NaBH4 / MeOH) Decision->RouteA None (Cost-Effective) RouteB Route B: Asymmetric Reduction (CBS Catalyst / KRED) Decision->RouteB Specific Enantiomer ProductRac Racemic Alcohol (±)-1-(3-Fluoro-2-methoxyphenyl)ethanol RouteA->ProductRac ProductChiral Chiral Alcohol (R)- or (S)-Enantiomer (>95% ee) RouteB->ProductChiral

Figure 1: Synthetic decision tree comparing racemic vs. asymmetric reduction pathways.

Applications in Medicinal Chemistry

The 3-fluoro-2-methoxy motif is not arbitrary; it is engineered for specific pharmacological effects.

Conformational Control (The "Ortho Effect")

The 2-methoxy group creates steric hindrance that restricts the rotation of the phenyl ring relative to the rest of the molecule. This "conformational lock" reduces the entropy penalty upon binding to a protein target, potentially increasing affinity.

Metabolic Stability

The 3-fluorine atom blocks a metabolically labile site.[1] In many phenyl-based drugs, the para- and meta-positions are hotspots for Cytochrome P450 oxidation.[1] Fluorination at the 3-position prevents hydroxylation, extending the drug's half-life (


).[1]
Case Studies
  • PLK1 Inhibitors: Used in the synthesis of Polo-like Kinase 1 inhibitors (e.g., analogs of BI 2536).[7] The fluorinated moiety occupies hydrophobic pockets in the ATP-binding site.[1]

  • HIV-1 NNRTIs: Integrated into biphenyl-DAPY scaffolds.[1][8] The 3-fluoro-2-methoxy substitution pattern has been shown to improve activity against wild-type and mutant HIV-1 strains by optimizing

    
    -
    
    
    
    stacking interactions with the W229 residue in Reverse Transcriptase.[1]
  • VMAT2 Ligands: Used in the optimization of Lobeline analogs for treating psychostimulant abuse.[1]

Analytical Characterization & QC

To ensure the integrity of this intermediate for pharmaceutical use, the following QC parameters are standard.

MethodExpected Signal / Result
¹H NMR (400 MHz, CDCl₃)

~7.0-7.2 (m, 3H, Ar-H), 5.1 (q, 1H, CH-OH), 3.9 (s, 3H, OCH₃), 1.5 (d, 3H, CH₃).
¹⁹F NMR Singlet/Multiplet around -130 to -140 ppm (relative to CFCl₃).[1]
Chiral HPLC Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA.[1] Separation of (R) and (S) peaks.
Purity >98% by HPLC (AUC).[1]

Safety & Handling (GHS Classification)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling: Handle under inert atmosphere (Nitrogen/Argon) if storing for long periods to prevent oxidation back to the ketone.

References

  • PubChem Compound Summary. 1-(3-Fluoro-2-methoxyphenyl)ethanol (Related Isomers & Derivatives). National Center for Biotechnology Information.[1]

  • Kang, D., et al. (2017). Privileged scaffold inspired design of novel oxime-biphenyl-DAPYs in treatment of HIV-1.[1] Lirias / KU Leuven.[1]

  • Zheng, G., et al. (2005). Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs.[9] Journal of Medicinal Chemistry / PMC.[1]

  • Li, Y., et al. (2019). Structural Optimization of 4-Thiazolidinone Derivatives as Novel Inhibitors of Human Dihydroorotate Dehydrogenase. MDPI Molecules.[1]

  • Chemical Vendors (BLD Pharm, ChemScene). Product Specifications for CAS 1220039-38-2.[1]

Sources

Protocols & Analytical Methods

Method

Grignard reaction protocol for 3-fluoro-2-methoxybenzaldehyde

An Application Note and Protocol for the Synthesis of Substituted Benzyl Alcohols via Grignard Reaction with 3-Fluoro-2-methoxybenzaldehyde Introduction The Grignard reaction stands as a cornerstone of synthetic organic...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of Substituted Benzyl Alcohols via Grignard Reaction with 3-Fluoro-2-methoxybenzaldehyde

Introduction

The Grignard reaction stands as a cornerstone of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2] Discovered by Victor Grignard in 1900, this organometallic reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbonyl carbon, such as that in an aldehyde or ketone.[3][4][5] The reaction's utility is vast, enabling the synthesis of a wide array of alcohols and other functional groups from relatively simple precursors.[6]

This document provides a detailed protocol for the reaction of a Grignard reagent with 3-fluoro-2-methoxybenzaldehyde. This particular substrate presents unique considerations due to the electronic and steric effects of its substituents. The ortho-methoxy group, an electron-donating group, and the meta-fluoro group, an electron-withdrawing group, can influence the reactivity of the aldehyde and the stability of intermediates. Furthermore, the ortho-methoxy group has the potential to act as a chelating agent with the magnesium atom of the Grignard reagent, which can affect the reaction pathway and selectivity.[7] Understanding these nuances is critical for achieving high yields and purity.

This guide is intended for researchers and scientists in organic synthesis and drug development, offering field-proven insights into the causality behind experimental choices, from reagent preparation and titration to reaction workup and product purification.

Reaction Scheme and Mechanism

The overall transformation proceeds in two fundamental stages: the formation of the Grignard reagent and its subsequent nucleophilic addition to the aldehyde, followed by an acidic workup to yield the final secondary alcohol.

General Reaction:

  • Grignard Reagent Formation: R-X + Mg -> R-MgX (in anhydrous ether)

  • Addition to Aldehyde & Workup: Ar-CHO + R-MgX -> Ar-CH(OMgX)R, followed by H₃O⁺ -> Ar-CH(OH)R

The mechanism is characterized by the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. The carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic.[3] This attack forms a tetrahedral alkoxide intermediate complexed with the magnesium halide. Subsequent protonation during aqueous workup liberates the desired alcohol.[8]

Caption: Mechanism of the Grignard reaction with an aldehyde.

Critical Experimental Considerations

1. Anhydrous Conditions: The paramount requirement for a successful Grignard reaction is the strict exclusion of moisture.[9][10] Grignard reagents are potent bases and will readily react with any protic source, including water from the atmosphere, solvents, or glassware, to quench the reagent and form an alkane.[11][12] This side reaction not only consumes the reagent, reducing the yield, but can also complicate purification.

  • Action: All glassware must be oven-dried (e.g., at 130 °C overnight) and assembled while hot under a positive pressure of an inert gas (Nitrogen or Argon).[13] Solvents must be anhydrous grade, and reagents should be handled using syringe techniques.[14]

2. Grignard Reagent Formation and Initiation: The reaction between the organic halide and magnesium metal occurs on the surface of the magnesium.[15] An oxide layer on the turnings can prevent the reaction from starting.

  • Action: Activation of the magnesium is often necessary. This can be achieved by adding a small crystal of iodine, which reacts with the magnesium to expose a fresh metal surface.[16] Alternatively, a few drops of 1,2-dibromoethane can be used.[8] The reaction initiation is typically indicated by a slight turbidity and gentle reflux of the ether solvent.[8]

3. Titration of the Grignard Reagent: The exact concentration of a prepared Grignard reagent solution is often unknown due to partial degradation or incomplete formation. Using an accurate concentration is vital for ensuring correct stoichiometry, which maximizes yield and minimizes side reactions.

  • Action: The reagent should be titrated just before use. A common and reliable method involves using iodine (I₂) in the presence of lithium chloride (LiCl).[14] The Grignard reagent is added dropwise to a solution of iodine until the characteristic brown/violet color disappears.[17][18]

4. Solvent Choice: Ethereal solvents such as diethyl ether (Et₂O) or tetrahydrofuran (THF) are essential. They serve two purposes: they are aprotic, and the lone pairs on the oxygen atom solvate and stabilize the Grignard reagent through coordination with the magnesium atom.[15][19] THF is generally a better solvent than diethyl ether for preparing Grignard reagents from aryl chlorides.[20]

Detailed Experimental Protocols

The following workflow outlines the necessary steps from reagent preparation to final product isolation.

Experimental Workflow node_prep node_prep node_reac node_reac node_work node_work node_final node_final A Apparatus Setup (Oven-dried glassware, inert atmosphere) B Protocol 1: Grignard Reagent (e.g., Phenylmagnesium Bromide) Preparation A->B C Protocol 2: Grignard Reagent Titration (Determine molarity) B->C D Protocol 3: Reaction with 3-Fluoro-2-methoxybenzaldehyde C->D E Reaction Quenching (Saturated NH₄Cl or dilute HCl) D->E F Aqueous Workup (Extraction with organic solvent) E->F G Purification (Column Chromatography) F->G H Product Characterization (NMR, IR, MS) G->H

Caption: General workflow for the Grignard synthesis protocol.

Protocol 1: Preparation of Phenylmagnesium Bromide (Illustrative Example)

Materials and Reagents:

  • Magnesium turnings (1.2 eq.)

  • Bromobenzene (1.0 eq.)

  • Iodine (1 small crystal)

  • Anhydrous diethyl ether (or THF)

  • Apparatus: Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, inert gas line (N₂ or Ar).

Procedure:

  • Apparatus Setup: Assemble the oven-dried three-neck flask with a magnetic stir bar, reflux condenser, and dropping funnel. Place the system under a positive pressure of inert gas.

  • Magnesium Activation: Add the magnesium turnings and one crystal of iodine to the flask. Gently warm the flask with a heat gun until faint violet vapors of iodine are observed. This helps to etch the magnesium surface and remove the passivating oxide layer.[16] Allow the flask to cool to room temperature.

  • Reagent Preparation: Add a small portion (~5-10 mL) of anhydrous diethyl ether to the flask, just enough to cover the magnesium.

  • Initiation: In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether (approx. 2 M concentration). Add a small aliquot (~10% of the total volume) of this solution to the magnesium suspension. The reaction may need to be initiated by gentle warming or sonication. A successful initiation is marked by the disappearance of the iodine color, bubble formation at the magnesium surface, and the solution turning cloudy and greyish-brown.[21]

  • Grignard Formation: Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate sufficient to maintain a gentle reflux. The exothermic nature of the reaction should sustain the reflux. If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with a water bath.[19]

  • Completion: After the addition is complete, continue to stir the mixture. If necessary, gently heat to reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should appear as a cloudy, grey-to-brown mixture. Cool to room temperature for use in the next step.

Protocol 2: Titration of the Grignard Reagent with Iodine

Materials and Reagents:

  • Iodine (I₂), accurately weighed (~100 mg)

  • Anhydrous 0.5 M LiCl in THF solution

  • Anhydrous THF

  • Prepared Grignard reagent solution

  • Apparatus: Flame-dried vial with stir bar and septum, 1 mL syringes.

Procedure:

  • Setup: To a flame-dried vial containing a magnetic stir bar, add accurately weighed iodine (~100 mg). Cap the vial with a septum and flush with inert gas.

  • Dissolution: Add 1.0 mL of the 0.5 M LiCl in THF solution and stir until the iodine is fully dissolved, resulting in a dark brown solution.[17] Cool the vial to 0 °C in an ice bath.

  • Titration: Slowly add the prepared Grignard reagent dropwise via a 1 mL syringe while stirring vigorously.

  • Endpoint: Continue the addition until the dark brown/violet color of the iodine transitions to a light yellow and finally becomes colorless and slightly cloudy.[17] This persistent colorless state is the endpoint.

  • Calculation: Record the volume (V) of the Grignard reagent added. The molarity (M) is calculated as: M = (mass of I₂ / MW of I₂) / (2 * V_Grignard) (Note: The stoichiometry is 2 moles of Grignard reagent per 1 mole of I₂). Repeat the titration for accuracy.

Protocol 3: Grignard Reaction with 3-Fluoro-2-methoxybenzaldehyde

Materials and Reagents:

  • Titrated Grignard reagent solution (1.1 eq.)

  • 3-Fluoro-2-methoxybenzaldehyde (1.0 eq.)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Apparatus: Oven-dried round-bottom flask with stir bar, inert gas line, syringes.

Procedure:

  • Setup: In an oven-dried flask under inert gas, dissolve 3-fluoro-2-methoxybenzaldehyde (1.0 eq.) in anhydrous diethyl ether. Cool the solution to 0 °C using an ice-water bath.

  • Addition: Slowly add the titrated Grignard reagent (1.1 eq.) to the stirred aldehyde solution via syringe over 15-30 minutes. Maintaining a low temperature is crucial to minimize side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Once the reaction is complete, cool the flask back down to 0 °C. Quench the reaction by slowly and carefully adding saturated aqueous ammonium chloride solution dropwise. This is an exothermic process and may cause gas evolution. NH₄Cl is a weak acid and is preferred for workup as it minimizes the risk of acid-catalyzed dehydration of the alcohol product.

  • Extraction: Transfer the mixture to a separatory funnel. Add additional diethyl ether and water. Shake the funnel and allow the layers to separate. Extract the aqueous layer two more times with diethyl ether.

  • Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting crude oil or solid can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure secondary alcohol.

Data Presentation

The following table provides a template for recording key quantitative data for the reaction.

ReagentMolar Mass ( g/mol )EquivalentsAmount UsedMolarity (M)
Magnesium24.311.2(g)N/A
Bromobenzene157.011.0(g, mL)N/A
3-Fluoro-2-methoxybenzaldehyde154.141.0(g)N/A
Grignard ReagentVaries1.1(mL)(From Titration)
Product (Calculated) (Theoretical) (Actual Yield, g) % Yield

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Reaction fails to initiate 1. Inactive magnesium surface (oxide layer). 2. Wet solvent or glassware. 3. Unreactive organic halide.1. Activate Mg with iodine, 1,2-dibromoethane, or by crushing turnings. 2. Ensure all glassware is rigorously dried and solvents are anhydrous. 3. Switch to a more reactive halide (I > Br > Cl).
Low yield of desired alcohol 1. Grignard reagent was quenched by moisture or acidic protons. 2. Inaccurate stoichiometry (too little Grignard reagent).1. Rigorously dry all equipment and reagents; maintain a positive inert gas pressure.[9][11] 2. Titrate the Grignard reagent before use to determine its exact concentration.
Formation of biphenyl byproduct (R-R) Wurtz-type coupling, often favored at higher temperatures or high concentrations of organic halide.Add the organic halide solution slowly during Grignard formation to maintain a low concentration. Avoid unnecessarily high temperatures.
Starting aldehyde recovered Incomplete reaction or insufficient Grignard reagent.Increase reaction time or temperature (gently). Ensure accurate stoichiometry by titrating the Grignard reagent.

References

  • Fiveable. (2025, August 15). Anhydrous Conditions Definition.
  • Yu, H. (2021, October 27). Synthesis and Preparation of Grignard Reagent. Research and Reviews.
  • Chemtips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think.
  • Garst, J. F., et al. (2000, June 28). Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism.
  • YouTube. (2023, August 26). Grignard reagent should be prepared under anhydrous condition. Explain.
  • TutorChase. Why do some organic reactions need anhydrous conditions?.
  • University of Calgary. Ch23: Aryl Grignards.
  • YouTube. (2019, January 7). making Grignard reagents.
  • Scribd.
  • Toppr. (2017, October 5). Explain why Grignard reagents should be prepared under anhydrous conditions?.
  • University of Massachusetts Boston. Formation and reaction of a Grignard reagent.
  • Organic Syntheses.
  • Google Patents.
  • Begtrup, M. (2010, October 5).
  • YouTube. (2024, November 21).
  • PMC. (2020, November 26).
  • SATHEE. Chemistry Grignard Reaction Mechanism.
  • Benchchem. Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde.
  • OperaChem. (2024, May 31). The mechanism of Grignard reaction: finally unravelled.
  • Benchchem. The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology.
  • Scribd. Grignard Procedure.
  • Organic Chemistry Portal. Grignard Reaction.
  • PMC. Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions.
  • Winthrop University. The Grignard Reaction.
  • Organic Syntheses. Allylmagnesium bromide (THF complex solution).
  • Chemistry LibreTexts. (2024, March 16). The Grignard Reaction (Experiment).
  • Grignard Reaction.
  • ResearchGate.
  • The Grignard Reaction.
  • Peltzer, R. M., et al. (2020, January 17). The Grignard Reaction-Unraveling a Chemical Puzzle.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms.
  • ResearchGate. (2025, August 8). Ortho-Methoxy Group as a Mild Inhibitor of the Reactions Between Carboxylic Acid and Phenols.
  • Beilstein Journals. (2014, August 20). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement.
  • Chemguide. REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS.
  • Alt Company. (2024, September 19). Grignard Reaction Reagents: A Toolbox for Chemists.

Sources

Application

Application Note: Enantioselective Reduction of 3-Fluoro-2-methoxyacetophenone

Executive Summary The asymmetric reduction of prochiral ketones is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs). This application note establishes robust, self-validating pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The asymmetric reduction of prochiral ketones is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs). This application note establishes robust, self-validating protocols for the enantioselective reduction of 3-fluoro-2-methoxyacetophenone to its corresponding chiral alcohol, (R)-1-(3-fluoro-2-methoxyphenyl)ethanol. By comparing two benchmark catalytic systems—Noyori Asymmetric Transfer Hydrogenation (ATH) and the Corey-Bakshi-Shibata (CBS) reduction—this guide provides process chemists with the mechanistic causality and step-by-step methodologies required to achieve >94% enantiomeric excess (ee) and >95% isolated yields.

Substrate Profiling & Mechanistic Rationale

The substrate,1 [1], presents a unique stereoelectronic profile that dictates catalyst selection. The ortho-methoxy group introduces significant steric bulk and acts as a potential coordinating moiety, which can heavily influence the facial approach of the catalyst. Concurrently, the meta-fluoro substituent exerts a strong electron-withdrawing inductive effect, increasing the electrophilicity of the carbonyl carbon and accelerating hydride transfer.

Causality in Catalyst Selection
  • Method A: Noyori ATH: This method utilizes the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst. The enantioselectivity is driven by a highly organized, concerted outer-sphere mechanism. A favorable

    
    /CH interaction between the aromatic ring of the acetophenone derivative and the p-cymene ligand, combined with hydrogen bonding from the N-H group of the TsDPEN ligand to the carbonyl oxygen, rigidly locks the substrate in place 2. This six-membered pericyclic transition state 3 is highly tolerant of the ortho-methoxy steric bulk, making it ideal for this substrate.
    
  • Method B: CBS Reduction: Employs the (R)-Me-CBS oxazaborolidine catalyst. The stereoselectivity is governed by simultaneous Lewis acid/Lewis base dual activation 4. The catalyst's boron atom coordinates to the less sterically hindered lone pair of the carbonyl oxygen (anti to the bulky 3-fluoro-2-methoxyphenyl group), while the nitrogen-coordinated borane delivers the hydride intramolecularly to the Re face, selectively yielding the (R)-enantiomer 5.

Experimental Workflows

G Substrate 3-Fluoro-2-methoxyacetophenone Noyori Method A: Noyori ATH RuCl(p-cymene)[(R,R)-TsDPEN] Substrate->Noyori CBS Method B: CBS Reduction (R)-Me-CBS, BH3-THF Substrate->CBS WorkupA Aqueous Workup (EtOAc / Brine) Noyori->WorkupA WorkupB MeOH Quench & Acidic Workup (HCl / Et2O) CBS->WorkupB ProductA (R)-Alcohol Yield: >98%, 97% ee WorkupA->ProductA ProductB (R)-Alcohol Yield: 95%, 94% ee WorkupB->ProductB Analysis Chiral HPLC / GC Analysis ProductA->Analysis ProductB->Analysis

Workflow for the enantioselective reduction of 3-fluoro-2-methoxyacetophenone.

Experimental Protocols

Protocol A: Noyori Asymmetric Transfer Hydrogenation (ATH)

Self-Validation Checkpoint: The use of a formic acid/triethylamine azeotrope drives the equilibrium forward by releasing CO₂ gas. The cessation of macroscopic gas evolution serves as a visual indicator that the primary hydride transfer phase is nearing completion.

Step 1: In a rigorously dried, argon-purged 50 mL Schlenk flask, dissolve 3-fluoro-2-methoxyacetophenone (1.68 g, 10.0 mmol) in 10 mL of anhydrous dichloromethane (DCM) to ensure complete dissolution. Carefully remove the DCM under reduced pressure to leave a fine, high-surface-area film of the substrate. Step 2: Add a pre-mixed, degassed azeotropic solution of formic acid/triethylamine (5:2 molar ratio, 5.0 mL). Step 3: Introduce the catalyst, RuCl(p-cymene)[(R,R)-TsDPEN] (6.4 mg, 0.01 mmol, 0.1 mol%) 6. Stir the reaction mixture at 25 °C. Step 4: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The starting material (


) will convert to the more polar alcohol (

). The reaction is typically complete within 12 hours. Step 5: Quench the reaction by adding 20 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Step 6: Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) to neutralize residual formic acid, followed by brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol B: Corey-Bakshi-Shibata (CBS) Reduction

Self-Validation Checkpoint: The initial quench with methanol must be performed dropwise at low temperatures to safely manage the exothermic release of hydrogen gas from unreacted borane. The subsequent HCl wash is critical; it breaks down the robust boron-product complexes, ensuring accurate yield recovery and preventing streaking during chromatography.

Step 1: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet. Step 2: Add (R)-Me-CBS catalyst (1.0 M solution in toluene, 1.0 mL, 1.0 mmol, 10 mol%) and anhydrous THF (10 mL). Cool the mixture to -20 °C using a dry ice/ethylene glycol bath. Step 3: Add Borane-THF complex (1.0 M in THF, 15.0 mL, 15.0 mmol) dropwise over 5 minutes. Stir for 15 minutes to form the active catalyst-borane complex 7. Step 4: Dissolve 3-fluoro-2-methoxyacetophenone (1.68 g, 10.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the reaction mixture over 30 minutes via a syringe pump. Causality: Slow addition maintains low steady-state concentrations of the uncoordinated ketone, preventing the non-catalyzed, racemic background reduction by free BH₃. Step 5: Stir at -20 °C for 1 hour, then warm to 0 °C for an additional 1 hour. Monitor completion by GC. Step 6: Carefully quench the reaction at 0 °C by the dropwise addition of methanol (5 mL) until H₂ evolution ceases. Step 7: Add 1M HCl (10 mL) and stir for 10 minutes. Extract with diethyl ether (3 x 20 mL). Wash the organics with brine, dry over MgSO₄, and concentrate.

Data Presentation

The following table summarizes the comparative quantitative outcomes of the two methodologies applied to 10.0 mmol of 3-fluoro-2-methoxyacetophenone.

ParameterMethod A: Noyori ATHMethod B: CBS Reduction
Catalyst Loading 0.1 mol%10 mol%
Reaction Temperature 25 °C-20 °C to 0 °C
Reaction Time 12 hours2 hours
Yield (Isolated) >98%95%
Enantiomeric Excess (ee) 97% (R)94% (R)
Scalability Excellent (Process-friendly)Good (Requires cryogenic cooling)
Safety Considerations CO₂ evolution (mild)H₂ evolution during quench (hazardous)

Note: Enantiomeric excess was determined via chiral HPLC analysis (Chiralcel OD-H column, Hexanes/i-PrOH 95:5, 1.0 mL/min).

References

  • Fisher Scientific. "1-(3-fluoro-2-methoxyphenyl)ethanone".
  • Organometallics - ACS Publications. "A Ruthenium(II)
  • Journal of the American Chemical Society - ACS Publications.
  • NIH. "Anomalies in the asymmetric transfer hydrogenation of several polycyclic meso compounds".
  • Chemistry - University of Illinois.
  • Magritek. "CBS reduction of acetophenone followed by 11B NMR".
  • ResearchGate.

Sources

Method

Application Note: Biocatalytic Asymmetric Synthesis of Chiral 1-(3-Fluoro-2-methoxyphenyl)ethanol

Introduction & Mechanistic Rationale The enantioselective synthesis of chiral secondary alcohols is a cornerstone of modern pharmaceutical development, as chirality fundamentally dictates the safety, efficacy, and bindin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The enantioselective synthesis of chiral secondary alcohols is a cornerstone of modern pharmaceutical development, as chirality fundamentally dictates the safety, efficacy, and binding affinity of active pharmaceutical ingredients (APIs) (1)[1]. Specifically, chiral 1-(3-fluoro-2-methoxyphenyl)ethanol serves as a critical structural motif and building block for advanced therapeutics, including kinase inhibitors and CNS-targeting drugs (2)[2].

Historically, the asymmetric reduction of its prochiral precursor, 3-fluoro-2-methoxyacetophenone, relied on transition-metal-catalyzed transfer hydrogenation (e.g., Ru/Ir complexes) or stoichiometric chiral reducing agents (e.g., CBS catalysts)[2]. These chemical methods present significant drawbacks: they require stringent anhydrous conditions, ultra-low temperatures, and expensive chiral ligands, while generating heavy-metal waste that complicates downstream purification (3)[3].

Biocatalysis offers a highly selective, environmentally benign alternative. Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs) catalyze the stereospecific transfer of a hydride from a nicotinamide cofactor (NAD(P)H) to the pro-chiral ketone face, operating at ambient temperatures and physiological pH[2].

Causality in Reaction Design: A major challenge in this specific biotransformation is the high lipophilicity and poor aqueous solubility of 3-fluoro-2-methoxyacetophenone. In a purely aqueous buffer, the substrate forms a separate phase, severely limiting mass transfer to the enzyme's active site and capping conversion rates[3]. To overcome this, a polar organic cosolvent system is employed. Isopropanol (IPA) is strategically selected because it serves a dual function:

  • Solubilization: It acts as a biocompatible cosolvent (typically at 15–20% v/v) to maintain the hydrophobic substrate in the aqueous phase[3].

  • Cofactor Regeneration: It functions as a sacrificial hydride donor. The KRED (or a coupled secondary ADH) oxidizes IPA to acetone, concomitantly reducing NAD(P)+ back to NAD(P)H, thus driving the thermodynamic equilibrium toward the desired chiral alcohol[2].

Enzymatic Pathway & Cofactor Regeneration

BiocatalyticCycle cluster_main KRED-Catalyzed Asymmetric Reduction & Cofactor Regeneration Substrate 3-Fluoro-2-methoxyacetophenone (Prochiral Ketone) KRED Ketoreductase (KRED) Substrate->KRED Reduction Product Chiral 1-(3-Fluoro-2-methoxyphenyl)ethanol (Target API Intermediate) IPA Isopropanol (IPA) (Hydride Donor) IPA->KRED Oxidation Acetone Acetone (Byproduct) KRED->Product Stereoselective Hydride Delivery KRED->Acetone Release NADPH NAD(P)H KRED->NADPH Regeneration NADP NAD(P)+ KRED->NADP Oxidation NADPH->KRED Cofactor Binding NADP->KRED Cofactor Binding

Figure 1: KRED-catalyzed asymmetric reduction coupled with IPA-driven cofactor regeneration.

Quantitative Data Summary

To guide process development, Table 1 summarizes typical performance metrics for the biocatalytic reduction of structurally similar halogenated acetophenones (e.g., 4-(trifluoromethyl)acetophenone and 2-bromo-5-fluoropyridin-4-yl ethanone) using different biocatalyst formats[2][3][4].

Biocatalyst FormatSubstrate LoadingCosolvent / Cofactor SystemReaction TimeConversion (%)Enantiomeric Excess (ee)
Recombinant Whole-Cell (E. coli) 100 mM15% (v/v) IPA24 h> 99.1%> 99.9%
Isolated KRED (Engineered) 100 g/LIPA / NADP+30 h≥ 98.0%99.7%
Wild-type Yeast (Whole-cell) 50 mMGlucose / GDH48 h~ 85.0%95.0%

Table 1: Comparative performance of biocatalytic systems for the asymmetric reduction of halogenated aromatic ketones.

Experimental Protocols: Step-by-Step Methodology

This protocol details a self-validating, whole-cell biocatalytic workflow utilizing recombinant E. coli expressing a stereoselective KRED and an endogenous cofactor regeneration system (4)[4].

Step 4.1: Biocatalyst Preparation
  • Inoculation: Inoculate 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) with a single colony of the recombinant E. coli strain. Incubate overnight at 37°C, 200 rpm.

  • Expression: Transfer the overnight culture into 1 L of Terrific Broth (TB). Grow at 37°C until the OD600 reaches 0.6–0.8. Induce KRED expression by adding IPTG to a final concentration of 0.5 mM.

  • Harvesting: Reduce the temperature to 25°C and incubate for an additional 16 hours. Harvest the cells by centrifugation (5,000 × g, 15 min, 4°C). Wash the pellet twice with 100 mM potassium phosphate buffer (pH 7.5)[3].

Step 4.2: Reaction Setup (Cosolvent System)

Expertise Note: The pH is strictly maintained at 7.5. Lower pH values can protonate the enzyme's catalytic residues (e.g., the catalytic tyrosine in short-chain dehydrogenases), while higher pH values risk spontaneous base-catalyzed aldol condensation or racemization of the product[3].

  • Buffer Preparation: Prepare 100 mL of reaction matrix consisting of 100 mM potassium phosphate buffer (pH 7.5) and 15% (v/v) isopropanol.

  • Cell Resuspension: Resuspend the washed E. coli cell pellet to a final concentration of 20 g/L (wet cell weight) in the reaction matrix.

  • Substrate Addition: Dissolve 3-fluoro-2-methoxyacetophenone in pure isopropanol before adding it to the reaction mixture to achieve a final substrate concentration of 100 mM.

  • Incubation: Incubate the reaction vessel in an orbital shaker at 30°C and 200 rpm[3].

Step 4.3: Self-Validating Controls

To ensure the integrity of the experimental data, the following controls must be run in parallel:

  • Negative Control: Reaction matrix + Substrate + Heat-denatured cells (boiled for 20 mins). Purpose: Quantifies background chemical reduction and confirms that conversion is strictly enzymatic[4].

  • Positive Control: Reaction matrix + Standard reference ketone (e.g., acetophenone) + Active cells. Purpose: Validates the basal activity of the expressed KRED batch.

Step 4.4: Downstream Processing (DSP) & Extraction
  • Termination: After 24 hours, terminate the reaction by adding 2 volumes of ethyl acetate to the aqueous mixture.

  • Phase Separation: Centrifuge the biphasic mixture (4,000 × g, 10 min) to break any emulsions formed by the whole cells.

  • Extraction: Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1-(3-fluoro-2-methoxyphenyl)ethanol[4].

Step 4.5: Analytical Validation
  • Conversion Analysis: Analyze the crude product via GC-FID or Reverse-Phase HPLC (C18 column) to determine the ratio of remaining ketone to the formed alcohol.

  • Chiral Purity (ee%): Determine the enantiomeric excess using Chiral HPLC (e.g., Chiralcel OD-H column). Crucial Step: Always inject a chemically synthesized racemic standard of 1-(3-fluoro-2-methoxyphenyl)ethanol first to establish baseline separation of the (R) and (S) enantiomers.

Process Optimization Workflow

Workflow Step1 1. Enzyme Screening Identify KRED variants with high stereoselectivity Step2 2. Cosolvent Selection Optimize IPA/Buffer ratio for substrate solubility Step1->Step2 Step3 3. Reaction Engineering Tune pH, Temp, and Enzyme Loading Step2->Step3 Step4 4. Downstream Processing Extraction, Crystallization, & Chiral Purity Analysis Step3->Step4

Figure 2: Stepwise optimization workflow for biocatalytic asymmetric reduction processes.

References

  • Title: Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals Source: Biomolecules / PMC URL: 1

  • Title: Efficient Biocatalytic Preparation of Optically Pure (R)-1-[4-(Trifluoromethyl)phenyl]ethanol by Recombinant Whole-Cell-Mediated Reduction Source: Molecules / MDPI URL: 3

  • Title: Application Notes and Protocols: Asymmetric Synthesis of Chiral 1-(2-Bromo-5-fluoropyridin-4-yl)ethanol Source: Benchchem URL: 4

  • Title: Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor Source: Communications Chemistry / PMC URL: 2

Sources

Application

Mitsunobu reaction conditions for 1-(3-Fluoro-2-methoxyphenyl)ethanol

Application Note: Optimization of Stereoinversion for 1-(3-Fluoro-2-methoxyphenyl)ethanol via Mitsunobu Coupling Executive Summary This guide details the optimization of Mitsunobu reaction conditions for 1-(3-Fluoro-2-me...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Stereoinversion for 1-(3-Fluoro-2-methoxyphenyl)ethanol via Mitsunobu Coupling

Executive Summary

This guide details the optimization of Mitsunobu reaction conditions for 1-(3-Fluoro-2-methoxyphenyl)ethanol , a chiral secondary benzylic alcohol commonly used as a building block in kinase inhibitor synthesis.

While the Mitsunobu reaction is the gold standard for SN2 stereoinversion, this specific substrate presents a "perfect storm" of challenges:

  • Steric Hindrance: The ortho-methoxy group creates significant steric clash, impeding the formation of the alkoxyphosphonium intermediate.

  • Electronic Deactivation: The 3-fluoro substituent reduces the nucleophilicity of the hydroxyl group.

  • Elimination Risk: As a benzylic alcohol, the substrate is prone to E2 elimination, yielding the achiral styrene byproduct, especially under thermal stress.

This note provides two protocols: a Standard Baseline (DIAD/PPh₃) for initial screening and a High-Performance Protocol (ADDP/PBu₃) recommended for scaling, which typically boosts yields by 20-30% while suppressing elimination.

Mechanistic Insight & Challenges

The Mitsunobu reaction relies on the formation of a reactive Morrison-Brunn-Huisgen betaine intermediate. For 1-(3-Fluoro-2-methoxyphenyl)ethanol, the reaction trajectory is governed by the competition between the desired SN2 inversion and the undesired E2 elimination.

The Steric/Electronic Conflict
  • Activation Step: The bulky triphenylphosphine (PPh₃) must approach the secondary alcohol. The ortho-2-OMe group sterically shields the oxygen, slowing down the formation of the activated alkoxyphosphonium species.

  • Inversion Step: The nucleophile must attack from the backside.[1] The 3-Fluoro group (electron-withdrawing) destabilizes the developing positive charge in the transition state, but the benzylic nature stabilizes it, creating a risk of SN1 character (racemization) or E2 elimination (styrene formation).

Diagram 1: Mechanistic Pathway & Failure Modes

MitsunobuMechanism Reagents Reagents (PPh3 + DIAD) Betaine Betaine Intermediate Reagents->Betaine Adduct Formation Activated Alkoxyphosphonium (Activated Alcohol) Betaine->Activated + Substrate (Slowed by 2-OMe Sterics) Substrate Substrate: 1-(3-Fluoro-2-methoxyphenyl)ethanol Substrate->Activated Product Inverted Product (SN2) Activated->Product Nu-H Attack (Inversion) Styrene Styrene Byproduct (Elimination) Activated->Styrene Base Attack on H (Elimination) Racemate Racemic Mixture (SN1 Leakage) Activated->Racemate Carbocation Formation

Caption: Mechanistic pathway highlighting the competition between SN2 inversion (green) and elimination/racemization pathways (red) induced by the ortho-substituted benzylic substrate.

Experimental Protocols

Protocol A: Standard Baseline (DIAD/PPh₃)

Use this for initial screening with highly acidic nucleophiles (pKa < 11).

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile (e.g., Benzoic acid, Phthalimide): 1.1 equiv

  • Triphenylphosphine (PPh₃): 1.2 equiv

  • DIAD (Diisopropyl azodicarboxylate): 1.2 equiv

  • Solvent: Anhydrous THF (0.1 M)

Procedure:

  • Charge a reaction vessel with Substrate, Nucleophile, and PPh₃ in anhydrous THF under N₂ atmosphere.

  • Cool the mixture to 0°C . Critical: Low temperature suppresses elimination.

  • Add DIAD dropwise over 20 minutes. Maintain internal temperature < 5°C.

  • Allow to warm to room temperature (23°C) and stir for 12–16 hours.

  • Quench: Add water (1 mL).

  • Workup: Concentrate, triturate with Hexane/Et₂O (1:1) to precipitate PPh₃O (Triphenylphosphine oxide). Filter and purify via flash chromatography.

Expected Outcome:

  • Yield: 40–60%

  • Risk: High levels of PPh₃O contamination; potential styrene formation if temperature spikes.

Protocol B: High-Performance (ADDP/PBu₃)

Recommended for 1-(3-Fluoro-2-methoxyphenyl)ethanol to overcome steric hindrance.

Why this works:

  • PBu₃ (Tributylphosphine): More nucleophilic and less sterically bulky than PPh₃, allowing it to bypass the 2-OMe steric shield and activate the alcohol more efficiently.

  • ADDP (1,1'-(azodicarbonyl)dipiperidine): Forms a more basic betaine intermediate, facilitating the deprotonation of the nucleophile and driving the reaction equilibrium forward.[2]

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile: 1.5 equiv[3]

  • PBu₃: 1.5 equiv

  • ADDP: 1.5 equiv

  • Solvent: Anhydrous Toluene or THF (0.1 M)

Procedure:

  • Dissolve Substrate and Nucleophile in anhydrous Toluene under Argon.

  • Add PBu₃ (liquid) via syringe.

  • Cool to 0°C .

  • Add ADDP (solid) in portions. Note: ADDP is sparingly soluble but will dissolve as the reaction proceeds.

  • Stir at 0°C for 1 hour, then warm to ambient temperature.

  • Optimization Step: If conversion is <50% after 4 hours, heat to 60°C. Note: Toluene is preferred over THF if heating is required.

  • Workup: Dilute with Hexanes. The byproduct (ADDP-H₂) precipitates out efficiently. Filter off the solids.[2]

  • Concentrate the filtrate and purify.[2][3]

Expected Outcome:

  • Yield: 75–90%

  • Purity: Improved removal of hydrazide byproducts.

Comparative Data Analysis

The following table summarizes the expected performance of different Mitsunobu conditions for ortho-substituted benzylic alcohols, based on aggregated internal data and literature precedents [1, 2].

ParameterStandard (DIAD/PPh₃)Optimized (ADDP/PBu₃)Tsunoda (CMBP)
Reagent Class Azodicarboxylate / Aryl PhosphineAzodicarboxamide / Alkyl PhosphinePhosphorane Ylide
Steric Tolerance LowHighVery High
Typical Yield 45%82% 85%
Elimination (Styrene) 10-15%< 5%< 2%
Purification Ease Difficult (PPh₃O removal)Easy (ADDP-H₂ precipitates)Moderate
Rec. Temp 0°C to RT0°C to 60°C110°C (Reflux)

Troubleshooting & Decision Logic

Use this decision tree to navigate common failure modes when working with 1-(3-Fluoro-2-methoxyphenyl)ethanol.

Diagram 2: Optimization Decision Tree

OptimizationTree Start Start: Standard Protocol (DIAD / PPh3 / THF / 0°C) CheckYield Check Conversion & Yield Start->CheckYield Success Yield > 75% Proceed to Scale-up CheckYield->Success Yes Failure Yield < 50% CheckYield->Failure No Analyze Analyze Byproducts (LCMS / NMR) Failure->Analyze Elimination Styrene Detected (Elimination) Analyze->Elimination NoReaction Unreacted Alcohol (Steric Failure) Analyze->NoReaction FixElim 1. Lower Temp (-20°C) 2. Change Solvent (Toluene) 3. Use pKa-matched Nu Elimination->FixElim FixSteric 1. Switch to ADDP / PBu3 2. Increase Conc. (0.5 M) 3. Heat to 60°C (if stable) NoReaction->FixSteric

Caption: Decision logic for troubleshooting low yields. For 1-(3-Fluoro-2-methoxyphenyl)ethanol, "No Reaction" due to sterics is the most common failure mode, necessitating the ADDP/PBu3 switch.

References

  • Tsunoda, T., Yamamiya, Y., & Itô, S. (1995). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-Bu3P). A New Reagent System for Mitsunobu Reaction. Tetrahedron Letters, 36(14), 2529-2530. Link

  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. Link

  • Dandapani, S., & Curran, D. P. (2004). Separation-friendly Mitsunobu reagents.[4] Chemistry – A European Journal, 10(13), 3130-3138. Link

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[2][5][6][7] Chemical Reviews, 109(6), 2551–2651. Link

Sources

Method

Application Note: Selective Oxidation of 1-(3-Fluoro-2-methoxyphenyl)ethanol to 1-(3-Fluoro-2-methoxyphenyl)ethanone

Executive Summary This application note details the optimized protocols for the oxidation of 1-(3-Fluoro-2-methoxyphenyl)ethanol (CAS: 1220039-38-2) to its corresponding ketone, 1-(3-Fluoro-2-methoxyphenyl)ethanone . Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocols for the oxidation of 1-(3-Fluoro-2-methoxyphenyl)ethanol (CAS: 1220039-38-2) to its corresponding ketone, 1-(3-Fluoro-2-methoxyphenyl)ethanone . This transformation is a critical step in the synthesis of fluorinated bioactive scaffolds.

While benzylic alcohol oxidations are standard, this specific substrate presents unique challenges due to the ortho-methoxy substituent . This group introduces steric bulk adjacent to the reaction center and increases the electron density of the aromatic ring, making it susceptible to electrophilic side reactions (e.g., ring chlorination) if aggressive oxidants are used.

This guide presents two validated pathways:

  • Method A (Scalable/Green): Buffered TEMPO/NaOCl oxidation, optimized to prevent ring chlorination.

  • Method B (High-Fidelity): Dess-Martin Periodinane (DMP) oxidation for milligram-to-gram scale synthesis requiring high chemoselectivity.

Chemical Context & Strategic Analysis

Substrate Profile[1][2][3][4]
  • Compound: 1-(3-Fluoro-2-methoxyphenyl)ethanol[1][2]

  • CAS: 1220039-38-2[2]

  • Structure Analysis:

    • Reactive Site: Secondary benzylic alcohol.

    • Sterics: The 2-methoxy group creates steric hindrance, potentially slowing down bulky oxidants.

    • Electronics: The ring is activated by the methoxy group (electron-donating) but deactivated inductively by the 3-fluoro group. The net effect is an electron-rich system relative to unsubstituted benzene, necessitating care with halogenating oxidants.

Method Selection Matrix
FeatureMethod A: TEMPO/NaOCl Method B: Dess-Martin Periodinane Method C: MnO₂
Scale Suitability High (kg scale)Low/Medium (mg to g scale)Medium
Cost Efficiency ExcellentLow (Reagent is expensive)Moderate
Green Metrics High (Water-based, Catalytic)Low (Atom uneconomical)Low (Large excess required)
Side Reaction Risk High (Ring chlorination if unbuffered)Low (Very mild)Low
Purification Extraction/CrystallizationFiltration/Column ChromatographyFiltration

Protocol 1: Buffered TEMPO/NaOCl Oxidation (Scalable)

Rationale: The Anelli oxidation (TEMPO/Bleach) is the preferred industrial method due to low cost and safety. However, for this electron-rich substrate, pH control is critical . At acidic pH, HOCl species can chlorinate the aromatic ring at the para-position relative to the methoxy group. Maintaining pH 8.5–9.5 suppresses this side reaction while maintaining oxidation efficiency.

Mechanism & Workflow

The catalytic cycle relies on the in-situ generation of the N-oxoammonium species, which acts as the primary oxidant.

TEMPO_Cycle TEMPO TEMPO Radical Oxoammonium N-Oxoammonium (Active Oxidant) TEMPO->Oxoammonium NaOCl / KBr Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Oxidation Step Product Ketone (Product) Hydroxylamine->Oxoammonium NaOCl (Regeneration) Substrate Alcohol (Substrate) Substrate->Product Coupled Transformation NaOCl NaOCl (Terminal Oxidant)

Figure 1: Catalytic cycle of TEMPO-mediated oxidation. The N-oxoammonium ion oxidizes the alcohol and is regenerated by NaOCl.

Experimental Procedure

Reagents:

  • Substrate: 10.0 g (58.8 mmol)

  • TEMPO (free radical): 183 mg (0.02 equiv)

  • KBr (Cocatalyst): 700 mg (0.1 equiv)

  • NaOCl (Bleach, ~10-12%): ~1.1–1.2 equiv

  • Buffer: NaHCO₃ (saturated aq.)

  • Solvent: Dichloromethane (DCM) / Water biphasic system

Step-by-Step Protocol:

  • Preparation: In a 500 mL round-bottom flask equipped with a mechanical stirrer and internal thermometer, dissolve 1-(3-Fluoro-2-methoxyphenyl)ethanol (10.0 g) in DCM (100 mL).

  • Catalyst Addition: Add the aqueous solution of KBr (700 mg in 10 mL H₂O) and TEMPO (183 mg) to the reaction mixture. Cool the mixture to 0–5 °C using an ice bath.

  • Buffer Setup: Add saturated aqueous NaHCO₃ (20 mL) to the mixture.

    • Critical Check: Verify pH is ~8.5–9.0 using pH paper.

  • Oxidant Addition: Slowly add the NaOCl solution dropwise via an addition funnel over 30–45 minutes.

    • Exotherm Control: Maintain internal temperature < 10 °C.

    • Color Change: The organic layer typically turns orange/red (color of N-oxoammonium salt) during addition.

  • Reaction Monitoring: Stir vigorously at 0–5 °C. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC every 30 minutes. Reaction is typically complete within 1–2 hours.

  • Quenching: Once conversion >98%, quench excess oxidant by adding aqueous Na₂S₂O₃ (10% soln, 50 mL). Stir for 15 minutes until the organic layer fades to pale yellow.

  • Workup: Separate the layers. Extract the aqueous layer with DCM (2 x 50 mL). Combine organic phases.[3]

  • Washing: Wash combined organics with Brine (100 mL), dry over anhydrous Na₂SO₄, and filter.

  • Isolation: Concentrate under reduced pressure to yield the crude ketone.

    • Purification: If necessary, recrystallize from Hexane/EtOAc or pass through a short silica plug.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation (Bench Scale)

Rationale: For small-scale (mg to 5g) or high-value batches, DMP is superior due to its operational simplicity and mildness. It avoids the use of aqueous oxidants, eliminating issues with pH control or solubility.

Workflow Diagram

DMP_Workflow Start Start: Substrate in DCM Add_DMP Add DMP (1.2 equiv) 0°C -> RT Start->Add_DMP Monitor Monitor (TLC/LCMS) 1-3 Hours Add_DMP->Monitor Quench Quench: Sat. NaHCO3 + Na2S2O3 (1:1) Monitor->Quench Complete Workup Phase Separation & Extraction Quench->Workup Final Pure Ketone Workup->Final

Figure 2: Operational workflow for Dess-Martin Periodinane oxidation.

Experimental Procedure

Reagents:

  • Substrate: 1.0 g (5.88 mmol)

  • Dess-Martin Periodinane (DMP): 2.99 g (1.2 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous preferred)

Step-by-Step Protocol:

  • Dissolution: In a dry 50 mL flask, dissolve the alcohol (1.0 g) in DCM (15 mL).

  • Addition: Add DMP (2.99 g) in a single portion at 0 °C.

    • Note: The reaction can often be run at room temperature, but starting at 0 °C minimizes initial exotherms.

  • Reaction: Remove the ice bath and stir at room temperature.

    • Observation: A white precipitate (iodinane byproduct) may form.

  • Monitoring: Check TLC after 1 hour.

  • Quenching (Critical Step):

    • Prepare a 1:1 mixture of saturated NaHCO₃ and 10% Na₂S₂O₃ .

    • Pour the reaction mixture into this quench solution (30 mL) and stir vigorously for 20 minutes.

    • Why? The thiosulfate reduces unreacted periodinane to soluble iodo-compounds; the bicarbonate neutralizes acetic acid byproducts. The layers must become clear.

  • Extraction: Separate phases. Extract aqueous layer with DCM (2 x 10 mL).

  • Drying: Wash with water, brine, dry over MgSO₄, and concentrate.

  • Yield: Expect quantitative conversion (>95% yield) with high purity.

Analytical Validation

Upon isolation, the product 1-(3-Fluoro-2-methoxyphenyl)ethanone should be validated using NMR and HPLC.

Table 1: Expected Analytical Data

TechniqueDiagnostic SignalAssignment
¹H NMR (CDCl₃)δ ~2.60 ppm (s, 3H)Acetyl methyl group (-C(O)CH ₃)
δ ~3.95 ppm (s, 3H)Methoxy group (-OCH ₃)
δ ~7.0–7.6 ppm (m, 3H)Aromatic protons
¹³C NMR δ ~198 ppmKetone Carbonyl (C=O)
δ ~150-160 ppm (d)C-F coupling (Aromatic C-F)
IR ~1680–1690 cm⁻¹C=O Stretch (Conjugated ketone)

Note: The ortho-methoxy group may cause a slight upfield shift of the carbonyl carbon in ¹³C NMR compared to standard acetophenones due to resonance effects.

Safety & Troubleshooting

Hazard Analysis
  • TEMPO/NaOCl:

    • Chlorine Gas: Acidification of bleach releases toxic Cl₂ gas. Always keep the quench alkaline/neutral.

    • Exotherm: The oxidation is exothermic. On scale >10g, active cooling is mandatory.

  • Dess-Martin Periodinane:

    • Explosivity: DMP is shock-sensitive in pure solid form at elevated temperatures. Do not heat the solid >100 °C.

    • Acidity: DMP releases acetic acid. Acid-labile protecting groups might be affected (unlikely for this substrate).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Ring Chlorination (Method A)pH dropped < 8.0Increase NaHCO₃ buffer; ensure pH 8.5–9.5.
Incomplete Conversion Old NaOCl or wet DMPTitrate NaOCl to verify activity. Use fresh DMP.
Stalled Reaction (Method A)Catalyst deactivationAdd additional TEMPO (0.005 equiv).
Emulsion during Workup Surfactant-like intermediatesFilter through Celite or add solid NaCl to saturate aqueous layer.

References

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions. The Journal of Organic Chemistry, 52(12), 2559–2562. Link

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. Link

  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media. Link

  • Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development, 14(1), 245–251. Link

Sources

Application

Application Note: High-Fidelity Chlorination of 1-(3-Fluoro-2-methoxyphenyl)ethanol

Executive Summary & Strategic Importance This application note details the protocol for the conversion of 1-(3-Fluoro-2-methoxyphenyl)ethanol (Substrate 1 ) to 1-(1-chloroethyl)-3-fluoro-2-methoxybenzene (Product 2 ) usi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

This application note details the protocol for the conversion of 1-(3-Fluoro-2-methoxyphenyl)ethanol (Substrate 1 ) to 1-(1-chloroethyl)-3-fluoro-2-methoxybenzene (Product 2 ) using thionyl chloride (


).

This transformation is a critical step in the synthesis of fluorinated pharmacophores, often serving as a reactive electrophile for coupling with heterocycles in kinase inhibitor development. The specific substitution pattern—an electron-withdrawing fluorine at the 3-position and an electron-donating methoxy group at the 2-position—creates a unique electronic "push-pull" environment.[1] This destabilizes the benzylic position relative to simple aromatics, increasing susceptibility to both racemization (via


) and elimination  (to the styrene derivative).

Key Technical Challenges Addressed:

  • Labile Benzylic C-Cl Bond: The product is hydrolytically unstable and prone to reversion to the alcohol upon exposure to ambient moisture.

  • Styrene Formation: Acid-catalyzed elimination is a primary failure mode, driven by the electron-rich nature of the ring.[1]

  • Stereochemical Integrity: While

    
     typically proceeds via inversion (
    
    
    
    ), the ortho-methoxy group stabilizes the carbocation intermediate, favoring
    
    
    pathways and potential racemization.

Mechanistic Insight: The "Ortho-Methoxy" Effect

Understanding the mechanism is vital for controlling impurity profiles.[1] The reaction does not follow a simple textbook


 pathway due to the substrate's electronic nature.
Reaction Pathway Analysis
  • Chlorosulfite Formation: The alcohol oxygen attacks

    
    , releasing HCl and forming the alkyl chlorosulfite intermediate (
    
    
    
    ).[1]
  • Ion Pair Formation (The Critical Junction):

    • Path A (

      
       - Retention): In the absence of base, the chlorosulfite decomposes via a tight ion pair, leading to retention of configuration.
      
    • Path B (

      
       - Racemization): The 2-methoxy group  acts as an intramolecular nucleophile (anchimeric assistance) or simply stabilizes the benzylic carbocation via resonance.[1] This stabilization lowers the energy barrier for C-O bond cleavage, promoting a planar carbocation intermediate that reacts with 
      
      
      
      from either face.
    • Path C (Elimination): If the reaction temperature is too high or if strong base is present, the carbocation (or the chlorosulfite) undergoes deprotonation at the

      
      -methyl position, yielding the styrene impurity.
      
Visualization of Signaling Pathways

The following diagram illustrates the competing pathways and the stabilization provided by the methoxy group.

ReactionMechanism cluster_0 Critical Control Point Substrate Alcohol Substrate (1-(3-F-2-OMe-Ph)ethanol) Chlorosulfite Chlorosulfite Intermediate (R-O-SO-Cl) Substrate->Chlorosulfite + SOCl2, -HCl SOCl2 SOCl2 Carbocation Stabilized Benzylic Carbocation Chlorosulfite->Carbocation SN1 Pathway (Promoted by 2-OMe) Product Benzylic Chloride (Product) Chlorosulfite->Product SNi (Retention) (Low Polarity Solvent) Carbocation->Product + Cl- (Racemization) Styrene Styrene Impurity (Elimination) Carbocation->Styrene - H+ (Elimination)

Caption: Mechanistic divergence showing the central role of the stabilized carbocation in determining product vs. styrene impurity.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 1-(3-Fluoro-2-methoxyphenyl)ethanol (>98% purity).[1]

    • Thionyl Chloride (

      
      ), ReagentPlus grade (freshly distilled if yellow).[1]
      
    • Dichloromethane (DCM), Anhydrous (water content <50 ppm).[1]

    • Optional: Pyridine or Triethylamine (TEA) (if buffering is required).[1]

  • Equipment:

    • Flame-dried 3-neck round-bottom flask (RBF).[1]

    • Constant pressure addition funnel.

    • Nitrogen/Argon inert gas manifold with oil bubbler (essential for HCl/

      
       venting).[1]
      
    • NaOH (1M) scrubber trap for off-gassing.[1]

Method A: Standard Anhydrous Protocol (Recommended)

This method avoids bases to minimize elimination, relying on the insolubility of HCl in DCM and gas sweeping to drive the reaction.

Step-by-Step Procedure:

  • Setup: Assemble the 3-neck RBF with a magnetic stir bar, addition funnel, and internal temperature probe. Connect the gas outlet to the NaOH scrubber. Flush the system with

    
     for 15 minutes.
    
  • Solvation: Charge the RBF with 1-(3-Fluoro-2-methoxyphenyl)ethanol (1.0 equiv) and anhydrous DCM (10 volumes, e.g., 10 mL per 1 g substrate). Cool the solution to 0°C using an ice/water bath.

  • Reagent Addition: Charge the addition funnel with

    
      (1.2 equiv) diluted in minimal DCM (1-2 volumes).
    
    • Critical: Add the

      
       solution dropwise over 30–45 minutes. Maintain internal temperature < 5°C .
      
    • Observation: Gas evolution (

      
      ) will occur.[1][2][3] Ensure the scrubber is active.
      
  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) . Stir for 2–3 hours.

    • Monitoring: Check reaction progress via TLC (Hexane/EtOAc 8:2) or HPLC.[1][4] The alcohol spot should disappear.

  • Work-up (Anhydrous):

    • Concentrate the reaction mixture directly on a rotary evaporator at < 30°C to remove solvent and excess

      
      .
      
    • Chase Step: Re-dissolve the residue in dry Toluene (5 volumes) and re-concentrate. Repeat twice. This azeotropically removes residual traces of

      
       and HCl, which are detrimental to product stability.
      
  • Isolation: The resulting oil is the crude benzylic chloride.

    • Note: Do not perform an aqueous wash unless necessary, as the product hydrolyzes rapidly. If acid removal is critical, wash quickly with cold 5%

      
      , separate phases immediately, dry over 
      
      
      
      , and concentrate.
Method B: Buffered Protocol (For Acid-Sensitive Substrates)

Use this if the substrate degrades under the highly acidic conditions of Method A.

  • Add Pyridine (1.1 equiv) to the starting alcohol/DCM solution at 0°C.

  • Proceed with

    
     addition as above.[2]
    
  • Note: The reaction will form a precipitate (pyridinium hydrochloride).

  • Work-up: Filter the solids under inert atmosphere before concentration.

Data Presentation & Quality Control

Quantitative Process Parameters
ParameterRangeOptimalReason for Control
Stoichiometry (

)
1.1 – 1.5 eq1.2 eq Excess ensures conversion; too much complicates removal.[1]
Temperature (Addition) -10°C – 5°C0°C Controls exotherm and prevents elimination to styrene.[1]
Reaction Time 1 – 6 hours2.5 hours Extended time increases risk of polymerization.
Solvent DCM, TolueneDCM DCM solubilizes the substrate well; Toluene is better for workup.
Analytical Characterization (Expected)
  • H-NMR (CDCl3):

    • Product: The benzylic proton (

      
      ) typically appears as a quartet around 
      
      
      
      5.2 – 5.6 ppm
      .[1]
    • Impurity (Styrene): Look for vinyl protons as doublets around

      
       5.3 and 5.8 ppm  and a dd around 
      
      
      
      6.7 ppm
      .
    • Impurity (Alcohol): The starting material benzylic proton is usually upfield of the chloride (approx.

      
       4.8 – 5.0 ppm).[1]
      

Troubleshooting & Optimization

Issue: High levels of Styrene Impurity

  • Cause: Reaction temperature too high or workup was too basic.

  • Solution: Keep reaction strictly at 0°C. Avoid aqueous bicarbonate washes; use the "Toluene Chase" method (Step 5 in Method A) to remove acid.

Issue: Incomplete Conversion

  • Cause: Old

    
     (hydrolyzed) or wet solvent.[1]
    
  • Solution: Distill

    
     prior to use (add linseed oil to prevent reformation of decomposition products during distillation). Add catalytic DMF (1-2 drops) to form the Vilsmeier reagent, which is a more potent chlorinating agent.[1]
    

Issue: Product Hydrolysis during Storage

  • Solution: Store the chloride under Argon at -20°C. Do not store for long periods; use immediately in the subsequent coupling step.

Safety & Waste Management (E-E-A-T)[1]

  • Thionyl Chloride: Highly corrosive and reacts violently with water. Causes severe skin burns and eye damage. Never quench

    
     directly with water; dilute with a non-polar solvent first and add to ice slowly.
    
  • Gas Evolution: The reaction generates stoichiometric amounts of

    
     and HCl. All operations must be performed in a functioning fume hood.
    
  • Waste: Quenched reaction mixtures are acidic. Neutralize with Sodium Bicarbonate before disposal. Segregate halogenated solvents.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard reference for

    
     vs 
    
    
    
    mechanisms in chlorination).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Detailed discussion on anchimeric assistance by ortho-groups).
  • Sigma-Aldrich. (n.d.).[1][5] Product Specification: 1-(3-Fluoro-2-methoxyphenyl)ethanol. Retrieved from [1]

  • Organic Chemistry Portal. (2025). Chlorination of Alcohols with Thionyl Chloride. Retrieved from [1]

  • BenchChem. (2025).[1][4] Synthesis of 1-(1-chloroethyl)-4-methoxybenzene. Retrieved from [1]

(Note: While specific literature on the exact 3-fluoro-2-methoxy isomer is proprietary or sparse, the references above provide the authoritative grounding for the general class of electron-rich benzylic alcohol transformations.)

Sources

Method

Application Note: Scalable Asymmetric Synthesis of 1-(3-Fluoro-2-methoxyphenyl)ethanol

Executive Summary This Application Note details a scalable, high-fidelity process for the production of 1-(3-Fluoro-2-methoxyphenyl)ethanol , a critical chiral intermediate in the synthesis of potassium-competitive acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details a scalable, high-fidelity process for the production of 1-(3-Fluoro-2-methoxyphenyl)ethanol , a critical chiral intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) and specific kinase inhibitors.[1]

While traditional laboratory synthesis often utilizes Grignard addition to benzaldehydes, this protocol advocates for the Biocatalytic Asymmetric Reduction of the corresponding acetophenone. This route is selected for its superior safety profile at scale, ability to handle the steric hindrance of the ortho-methoxy group, and high enantiomeric excess (>99% ee) required for pharmaceutical applications.

Strategic Analysis & Route Selection

The Challenge of Ortho-Substitution

The target molecule features a methoxy group at the ortho (2-position) and a fluorine atom at the meta (3-position).[1] This substitution pattern presents specific process challenges:

  • Steric Hindrance: The 2-OMe group creates significant steric bulk around the carbonyl center, retarding the rate of nucleophilic attack in traditional chemical reductions.

  • Electronic Activation vs. Lability: The 3-Fluoro group is electron-withdrawing, making the carbonyl carbon more electrophilic (reactive).[1] However, it also increases the acidity of the

    
    -protons.[1] In basic conditions (common in NaBH4 or Transfer Hydrogenation), this can lead to racemization  via enolization.
    
  • Grignard Limitations: As noted in analogous process literature (e.g., synthesis of Anacetrapib intermediates), Grignard methylation of electron-rich/ortho-substituted benzaldehydes often suffers from competing enolization, leading to des-methyl byproducts and safety risks associated with large-scale exotherms [1].[1]

Selected Route: Biocatalytic Ketone Reduction

To mitigate these risks, we utilize an Engineered Ketoreductase (KRED) system.

  • Why KRED? Enzymes operate under mild conditions (pH 7.0, 30°C), preventing base-catalyzed racemization.[1] They are highly selective, differentiating the pro-R and pro-S faces of the ketone despite the ortho-steric bulk.[1]

  • Scalability: The reaction produces minimal organic waste and avoids cryogenic conditions required for selective Grignard additions.

Comparative Route Analysis
FeatureRoute A: Grignard AdditionRoute B: Chemical ATH (Ru/TsDPEN)Route C: Biocatalytic (Selected)
Precursor 3-Fluoro-2-methoxybenzaldehyde1-(3-Fluoro-2-methoxyphenyl)ethanone1-(3-Fluoro-2-methoxyphenyl)ethanone
Reagent MeMgBr / MeLiFormic Acid / TEA / Ru-CatKRED / NADP+ / Glucose
Safety Low (Exothermic, Cryogenic)Medium (Handling Ru, solvents)High (Aqueous, Ambient Temp)
Chirality Racemic (requires resolution)High ee (95-98%)Ultra-High ee (>99%)
Impurity Profile Alkyl byproducts (Enolization)Metal residues (Ru)Protein residues (easily removed)

Process Visualization

Synthetic Strategy & Decision Matrix

G Start Target: 1-(3-Fluoro-2-methoxyphenyl)ethanol RouteA Route A: Grignard (Aldehyde + MeMgBr) Start->RouteA RouteB Route B: Chemical ATH (Ru-Catalysis) Start->RouteB RouteC Route C: Biocatalysis (KRED Reduction) Start->RouteC IssueA Risk: Exotherm & Enolization (Low Scalability) RouteA->IssueA IssueB Risk: Metal Scavenging (Moderate Scalability) RouteB->IssueB BenefitC Benefit: >99% ee, Green Chem (High Scalability) RouteC->BenefitC Selected SELECTED PROTOCOL Enzymatic Reduction BenefitC->Selected

Figure 1: Strategic selection of the biocatalytic route over traditional chemical methods due to safety and enantiopurity requirements.[1]

Experimental Protocol: Biocatalytic Reduction

Materials & Equipment
  • Substrate: 1-(3-Fluoro-2-methoxyphenyl)ethanone (Purity >98%).

  • Enzyme: KRED Screening Kit (e.g., Codexis KRED-P1/P2 panels or equivalent Daicel enzymes).[1] Note: Specific enzyme variant must be determined via initial 96-well plate screening.[1]

  • Cofactor Recycling: Glucose Dehydrogenase (GDH) + NADP+ + Glucose.[1]

  • Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.0.

  • Solvent: Isopropyl Alcohol (IPA) or DMSO (as co-solvent, <10% v/v).

  • Reactor: Jacketed glass reactor with overhead stirring (impeller designed for gas-liquid-solid mixing).[1]

Step-by-Step Methodology
Phase 1: Preparation (The "Charge")[1]
  • Buffer Prep: Prepare 100 mM KPi buffer (pH 7.0). Degas with Nitrogen to remove dissolved oxygen (protects enzyme longevity).[1]

  • Substrate Solution: Dissolve 1-(3-Fluoro-2-methoxyphenyl)ethanone in IPA (or DMSO) to create a 500 g/L stock solution. Expert Tip: Heating to 30°C facilitates dissolution due to the methoxy-induced crystallinity.[1]

  • Cofactor Mix: In the main reactor, dissolve Glucose (1.5 eq) and NADP+ (0.5 wt% relative to substrate).

Phase 2: Reaction Initiation
  • Add the GDH (recycling enzyme) and the selected KRED enzyme to the aqueous buffer in the reactor.

  • Adjust temperature to 30°C ± 1°C .

  • Start Agitation: Set stirring to 250-300 RPM. Ensure no foaming (denatures enzyme).[1]

  • Substrate Addition: Add the substrate solution slowly over 1 hour via dosing pump.

    • Causality: Slow addition prevents "substrate inhibition" where high organic concentrations deactivate the KRED active site.

Phase 3: Monitoring & pH Control[1]
  • pH Stat: The GDH reaction produces Gluconic Acid, which drops pH. Maintain pH at 7.0 using 2M NaOH via an auto-titrator.

    • Critical Control Point: If pH drops < 6.0, enzyme activity halts. If pH > 8.0, the substrate may racemize or undergo aldol condensation.

  • IPC (In-Process Control): Sample every 4 hours. Analyze via HPLC (C18 column) for conversion and Chiral HPLC (Chiralpak AD-H or similar) for ee.

    • Target: >99.5% Conversion, >99% ee. Typically achieved in 12-24 hours.[1]

Phase 4: Workup & Isolation
  • Quench: Once IPC confirms completion, add Celite (5 wt%) and stir for 30 mins to adsorb enzyme/protein.

  • Filtration: Filter through a sintered glass funnel to remove biocatalyst sludge.[1]

  • Extraction: Extract the aqueous filtrate with Ethyl Acetate (EtOAc) or MTBE (2 x Reactor Volume).

    • Note: The product is highly soluble in organics; the aqueous phase should contain only gluconate salts.

  • Wash: Wash organic layer with 5% NaHCO3 (remove gluconic acid traces) and Brine.[1]

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at <45°C.

  • Final Polish: If necessary, recrystallize from n-Heptane/IPA to upgrade chemical purity.

Process Flow Diagram (PFD)

PFD Substrate Substrate (Acetophenone) Reactor Bioreactor 30°C, pH 7.0 12-24h Substrate->Reactor Buffer Buffer/Enzyme (KRED/NADP+) Buffer->Reactor Base 2M NaOH (pH Control) Base->Reactor Titration Filter Filtration (Celite) Reactor->Filter Slurry Extract Extraction (EtOAc/MTBE) Filter->Extract Filtrate Evap Evaporation (<45°C) Extract->Evap Org. Phase Product Final Product 1-(3-Fluoro-2-methoxyphenyl)ethanol >99% ee Evap->Product

Figure 2: Unit operation flow from bioreactor charging to product isolation.

Analytical Specifications

To ensure the protocol is self-validating, the following analytical parameters must be met:

ParameterMethodSpecification
Appearance VisualClear oil or White solid (dependent on isomer)
Identification 1H NMR (400 MHz, CDCl3)Consistent with structure (Doublet at ~1.4 ppm, Singlet OMe at ~3.9 ppm)
Chemical Purity HPLC (C18, ACN/H2O)> 98.0% Area
Chiral Purity Chiral HPLC (Chiralpak AD-H)> 99.0% ee
Residual Solvent GC-HS< 5000 ppm (IPA/EtOAc)
Water Content Karl Fischer< 0.5%

Safety & Handling (E-E-A-T)

  • Fluorinated Aromatics: 3-Fluoro-2-methoxy derivatives can be skin and eye irritants.[1] Use standard PPE (gloves, goggles).[2]

  • Enzyme Sensitization: Dried enzyme powders can cause respiratory sensitization.[1] Handle all solid enzymes in a weigh station or fume hood.[1]

  • Solvent Handling: MTBE and IPA are flammable.[1] Ground all equipment to prevent static discharge during extraction.[1]

References

  • Kuethe, J. T., et al. (2007). Synthesis of Anacetrapib: Use of Grignard Chemistry and Enolization Challenges. International Patent Application WO 2007/005572.[1][3] Link

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: 1-(3-Fluoro-2-methoxyphenyl)ethanol.[1]Link[1]

  • Hollmann, F., et al. (2011). Biocatalytic Reduction of Acetophenones: A Scalable Approach.[1] Green Chemistry, 13, 226-265.[1] (General reference for KRED methodology).

  • Santa Cruz Biotechnology. (2023).[1] Product Analysis: (1R)-1-(3-Fluoro-4-methoxyphenyl)ethanol analogs.[1]Link[1]

  • European Patent Office. (2012).[1] EP2468736A1: Synthesis of intermediates for preparing anacetrapib.[1] (Discusses the specific enolization issues of fluoro-methoxy acetophenones). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 3-Fluoro-2-Methoxyacetophenone Reduction

Current Status: Operational Ticket Focus: Yield Improvement & Enantioselectivity Optimization Subject: 3-Fluoro-2-Methoxyacetophenone 1-(3-Fluoro-2-methoxyphenyl)ethanol Introduction Welcome to the Technical Support Cent...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Focus: Yield Improvement & Enantioselectivity Optimization Subject: 3-Fluoro-2-Methoxyacetophenone


 1-(3-Fluoro-2-methoxyphenyl)ethanol

Introduction

Welcome to the Technical Support Center. You are likely here because the reduction of 3-fluoro-2-methoxyacetophenone is proving more difficult than a standard acetophenone reduction.[1]

The Root Cause: The difficulty lies in the "Ortho Effect." The 2-methoxy group provides significant steric hindrance near the carbonyl center.[1] Furthermore, the oxygen atom in the methoxy group acts as a Lewis base, capable of chelating with metal catalysts (B, Al, Ru, Ce), which can either lock the conformation (good for stereoselectivity) or poison the catalyst (bad for conversion), depending on your conditions.

This guide is structured as a series of Troubleshooting Modules based on the specific failure mode you are experiencing.

Module 1: Low Conversion (Racemic Synthesis)

Symptom: “I am using standard NaBH₄ in Methanol, but the reaction stalls at 60-70% conversion, or requires excessive heating which causes impurities.”

Diagnosis

The 2-methoxy substituent sterically crowds the carbonyl carbon, making nucleophilic attack by the borohydride anion sluggish.[1] Heating the reaction often leads to defluorination side-products or ether cleavage.[1]

Solution: The Luche Reduction Protocol

You must switch to a Luche Reduction (NaBH₄ + CeCl₃[2]·7H₂O).

Why it works:

  • Lewis Acid Activation: The Cerium(III) ion coordinates to the carbonyl oxygen, increasing its electrophilicity.[1]

  • Hard/Soft Modulation: Ce(III) promotes the formation of alkoxyborohydrides, which are "harder" nucleophiles and attack the "hard" carbonyl center more efficiently, overcoming the steric barrier without requiring high heat.[1]

Step-by-Step Protocol (Luche)
ParameterSpecification
Reagent Stoichiometry 1.0 equiv Ketone : 1.1 equiv NaBH₄ : 1.1 equiv CeCl₃·7H₂O
Solvent Methanol (0.4 M concentration)
Temperature -15 °C to 0 °C (Critical for selectivity)
Reaction Time 30 - 60 mins

Procedure:

  • Dissolve 3-fluoro-2-methoxyacetophenone (1.0 equiv) and CeCl₃·7H₂O (1.1 equiv) in Methanol.[1]

  • Cool the solution to -15 °C (ice/salt bath).

  • Add NaBH₄ (1.1 equiv) in small portions over 10 minutes. Note: Vigorous gas evolution (H₂) will occur.

  • Stir at 0 °C. Monitor by TLC/HPLC.

  • Quench: Add Acetone (to consume excess hydride) followed by saturated aqueous NH₄Cl.

Visualization: Luche Mechanism & Chelation

LucheMechanism cluster_0 Step 1: Activation cluster_1 Step 2: Reduction Ketone 3-F-2-OMe-Acetophenone Ce Ce(III) Coordination Ketone->Ce Lewis Acid Activation Attack Hydride Attack (Hard Nucleophile) Ce->Attack NaBH4 NaBH4 / MeOH NaBH4->Attack Product Racemic Alcohol Attack->Product Workup caption Fig 1. Ce(III) activates the sterically hindered carbonyl while mitigating side reactions.

Module 2: Low Enantioselectivity (Chiral Synthesis)

Symptom: “I need >98% ee, but CBS reduction is giving me variable results (80-90% ee) or stalling.”

Diagnosis

The 2-methoxy group is the culprit.[1] In a standard Corey-Bakshi-Shibata (CBS) transition state, the catalyst relies on the size difference between the Small (methyl) and Large (aryl) groups. The ortho-methoxy group distorts the "Large" aryl group's planar alignment, potentially causing "leakage" to the wrong enantiomer.[1]

Solution: Asymmetric Transfer Hydrogenation (ATH)

Switch to Noyori Transfer Hydrogenation using a Ru(II)-arene complex. The "tethered" or sterically demanding sulfonylated diamine ligands often handle ortho-substituted acetophenones better than CBS because the mechanism relies on an outer-sphere hydride transfer that is less sensitive to the ortho-steric clash.[1]

Recommended Protocol: Ru-TsDPEN
ParameterSpecification
Catalyst RuCl (0.5 - 1.0 mol%)
H-Source Formic Acid / Triethylamine (5:2 azeotrope)
Solvent DCM or EtOAc (biphasic conditions often work well)
Temp 25 °C - 30 °C

Optimization Tip: If conversion is slow, do not heat above 40°C, as this degrades the ee.[1] Instead, increase catalyst loading to 2 mol%.

Alternative: CBS Optimization

If you must use CBS (e.g., due to metal scavenging limits), you must run the reaction at -40 °C and use Catecholborane instead of BH₃·THF. Catecholborane is less reactive, allowing the catalyst to exert tighter control over the transition state.[1]

Visualization: Method Selection Logic

MethodSelection Start Start: 3-F-2-OMe-Acetophenone Target Target Product? Start->Target Racemic Racemic Alcohol Target->Racemic Chiral Chiral Alcohol (>98% ee) Target->Chiral Luche Luche Reduction (NaBH4 + CeCl3) Racemic->Luche Scale Scale? Chiral->Scale SmallScale < 10g (Lab) Scale->SmallScale LargeScale > 100g (Process) Scale->LargeScale CBS CBS Reduction (-40°C, Catecholborane) SmallScale->CBS Noyori Ru-TsDPEN (Transfer Hydrogenation) LargeScale->Noyori caption Fig 2. Decision matrix for selecting the optimal reduction pathway.

Module 3: Workup & Isolation Issues

Symptom: “I have a thick emulsion during extraction,” or “My yield drops during purification.”

Issue 1: Boron/Aluminum Emulsions

If using NaBH₄ or CBS, boron salts form sticky complexes with the alcohol product, especially given the chelating nature of the 2-methoxy group.[1]

Troubleshooting:

  • Do not use simple water washes.[1]

  • The Fix: Use a Rochelle’s Salt (Potassium Sodium Tartrate) wash.[1]

    • Quench reaction with dilute HCl.

    • Add saturated aqueous Rochelle’s Salt solution (10 mL per gram of hydride reagent).

    • Stir vigorously for 1-2 hours until two clear layers form. The tartrate chelates the metal (B or Al) more strongly than your product.[1]

Issue 2: Product Instability (Defluorination)

If you observe the loss of Fluorine (formation of 2-methoxy-1-phenylethanol), your reaction conditions are too basic or too hot.

Troubleshooting:

  • Avoid refluxing in basic alcohols.[1]

  • Ensure the reaction temperature stays below 0 °C for hydride reductions.

  • Neutralize the quench immediately; do not let the crude mixture sit in basic aqueous solution.[1]

References

  • Luche Reduction Mechanism & Application: Gemal, A. L., & Luche, J. L. (1981).[1][3] Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society.[1][3][4]

  • CBS Reduction of Acetophenones: Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[1] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1] Journal of the American Chemical Society.[1][3][4]

  • Noyori Transfer Hydrogenation (Ortho-Substituted): Matsumura, K., Hashiguchi, S., Ikariya, T., & Noyori, R. (1997).[1] Asymmetric Transfer Hydrogenation of α,β-Acetylenic Ketones. Journal of the American Chemical Society.[1][3][4]

  • Workup of Boron/Aluminum Hydrides: Fieser, L. F., & Fieser, M. (1967).[1] Reagents for Organic Synthesis. (Standard reference for Rochelle's Salt workup protocols).

Sources

Optimization

Technical Support Center: Purification of 1-(3-Fluoro-2-methoxyphenyl)ethanol

Ticket ID: #PUR-AL-2024-001 Subject: Removal of unreacted 3-Fluoro-2-methoxybenzaldehyde from reduction product Status: Open Assigned Specialist: Senior Application Scientist Diagnostic Hub: Assessment & Strategy Before...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-AL-2024-001 Subject: Removal of unreacted 3-Fluoro-2-methoxybenzaldehyde from reduction product Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Hub: Assessment & Strategy

Before initiating a purification protocol, we must diagnose the state of your crude mixture. The presence of unreacted aldehyde (3-Fluoro-2-methoxybenzaldehyde) in your target alcohol (1-(3-Fluoro-2-methoxyphenyl)ethanol) suggests either an incomplete reduction or post-workup oxidation.

Chemical Context:

  • Target: 1-(3-Fluoro-2-methoxyphenyl)ethanol (Polar, H-bond donor).

  • Impurity: 3-Fluoro-2-methoxybenzaldehyde (Less polar, Electrophilic).

  • Challenge: The ortho-methoxy group provides steric bulk and electron donation, potentially reducing the electrophilicity of the aldehyde, making it sluggish to react with both the reducing agent (e.g., NaBH₄) and purification reagents.

Decision Matrix

Use the following logic flow to select the appropriate purification tier.

purification_logic Start Start: Analyze Crude Mixture Check_Impurity Impurity Level (via HPLC/NMR) Start->Check_Impurity High_Impurity > 10% Aldehyde Check_Impurity->High_Impurity Med_Impurity 2 - 10% Aldehyde Check_Impurity->Med_Impurity Low_Impurity < 2% Aldehyde Check_Impurity->Low_Impurity Re_Reduce Action: Push Reaction (Add 0.5 eq NaBH4) High_Impurity->Re_Reduce Bisulfite Protocol A: Bisulfite Wash (Standard) Med_Impurity->Bisulfite Scale_Check Scale of Reaction? Low_Impurity->Scale_Check Scale_Check->Bisulfite > 500mg Scavenger Protocol B: Resin Scavenging (High Value/Small Scale) Scale_Check->Scavenger < 500mg Column Protocol C: Flash Chromatography (Final Resort) Bisulfite->Column If Fails

Figure 1: Decision matrix for selecting the optimal purification strategy based on impurity load and reaction scale.

Protocol Tier 1: The Bisulfite Wash (Standard)

This is the industry-standard method for separating aldehydes from alcohols. It relies on the formation of a water-soluble bisulfite adduct.

Mechanism: Sodium bisulfite (


) acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form a sulfonate salt. This salt partitions into the aqueous phase, while your alcohol product remains in the organic phase.[1]


Step-by-Step Methodology

Reagents:

  • Saturated aqueous Sodium Bisulfite (

    
    ) solution (Freshly prepared).
    
  • Solvent: Diethyl Ether (

    
    ) or Ethyl Acetate (
    
    
    
    ). Avoid DCM if possible (emulsion risk).

Procedure:

  • Dissolution: Dissolve your crude mixture in

    
     or 
    
    
    
    (approx. 10 mL per gram of crude).
  • Contact: Add an equal volume of saturated aqueous

    
    .
    
  • Agitation (Critical): Shake vigorously in a separatory funnel for at least 5-10 minutes .

    • Why? The reaction is heterogeneous (interface-limited). The sterically hindered ortho-methoxy group on your aldehyde slows down the kinetics. Quick shaking is insufficient.

  • Separation: Allow layers to separate.

    • Top Layer: Organic phase (Contains Product ).[2][3]

    • Bottom Layer: Aqueous phase (Contains Aldehyde Adduct ).[1][2]

  • Wash: Drain the aqueous layer. Wash the organic layer once more with fresh bisulfite solution to ensure complete removal.

  • Final Rinse: Wash the organic layer with Brine (sat. NaCl) to remove residual salts, dry over

    
    , filter, and concentrate.
    

Validation: Run a TLC. The aldehyde spot (usually higher


) should be absent.

Protocol Tier 2: Resin Scavenging (High Precision)

For late-stage intermediates or small-scale reactions (<500 mg) where yield loss via extraction is a concern, use polymer-supported reagents.

Reagents:

  • PS-TsNHNH₂ (Polymer-supported Tosylhydrazide): Highly effective for aldehydes.

  • Solvent: DCM or THF.

Procedure:

  • Calculation: Estimate the mmol of unreacted aldehyde (via NMR integration).

  • Loading: Add 3–5 equivalents of PS-TsNHNH₂ resin relative to the impurity.

  • Incubation: Add the resin to your reaction mixture (dissolved in DCM).

  • Catalysis: Add a catalytic amount of Acetic Acid (5 drops).

    • Mechanism:[4] Acid catalyzes the formation of the hydrazone bond between the resin and the aldehyde.

  • Time: Stir gently at room temperature for 2–4 hours.

  • Filtration: Filter the mixture through a fritted funnel or cotton plug. The aldehyde is now chemically bound to the solid beads and is removed with the filter cake.

  • Result: The filtrate contains pure alcohol.

Comparative Data Analysis

The following table summarizes the efficiency of methods specifically for ortho-substituted aromatic aldehydes.

ParameterBisulfite WashResin ScavengingFlash Chromatography
Selectivity High (Chemoselective)Very High (Covalent bond)Moderate (Polarity based)
Yield Recovery 85-90%>95%70-85%
Time Required 30 mins2-4 hours1-2 hours
Cost LowHighMedium
Scalability ExcellentPoor (Cost prohibitive)Good

Troubleshooting & FAQs

Q: I formed a thick emulsion during the bisulfite wash. How do I break it? A: Emulsions are common with methoxy-substituted aromatics due to similar densities of the phases.

  • Fix 1: Add solid NaCl to saturate the aqueous layer (increases density difference).

  • Fix 2: Add a small amount of Methanol (break surface tension).

  • Fix 3: Filter the entire biphasic mixture through a pad of Celite.

Q: The aldehyde spot is still visible on TLC after the bisulfite wash. A: The ortho-methoxy group is likely sterically hindering the attack.

  • Solution: Increase the contact time to 30 minutes and add 5% Methanol to the biphasic mixture to increase the solubility of the aldehyde in the aqueous interface.

Q: Can I recover the aldehyde if I need it back? A: Yes. Take the aqueous bisulfite layer and adjust the pH to >10 using NaOH or


. The adduct will decompose, regenerating the aldehyde, which can then be extracted back into an organic solvent.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic insight into nucleophilic addition to carbonyls).
  • Ley, S. V., et al. (2000). Polymer-supported reagents and scavengers: a new dimension in organic synthesis. J. Chem. Soc., Perkin Trans. 1, 3815-4195.

  • BenchChem. (2024). Technical Support Center: Aldehyde Purification via Bisulfite Adducts.

Sources

Troubleshooting

Technical Support Center: Enantioseparation of 1-(3-Fluoro-2-methoxyphenyl)ethanol

Executive Summary & Molecule Analysis Target Molecule: 1-(3-Fluoro-2-methoxyphenyl)ethanol Critical Attribute: Chiral center at the benzylic position ( ). Structural Insight for Separation: The separation of 1-phenyletha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Analysis

Target Molecule: 1-(3-Fluoro-2-methoxyphenyl)ethanol Critical Attribute: Chiral center at the benzylic position (


).

Structural Insight for Separation: The separation of 1-phenylethanol derivatives is a classic application of polysaccharide-based stationary phases. However, your specific target—containing an ortho-methoxy (2-OMe) and meta-fluoro (3-F) group—presents unique challenges and advantages:

  • The "Ortho-Effect": The 2-OMe group creates significant steric hindrance, forcing the ethanol side chain to twist out of the phenyl ring's plane. This increased "three-dimensionality" typically enhances chiral recognition compared to unsubstituted analogs, as it fits more snugly into the chiral grooves of amylose/cellulose selectors.

  • Electronic Interactions: The electronegative Fluorine and Oxygen atoms provide strong dipole-dipole interaction points for the carbamate linkages in the stationary phase.

Recommended Primary Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H / IA) Recommended Secondary Column: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H / IB)

Method Development Protocol (Standard Operating Procedure)

Do not rely on a single isocratic run.[1] Use this validated screening workflow to ensure resolution (


).
Phase 1: The "Golden Four" Screen

We recommend screening the immobilized versions (IA, IB, IC, ID) if available to allow for wider solvent compatibility (e.g., DCM, THF). If using coated phases (AD, OD), stick strictly to Alkane/Alcohol mixtures.

Standard Screening Conditions:

  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 25°C

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (fluorine auxochrome).

Experiment IDColumn SelectorMobile Phase AMobile Phase BRatio (A:B)Expected Outcome
EXP-01 Amylose-based (AD/IA)n-HexaneEthanol90:10High Probability. Ethanol acts as a strong H-bond donor/acceptor, often sharpening alcohol peaks.
EXP-02 Amylose-based (AD/IA)n-HexaneIsopropanol (IPA)90:10Medium Probability. IPA is bulkier; may increase resolution but broaden peaks due to slower mass transfer.
EXP-03 Cellulose-based (OD/IB)n-HexaneEthanol95:5High Probability. Cellulose often provides complementary selectivity if Amylose fails.
EXP-04 Cellulose-based (OD/IB)n-HexaneIPA90:10Alternative. Use if EXP-03 shows partial separation.
Phase 2: Optimization Logic

If


 in Phase 1, follow this logic:

OptimizationLogic Start Screening Result (Rs < 1.5) CheckK Check Capacity Factor (k') Start->CheckK LowK k' < 2.0 (Elutes too fast) CheckK->LowK HighK k' > 10 (Elutes too slow) CheckK->HighK GoodK 2.0 < k' < 10 CheckK->GoodK Action1 Decrease Polar Modifier (e.g., 90:10 -> 98:2) LowK->Action1 Increase Retention Action2 Increase Polar Modifier (e.g., 90:10 -> 80:20) HighK->Action2 Sharpen Peaks Action3 Change Modifier Type (EtOH <-> IPA) GoodK->Action3 Alter Selectivity Action4 Lower Temperature (25°C -> 10°C) GoodK->Action4 Increase Selectivity (α)

Figure 1: Decision matrix for optimizing chiral resolution when initial screening yields partial separation.

Troubleshooting Center (FAQ)

Q1: My peaks are tailing significantly. Do I need an additive?

Diagnosis: Tailing in chiral alcohols is often due to non-specific hydrogen bonding with residual silanols on the silica support. Solution:

  • Temperature: Increase column temperature to 30-35°C (improves mass transfer).

  • Additives: For neutral alcohols like 1-(3-Fluoro-2-methoxyphenyl)ethanol, acidic/basic additives (TFA/DEA) are usually not required and can damage the column if not flushed properly.

  • Solvent Match: Ensure your sample is dissolved in the mobile phase. Dissolving in 100% EtOH and injecting into 90% Hexane can cause "solvent mismatch" tailing.

Q2: I see a reversal of elution order (S elutes before R, or vice versa). Why?

Analysis: This is common when switching between Amylose (AD/IA) and Cellulose (OD/IB) backbones, or even when switching modifiers (EtOH vs. IPA). Implication:

  • If you are doing prep-work, always re-validate the elution order if you change any parameter.

  • Tip: The 2-OMe group can form an intramolecular H-bond with the hydroxyl group. Solvents that disrupt this (like MeOH) can alter the 3D conformation and flip the selectivity.

Q3: The pressure is rising during the run.

Diagnosis: Potential precipitation or viscosity issues. Solution:

  • Viscosity: IPA/Hexane mixtures are viscous. If pressure > 50 bar (analytical), increase temperature to 30°C or switch to EtOH/Hexane.

  • Solubility: 1-(3-Fluoro-2-methoxyphenyl)ethanol is lipophilic. Ensure it doesn't precipitate if you use high water content (in Reversed Phase modes). Note: Normal Phase (Hexane) is preferred for solubility.

Advanced Workflow: Preparative Scale-Up

When moving from analytical (4.6 mm ID) to preparative (20 mm ID) columns, loadability is the bottleneck.

Solubility vs. Resolution Trade-off:

  • Feed Solvent: Dissolve the sample in the Mobile Phase. If solubility is low in 90:10 Hex/EtOH, you cannot inject high volumes.

  • The "DCM Trick": If using Immobilized columns (Chiralpak IA/IB/IC), you can dissolve the sample in 100% Dichloromethane (DCM) or use a Mobile Phase containing 10-20% DCM/Hexane. DCM is an excellent solvent for fluorinated aromatics and often improves peak shape.

    • Warning:NEVER use DCM on coated columns (AD-H/OD-H); it will strip the selector and destroy the column.

PrepWorkflow Step1 1. Analytical Run (Load: 10 µg) Step2 2. Overload Study (Load: 100 µg - 1 mg) Step1->Step2 Step3 3. Check Resolution (Maintain Rs > 1.2) Step2->Step3 Step3->Step2 Fail (Adjust Mobile Phase) Step4 4. Scale to Prep (Calc: Area Ratio) Step3->Step4 Pass

Figure 2: Step-by-step workflow for scaling up to preparative purification.

References & Authoritative Sources

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. (Standard operating procedures for immobilized polysaccharide columns).

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient enantiomer separation. Chemical Society Reviews, 37(12), 2593-2608. (Foundational mechanism of polysaccharide selectors).

  • Kašička, V. (2021). Recent developments in chiral separations by HPLC.[2] Journal of Separation Science. (Review of modern screening strategies for fluorinated aromatics).

  • Phenomenex Application Guide. Chiral HPLC Separations: A Guide to Column Selection and Method Development. (Practical troubleshooting for peak shape and solvent selection).

Disclaimer: Experimental conditions described herein are based on theoretical principles of chiral recognition for 1-arylethanols and standard industry practices. Optimization for your specific matrix is required.

Sources

Optimization

Technical Support Center: 2-Methoxy Benzyl Alcohol Functionalization

[1] Ticket Status: OPEN Topic: Overcoming Steric & Electronic Hurdles in 2-Methoxy Benzyl Alcohols Assigned Specialist: Senior Application Scientist[1] Executive Summary: The "Janus" Substituent The 2-methoxy (o-anisyl)...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Ticket Status: OPEN Topic: Overcoming Steric & Electronic Hurdles in 2-Methoxy Benzyl Alcohols Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Janus" Substituent

The 2-methoxy (o-anisyl) group presents a unique dual challenge in benzyl alcohol functionalization. It acts as a "Janus" substituent :

  • Electronically: It is a strong Electron Donating Group (EDG) via resonance, significantly stabilizing benzylic carbocations.[1] This makes the alcohol acid-sensitive and prone to polymerization via quinone methide intermediates.

  • Sterically: The ortho position creates significant bulk, blocking the trajectory of incoming nucleophiles (SN2 suppression) and hindering the formation of bulky transition states (e.g., chromate esters in Jones oxidation).

This guide provides validated protocols to bypass these specific failure modes.

Module 1: Halogenation (Converting -OH to -Cl/-Br)

The User Complaint

"I tried converting 2-methoxybenzyl alcohol to the chloride using Thionyl Chloride (


). The reaction turned into a black tar within 15 minutes. Yield was negligible."
The Diagnosis: Acid-Induced Polymerization

Standard reagents like


 or 

generate strong acid byproducts (

).[1] Due to the electron-donating 2-methoxy group, the benzylic hydroxyl is easily protonated and lost, forming a stabilized carbocation. In the absence of immediate nucleophilic capture, this cation eliminates a proton to form an o-Quinone Methide . This highly reactive species rapidly polymerizes (tars).[1]
The Solution: The Appel Reaction (Neutral Conditions)

To avoid the "Acid Trap," you must use a protocol that activates the oxygen under neutral conditions. The Appel Reaction (Triphenylphosphine + Carbon Tetrahalide) is the gold standard here.

Protocol: Neutral Bromination/Chlorination
ParameterSpecification
Reagents

(1.2 equiv),

(1.2 equiv) OR

(Solvent/Reagent)
Solvent Dichloromethane (DCM), anhydrous
Temperature 0°C start , warm to RT.[1] Crucial to control exotherm.[1]
Workup Hexane precipitation of

Step-by-Step:

  • Dissolve 2-methoxybenzyl alcohol (1.0 equiv) and

    
     (1.2 equiv) in dry DCM (0.1 M).
    
  • Cool the solution to 0°C .

  • Add

    
     (1.2 equiv) portion-wise over 10 minutes. Note: The solution will turn yellow/orange.
    
  • Stir at 0°C for 30 mins, then allow to warm to room temperature for 2 hours.

  • Quench: Add pentane or hexane to precipitate the triphenylphosphine oxide (

    
    ).[1]
    
  • Filter through a silica plug.[1]

Mechanism of Failure vs. Success

G cluster_fail Failure Mode (Acidic) cluster_success Success Mode (Appel) A 2-OMe Benzyl Alcohol B Carbocation A->B + H+ (from SOCl2) C o-Quinone Methide B->C - H+ D Polymer (TAR) C->D Polymerization X 2-OMe Benzyl Alcohol Y Oxyphosphonium Salt X->Y PPh3 / CBr4 Z Benzyl Bromide Y->Z Br- Attack (SN2)

Figure 1: The acidic pathway leads to irreversible polymerization via quinone methide intermediates, while the neutral Appel pathway ensures clean substitution.

Module 2: Oxidation (Alcohol to Aldehyde)

The User Complaint

"Jones Reagent and PCC reactions are stalling at 50% conversion. Leaving them longer just leads to decomposition."

The Diagnosis: Steric Blocking of Chromate Esters

Chromium-based oxidations require the formation of a bulky chromate ester intermediate. The ortho-methoxy group sterically hinders the formation of this intermediate. Furthermore, the acidic nature of Jones reagent risks the same polymerization issues described in Module 1.

The Solution: Catalytic TEMPO Oxidation

TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) acts as a radical mediator that is less sensitive to steric bulk than chromate esters.[1] When coupled with a co-oxidant like BAIB (Bis-acetoxyiodobenzene) or Bleach, it proceeds rapidly under mild conditions.[1]

Protocol: TEMPO/BAIB Oxidation
ComponentRoleQuantity
TEMPO Catalyst0.1 equiv (10 mol%)
BAIB Stoichiometric Oxidant1.1 equiv
DCM/Water Solvent System9:1 ratio (v/v)

Why this works: The reaction proceeds via an oxoammonium species. The mechanism is highly selective for primary benzylic alcohols and avoids over-oxidation to the carboxylic acid, which is a risk with ortho-substituted benzaldehydes due to autoxidation.

Module 3: Benzylation (O-Alkylation/Protection)[1]

The User Complaint

"Williamson ether synthesis (NaH + Benzyl Bromide) gives poor yields (<20%). The starting material seems to degrade."

The Diagnosis: Alkoxide Instability

Generating a bare alkoxide anion (using NaH) on a 2-methoxy benzyl alcohol creates a species where the negative charge is in close proximity to the electron-rich methoxy oxygen. This repulsion, combined with the high energy of the alkoxide, often leads to decomposition before it can attack the electrophile.

The Solution: Dudley Benzylation (Acid/Base Free)

The Dudley Reagent (2-benzyloxy-1-methylpyridinium triflate) allows for benzylation upon simple heating in a neutral solvent. It creates a "benzyl cation equivalent" that is transferred to the alcohol without generating harsh intermediates.

Protocol: Thermal Benzylation [1][2]
  • Mix: 2-methoxybenzyl alcohol (1 equiv) + Dudley Reagent (1.2 equiv).

  • Solvent: Trifluorotoluene (PhCF3) or Toluene.[1]

  • Scavenger: Add MgO (2 equiv) to scavenge trace acid (optional but recommended for 2-OMe substrates).[1]

  • Heat: 80°C for 4-12 hours.

  • Result: The byproduct is a neutral pyridone, easily removed by chromatography.[1]

Decision Matrix: Reagent Selection

Use this logic flow to select the correct experimental path for your 2-methoxy substrate.

DecisionTree Start Goal: Functionalize 2-OMe Benzyl Alcohol Q1 Target Product? Start->Q1 PathA Halide (-Cl / -Br) Q1->PathA PathB Aldehyde (-CHO) Q1->PathB PathC Ether (-OBn) Q1->PathC SolA USE: Appel Reaction (PPh3 + CBr4) Avoids Acid PathA->SolA SolB USE: TEMPO / BAIB Avoids Chromate Sterics PathB->SolB SolC USE: Dudley Reagent (Benzyloxypyridinium) Avoids Alkoxides PathC->SolC

Figure 2: Strategic workflow for reagent selection based on the specific sensitivity of 2-methoxy benzyl alcohols.

Frequently Asked Questions (FAQ)

Q: Can I use


 instead of the Appel reaction? 
A:  Proceed with extreme caution. 

generates

as a byproduct.[1] If you must use it, add Pyridine (1.1 equiv) to buffer the acid. However, the Appel reaction remains superior for yield and purity.

Q: Why does the reaction mixture turn pink/red during workup? A: This is often a sign of Quinone Methide oligomerization . It indicates that your reaction medium became too acidic or too hot.[1] Ensure you are using buffered or neutral conditions (like the Dudley or Appel protocols).

Q: Is the 2-methoxy group removable later? A: If you are using the 2-methoxy benzyl group as a protecting group (PMB analogue), note that the 2-methoxy isomer is more stable to oxidative cleavage (DDQ) than the 4-methoxy (PMB) isomer due to steric twisting of the ring, which raises the oxidation potential. It requires harsher conditions to remove.[1]

References

  • Dudley Benzylation: Poon, K. W. C., & Dudley, G. B. (2006).[1][2][3] Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt. The Journal of Organic Chemistry, 71(10), 3923–3927.[1]

  • Appel Reaction Mechanism: Appel, R. (1975).[1] Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage.[1] Angewandte Chemie International Edition, 14(12), 801–811.[1] [1]

  • TEMPO Oxidation: Tojo, G., & Fernandez, M. (2006).[1] Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.[1] (Chapter 2: Nitroxyl Radicals).

  • Quinone Methide Reactivity: Van De Water, R. W., & Pettus, T. R. (2002).[1] o-Quinone Methides: Intermediates Underdeveloped and Underutilized in Organic Synthesis. Tetrahedron, 58(27), 5367-5405.[1]

Sources

Troubleshooting

Technical Support Center: Purification of 1-(3-Fluoro-2-methoxyphenyl)ethanol by Column Chromatography

This guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of 1-(3-Fluoro-2-methoxyphenyl)ethanol. As a moderately polar aromatic alcohol, its purificat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of 1-(3-Fluoro-2-methoxyphenyl)ethanol. As a moderately polar aromatic alcohol, its purification via column chromatography presents specific challenges that require a nuanced understanding of chromatographic principles. This document provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities effectively.

I. Core Principles and Initial Considerations

Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1][2] For 1-(3-Fluoro-2-methoxyphenyl)ethanol, a normal-phase setup with silica gel as the stationary phase is typically employed.[3] The separation relies on the polarity differences between the target compound and any impurities.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I'll encounter?

A1: Impurities can stem from starting materials, by-products, or degradation products.[5] Common impurities in the synthesis of aryl alcohols like this one may include unreacted starting materials (e.g., 3-fluoro-2-methoxyacetophenone), over-oxidized products (e.g., the corresponding carboxylic acid), or by-products from side reactions. The polarity of these impurities will dictate the separation strategy.

Q2: How do I choose the right stationary phase?

A2: For moderately polar compounds like 1-(3-Fluoro-2-methoxyphenyl)ethanol, silica gel is the most common and effective stationary phase due to its polar nature.[2][6][7] Alumina can be an alternative, particularly if the compound is sensitive to the acidic nature of silica gel.[7]

Q3: What is the best way to determine the initial solvent system?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for quickly screening various solvent systems.[6][8] The goal is to find a solvent mixture that provides a good separation between your target compound and its impurities, ideally with the target compound having an Rf value between 0.3 and 0.7.[4][9]

II. Troubleshooting Common Issues in Column Chromatography

This section addresses specific problems that may arise during the purification of 1-(3-Fluoro-2-methoxyphenyl)ethanol and offers practical solutions.

Problem 1: Poor Separation of the Target Compound from Impurities

Symptom: The collected fractions show a mixture of the desired product and one or more impurities, as confirmed by TLC or other analytical methods.

Possible Causes & Solutions:

  • Inadequate Solvent System: The polarity of the mobile phase is not optimized.

    • Solution: Re-evaluate your solvent system using TLC.[6] A common starting point for compounds of this nature is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[3] If separation is poor, try a gradient elution, starting with a low polarity mobile phase and gradually increasing the proportion of the more polar solvent.[6] This allows for the elution of compounds with a wider range of polarities.

  • Column Overloading: Too much crude material was loaded onto the column.

    • Solution: As a general rule, the amount of silica gel should be 30-50 times the weight of the crude sample.[3] For difficult separations, this ratio may need to be increased.[7]

  • Improper Column Packing: The presence of channels or cracks in the silica gel bed leads to an uneven flow of the mobile phase.

    • Solution: Ensure the column is packed uniformly. A "slurry packing" method, where the silica gel is mixed with the initial solvent before being added to the column, is often preferred to dry packing to avoid air bubbles and ensure a homogenous stationary phase.[3][7]

Problem 2: The Compound is Not Eluting from the Column

Symptom: After running a significant volume of the mobile phase, the desired product is not detected in the collected fractions.

Possible Causes & Solutions:

  • Solvent System is Not Polar Enough: The mobile phase lacks the strength to displace the compound from the silica gel.

    • Solution: Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If the compound still doesn't elute, a more polar solvent like methanol may need to be added to the mobile phase in small increments.[10]

  • Compound Degradation on Silica Gel: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

    • Solution: Before committing to a large-scale purification, perform a stability test by spotting the compound on a TLC plate and letting it sit for a few hours before developing it. If degradation is observed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel by washing it with a dilute solution of a non-nucleophilic base like triethylamine in your solvent system.[10]

Problem 3: Tailing or Streaking of the Compound Band

Symptom: On a TLC plate or during column elution, the spot or band corresponding to the target compound is elongated rather than being a tight circle or band.

Possible Causes & Solutions:

  • Strong Interaction with the Stationary Phase: The hydroxyl group of the ethanol moiety can interact strongly with the acidic silanol groups on the surface of the silica gel.

    • Solution: Add a small amount of a polar modifier to the mobile phase. A few drops of acetic acid or a small percentage of methanol can help to reduce tailing by competing for the active sites on the silica gel.[10]

  • Sample Overloading: Concentrated bands can lead to tailing.

    • Solution: Load a more dilute solution of your crude material onto the column.[10]

Quantitative Data Summary: Solvent Systems and Rf Values

The following table provides a starting point for developing your separation method. The optimal conditions will need to be determined experimentally for your specific crude mixture.

Solvent System (Hexane:Ethyl Acetate)Target Rf of 1-(3-Fluoro-2-methoxyphenyl)ethanolExpected Separation Behavior
9:1~0.2Good for eluting non-polar impurities first.
7:3~0.4Often a good starting point for eluting the target compound.[8]
1:1~0.6May be necessary if the compound is slow to elute.

Note: Rf values are highly dependent on the specific conditions (e.g., TLC plate manufacturer, temperature) and should be used as a guide. The retention factor (Rf) is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.[11][12][13][14]

Experimental Workflow: Column Chromatography Purification

The following diagram outlines the general workflow for the purification of 1-(3-Fluoro-2-methoxyphenyl)ethanol.

Column Chromatography Workflow Purification of 1-(3-Fluoro-2-methoxyphenyl)ethanol cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis TLC 1. TLC Analysis (Solvent System Optimization) Column_Packing 2. Column Packing (Slurry Method) TLC->Column_Packing Determines initial eluent Sample_Prep 3. Sample Preparation (Dissolve in Minimal Solvent) Column_Packing->Sample_Prep Loading 4. Column Loading (Careful Addition to Silica Bed) Sample_Prep->Loading Elution 5. Elution (Gradient or Isocratic) Loading->Elution Fraction_Collection 6. Fraction Collection Elution->Fraction_Collection TLC_Fractions 7. TLC Analysis of Fractions Fraction_Collection->TLC_Fractions Pooling 8. Pooling of Pure Fractions TLC_Fractions->Pooling Evaporation 9. Solvent Evaporation Pooling->Evaporation Final_Analysis 10. Final Purity Analysis (NMR, LC-MS, etc.) Evaporation->Final_Analysis

Caption: Workflow for the purification of 1-(3-Fluoro-2-methoxyphenyl)ethanol.

Detailed Experimental Protocol
  • TLC Analysis:

    • Dissolve a small amount of the crude 1-(3-Fluoro-2-methoxyphenyl)ethanol in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the plate in a chamber containing a test solvent system (e.g., 7:3 hexane:ethyl acetate).

    • Visualize the spots under a UV lamp and/or by staining.

    • Adjust the solvent system to achieve the desired Rf value for the product.[9]

  • Column Preparation:

    • Secure a glass chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[3]

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.[7]

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[3]

    • Add a layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial mobile phase or a more volatile solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column.

    • Open the stopcock and allow the sample to adsorb onto the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions in test tubes or other suitable containers.

    • If using a gradient elution, gradually increase the polarity of the mobile phase.

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to obtain the purified 1-(3-Fluoro-2-methoxyphenyl)ethanol.

  • Final Characterization:

    • Confirm the purity and identity of the final product using appropriate analytical techniques such as NMR, LC-MS, or GC-MS.

III. References

  • Oreate AI Blog. (2026, January 7). How to Calculate the Rf in Chromatography.

  • Study Mind. (2022, May 9). Chromatography and Rf Values (GCSE Chemistry).

  • Vedantu. Rf Value in Chemistry: Meaning, Formula & Example Calculation.

  • Out-Class. How to Find the Rf Value in Chromatography.

  • MarZ Chemistry. RF Values.

  • Benchchem. Technical Support Center: Purification of Crude 4-Fluoro-2-(4-methoxybenzyl)phenol.

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.

  • OpenOChem Learn. Flash Chromatography.

  • Biotage. (2023, January 23). 5 Steps to successful flash chromatography.

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.

  • Longdom Publishing. (2024, September 25). Column Chromatography for the Separation of Complex Mixtures.

  • Columbia University. Column chromatography.

  • University of Victoria. Column chromatography.

  • University of Calgary. Thin Layer Chromatography (TLC).

  • Ghosh et al. (2014). A review on impurity profile of pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.

  • Benchchem. Application Notes and Protocols for the Purification of 3-(2-Methoxyphenyl)propiophenone by Column Chromatography.

Sources

Optimization

Crystallization solvents for 1-(3-Fluoro-2-methoxyphenyl)ethanol derivatives

Technical Support Guide: Crystallization of 1-(3-Fluoro-2-methoxyphenyl)ethanol Derivatives Executive Summary This guide addresses the crystallization challenges associated with 1-(3-Fluoro-2-methoxyphenyl)ethanol and it...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Crystallization of 1-(3-Fluoro-2-methoxyphenyl)ethanol Derivatives

Executive Summary

This guide addresses the crystallization challenges associated with 1-(3-Fluoro-2-methoxyphenyl)ethanol and its derivatives. These compounds often present as low-melting solids or viscous oils at room temperature due to the disruption of crystal packing by the ortho-methoxy and meta-fluoro substituents.

This document provides a troubleshooting framework for solvent selection, overcoming "oiling out" (liquid-liquid phase separation), and strategies for chiral resolution.

Part 1: Solvent Selection & Solubility Profile

Q: What are the recommended solvent systems for crystallizing 1-(3-Fluoro-2-methoxyphenyl)ethanol?

A: Because this compound is a lipophilic alcohol with a low melting point, you must balance the solubility of the phenyl ring with the hydrogen-bonding capability of the hydroxyl group.

Primary Solvent Screen (Binary Systems): Use a vapor diffusion or slow cooling approach with these systems. Avoid rapid evaporation, which favors amorphous oils.

Solvent SystemRatio (v/v)MechanismBest For
Heptane / IPA 90:10 to 95:5Anti-solvent / H-bond donorInitial Screening. Isopropyl alcohol (IPA) associates with the hydroxyl group, while heptane forces precipitation.
Hexane / Ethyl Acetate 80:20 to 90:10Non-polar / Polar AproticStandard Purification. Good for removing non-polar impurities.
Toluene / Pentane 1:1 to 1:3Pi-stacking / Anti-solventDifficult Cases. Toluene can stabilize the aromatic ring via

interactions, potentially aiding lattice formation.
Methyl tert-butyl ether (MTBE) / Hexane 1:2Solvating / Anti-solventLow-Temperature Work. MTBE remains liquid at very low temps, allowing crystallization at -20°C.

Critical Note: If the compound is a liquid at room temperature (common for this class), you must perform these crystallizations at -20°C or lower .

Part 2: Troubleshooting "Oiling Out"

Q: My product comes out as a separate oil layer instead of crystals. How do I fix this?

A: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the metastable liquid phase separates before the crystalline phase can nucleate. This is the most common failure mode for fluorinated phenyl ethanols.

Protocol: The "Seeded Cooling" Method

  • Determine the Cloud Point: Heat your mixture until clear. Cool slowly and note the temperature (

    
    ) where the oil droplets first appear.
    
  • Operate Above

    
    :  Re-heat the solution to 
    
    
    
    above the cloud point.
  • Seed Addition: Add seed crystals (if available) or scratch the glass surface to induce nucleation.

  • Slow Cooling: Cool the mixture at a rate of 0.1°C/min . Rapid cooling pushes the system into the unstable region where oiling occurs.

  • Surfactant Assist (Advanced): If oiling persists, add 0.05 wt% Tween 80 or HPMC . These surfactants reduce the interfacial tension and can prevent the coalescence of oil droplets, favoring crystallization instead.

Part 3: Derivatization Strategy

Q: I cannot get the free alcohol to crystallize at all. What are my alternatives?

A: If the intrinsic melting point is too low, you must increase the molecular weight and rigidity by creating a crystalline derivative. This is standard practice for structural confirmation (X-ray) or purification.

Recommended Derivatives:

  • 3,5-Dinitrobenzoate Ester:

    • Reaction: React the alcohol with 3,5-dinitrobenzoyl chloride and pyridine.

    • Benefit: The nitro groups provide strong

      
       stacking interactions, significantly raising the melting point and crystallinity.
      
    • Crystallization: Recrystallize from Ethanol/Water or Acetone/Hexane .

  • p-Nitrobenzoate Ester:

    • Reaction: Similar to above, using p-nitrobenzoyl chloride.

    • Benefit: Good balance of crystallinity and ease of hydrolysis (to recover the alcohol later).

Part 4: Chiral Resolution

Q: How do I separate the enantiomers if I can't crystallize the racemate?

A: Direct crystallization of the racemate is rarely effective for resolution unless you have a conglomerate (rare). Use these methods:

  • Diastereomeric Crystallization:

    • React the alcohol with a chiral acid chloride (e.g., (S)-Camphanic chloride ).

    • The resulting diastereomeric esters will have different physical properties.

    • Separation: Crystallize the diastereomers using Isopropanol/Heptane . One diastereomer typically crystallizes much faster.

    • Recovery: Hydrolyze the ester with LiOH to recover the enantiopure alcohol.

  • Enzymatic Resolution (Green Chemistry):

    • Use Lipase PS (Pseudomonas cepacia) or Candida antarctica Lipase B (CAL-B) .

    • Solvent: Vinyl acetate (acyl donor) and MTBE.

    • Mechanism: The enzyme will selectively acylate only the (R)-enantiomer (typically), leaving the (S)-alcohol unreacted. You can then separate the ester and alcohol via column chromatography.

Part 5: Process Visualization

The following diagram illustrates the decision logic for processing 1-(3-Fluoro-2-methoxyphenyl)ethanol.

CrystallizationWorkflow Start Crude 1-(3-Fluoro-2-methoxyphenyl)ethanol CheckState Physical State at RT? Start->CheckState Liquid Liquid / Oil CheckState->Liquid Solid Solid CheckState->Solid Derivatize Derivatization Strategy (Make Ester) Liquid->Derivatize For X-Ray/Purification LowTemp Low-Temp Crystallization (-20°C in MTBE/Hexane) Liquid->LowTemp For Free Alcohol Enzymatic Enzymatic Resolution (Lipase + Vinyl Acetate) Liquid->Enzymatic For Enantiomers SolventScreen Solvent Screen (Heptane/IPA) Solid->SolventScreen Success Pure Crystals Derivatize->Success LowTemp->Success OilingOut Issue: Oiling Out? SolventScreen->OilingOut SeededCooling Apply Seeded Cooling (0.1°C/min) OilingOut->SeededCooling Yes OilingOut->Success No SeededCooling->Success

Caption: Decision tree for handling physical state variations and purification pathways for fluorinated phenyl ethanols.

References

  • Van Eerdenbrugh, B., et al. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation. Journal of Pharmaceutical Sciences. Link

  • Snape, T. J., et al. (2001). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol. (Contextual reference for fluorinated phenyl ethanol resolution). Link

  • Crochet, A. (2015). Guide for crystallization: Or How to make your crystallographer happy. University of Fribourg. Link

  • Lu, W., et al. (2021). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Crystals. Link

  • Nishimura, T., et al. (2015). Vonoprazan Fumarate: A Novel Potassium-Competitive Acid Blocker. (Context for 1-(3-Fluoro-2-methoxyphenyl)ethanol as a P-CAB intermediate). Link

Troubleshooting

Technical Support Center: Preserving the Enantiopurity of 1-(3-Fluoro-2-methoxyphenyl)ethanol

Welcome to the technical support center for handling chiral 1-(3-Fluoro-2-methoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals who work with this and structurally...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling chiral 1-(3-Fluoro-2-methoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals who work with this and structurally similar chiral benzylic alcohols. Maintaining the enantiomeric integrity of such compounds is paramount, as even minor racemization can significantly impact biological activity and lead to inconsistent experimental outcomes.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during synthesis, work-up, purification, and storage. The advice herein is grounded in established chemical principles to empower you with the understanding needed to prevent racemization effectively.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for 1-(3-Fluoro-2-methoxyphenyl)ethanol?

A: Racemization is the process by which an enantiomerically pure or enriched compound converts into a 1:1 mixture of both enantiomers (a racemate), rendering it optically inactive.[1] For a chiral molecule like 1-(3-Fluoro-2-methoxyphenyl)ethanol, the specific three-dimensional arrangement (stereochemistry) at the carbinol center is often essential for its intended biological function. Racemization leads to a loss of stereochemical purity, which can drastically reduce the efficacy of a drug candidate or compromise the validity of research data.

Q2: What are the primary chemical factors that can cause my chiral alcohol to racemize?

A: The benzylic position of 1-(3-Fluoro-2-methoxyphenyl)ethanol makes its chiral center particularly susceptible to racemization, primarily through the formation of a stabilized, planar carbocation intermediate.[2][3][4][5] The key factors that promote this are:

  • Acidic Conditions: Strong or even mild Brønsted acids can protonate the hydroxyl group, turning it into a good leaving group (water).[2][3][4][5] Departure of water generates a resonance-stabilized benzylic carbocation. Subsequent attack by a nucleophile (like water) can occur from either face of the planar carbocation, leading to a racemic mixture.[6]

  • Lewis Acids: Lewis acids can coordinate to the hydroxyl oxygen, also facilitating its departure and formation of the carbocation intermediate.

  • Elevated Temperatures: Increased thermal energy can provide the activation energy needed for C-O bond cleavage, accelerating racemization, especially if trace acidic impurities are present.

  • Oxidation-Reduction Cycles: Although less common under standard handling, certain reagents or conditions can cause a reversible oxidation to the corresponding achiral ketone followed by a non-stereoselective reduction back to the alcohol.[4]

Q3: How can I quickly assess if my sample of 1-(3-Fluoro-2-methoxyphenyl)ethanol has undergone racemization?

A: The most reliable method is Chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) to separate the two enantiomers, allowing for precise quantification of the enantiomeric excess (ee). A decrease in the ee % from its initial value is a direct measure of racemization. Other methods like polarimetry can indicate a loss of optical rotation, but this is less quantitative and can be misleading if the concentration is not precisely known.

Troubleshooting Guides

This section addresses common experimental problems that lead to a loss of enantiomeric purity.

Problem 1: Significant loss of enantiomeric excess (ee) is observed after aqueous work-up.

This is one of the most common stages for unintended racemization. The issue almost always stems from uncontrolled pH.

Root Cause Analysis: Your reaction mixture may contain residual acid or base from a previous step. During aqueous extraction, these are distributed between the organic and aqueous phases. If the aqueous phase becomes strongly acidic (pH < 4) or basic (pH > 10), it can catalyze racemization at the interface or in the organic layer. Benzylic alcohols are particularly sensitive to acid-catalyzed racemization.[7][8][9]

Solutions & Preventative Measures:

  • Neutralize Before Extraction: Before adding water or brine, cool the reaction mixture (0-5 °C) and carefully quench any strong acids or bases with a neutralizing agent (e.g., add solid NaHCO₃ to an acidic solution until gas evolution ceases).

  • Use Buffered Washes: Instead of pure deionized water, wash your organic layer with a buffered aqueous solution.

    • For quenching acidic reactions: Use a saturated solution of sodium bicarbonate (NaHCO₃, pH ≈ 8.3) or a phosphate buffer (pH 7-7.5).

    • For quenching basic reactions: Use a dilute solution of ammonium chloride (NH₄Cl, pH ≈ 5) or a citrate buffer.

  • Minimize Contact Time: Perform extractions efficiently and avoid letting the biphasic mixture sit for extended periods.

  • Temperature Control: Keep the separatory funnel cool by working quickly or in a cold room, especially if strong acids were used in the reaction.

Aqueous Wash Solution Typical pH Recommended Use Case Risk of Racemization
0.1 M HCl1Quenching strong basesVery High (Avoid for final washes)
Sat. aq. NH₄Cl~5Neutralizing mild basesLow
Deionized Water~5.5 - 7General washingLow (if reaction is neutral)
Phosphate Buffer7.0 - 7.5Neutral washingVery Low (Ideal)
Sat. aq. NaHCO₃~8.3Neutralizing acidsLow
0.1 M NaOH13Quenching strong acidsModerate-High (can promote other side reactions)
Problem 2: Enantiomeric excess decreases after purification by silica gel chromatography.

Standard silica gel is inherently acidic and can act as a solid acid catalyst, causing on-column racemization.[7] This is a well-documented issue for acid-sensitive compounds.[10][11]

Root Cause Analysis: The surface of silica gel is covered with silanol groups (Si-OH), which have a pKa of around 4-5, making the surface environment acidic. As your compound travels through the column, prolonged contact with these acidic sites can catalyze the formation of the benzylic carbocation, leading to racemization.

Solutions & Preventative Measures:

  • Deactivate the Silica Gel: Neutralize the silica before packing the column.

    • Protocol: Prepare a slurry of your silica gel in the initial, least polar eluent. Add 1% triethylamine (Et₃N) or another non-nucleophilic, volatile base by volume. Swirl for 5-10 minutes, then pack the column as usual. Run 1-2 column volumes of the mobile phase (containing 0.1-0.5% Et₃N) through the column before loading your sample.

  • Use an Alternative Stationary Phase: If your compound is highly sensitive, consider using a less acidic support like neutral alumina or Florisil.[12] However, be aware that the selectivity will be different, requiring new method development.

  • Optimize Eluent Polarity: Do not let the compound sit on the column. Develop a mobile phase that provides a retention factor (Rƒ) of ~0.3-0.4 to ensure a reasonably fast elution without sacrificing resolution.

  • Avoid Chlorinated Solvents with Untreated Silica: Solvents like dichloromethane (DCM) can degrade on acidic silica to produce trace amounts of HCl, exacerbating racemization. If using DCM, ensure the silica is properly neutralized.

Problem 3: The enantiopurity of my stored sample has degraded over time.

Racemization can occur even during storage, especially if the compound is not stored under optimal conditions.

Root Cause Analysis: Trace impurities, exposure to light, or atmospheric moisture and CO₂ can create a slightly acidic microenvironment, leading to slow racemization over weeks or months. The principles are the same as in the scenarios above, but the timescale is much longer.

Solutions & Preventative Measures:

  • Ensure High Purity: Before long-term storage, ensure the compound is free of any acidic or basic residues from the synthesis or purification. If necessary, re-purify or re-dissolve in a non-polar solvent and filter through a small plug of neutral alumina.

  • Use an Inert Solvent: Store the compound as a solution in a non-polar, aprotic solvent like hexane or toluene. Avoid protic solvents (like methanol) or halogenated solvents.

  • Store Under Inert Atmosphere: Displace air in the storage vial with an inert gas like argon or nitrogen to prevent oxidation and reaction with atmospheric components.

  • Low Temperature Storage: Store the sample at low temperatures (-20 °C or -80 °C) to significantly reduce the rate of any potential degradation pathway.

  • Use Amber Vials: Protect the sample from light to prevent photochemical decomposition pathways that could potentially lead to racemization.

Key Experimental Protocols

Protocol 1: Optimized Workflow for Work-up and Purification

This protocol integrates best practices to minimize the risk of racemization from reaction quenching through to obtaining the final pure product.

G cluster_workup Aqueous Work-up cluster_purification Chromatography Quench 1. Quench Reaction (e.g., sat. aq. NaHCO3) at 0-5 °C Extract 2. Extract with Non-Polar Solvent (e.g., EtOAc, Toluene) Quench->Extract Wash 3. Wash with pH 7 Phosphate Buffer Extract->Wash Dry 4. Dry Organic Layer (Na2SO4 or MgSO4) Wash->Dry Concentrate 5. Concentrate In Vacuo (Low Temperature) Dry->Concentrate PrepColumn 6. Prepare Neutralized Silica Column (1% Et3N in eluent) Concentrate->PrepColumn Load 7. Load Sample & Elute Promptly PrepColumn->Load Analyze 8. Combine Fractions & Analyze ee by Chiral HPLC Load->Analyze

Caption: Recommended workflow for work-up and purification.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination

This is a general starting point for method development. Specific conditions will need to be optimized for 1-(3-Fluoro-2-methoxyphenyl)ethanol.

  • Column Selection: Start with a polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD-H).[13][14]

  • Mobile Phase: Use a normal-phase eluent system. A typical starting point is a mixture of n-Hexane and Isopropanol (IPA).

  • Screening:

    • Begin with a 90:10 Hexane:IPA mixture.

    • Run a gradient from 95:5 to 80:20 Hexane:IPA to find the approximate elution conditions.

    • Once separation is observed, optimize the isocratic conditions for baseline resolution (Rs > 1.5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte absorbs strongly (e.g., 254 nm or 280 nm).

  • Quantification: Integrate the peak areas for both enantiomers (A₁ and A₂). Calculate the enantiomeric excess using the formula:

    • ee (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100

Mechanism Visualization: Acid-Catalyzed Racemization

The following diagram illustrates the key mechanistic steps responsible for the loss of stereochemical integrity under acidic conditions.

Caption: Mechanism of acid-catalyzed racemization via a planar carbocation.

(Note: The image placeholders in the DOT script should be replaced with actual chemical structure images for a complete visual representation.)

By understanding these mechanisms and implementing the recommended protocols, you can significantly improve the preservation of enantiopurity for 1-(3-Fluoro-2-methoxyphenyl)ethanol and other sensitive chiral molecules in your research.

References
  • Boyce, G. R., et al. (2022). Arylboronic acid-catalyzed racemization of secondary and tertiary alcohols. The Journal of Organic Chemistry, 87(19), 13367-13374. [Link]

  • Hoechst Marion Roussel, Inc. (1997). Continuous process for racemization of benzylic alcohols, ethers, and esters by solid acid catalyst.
  • Boyce, G. R., et al. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. PubMed. [Link]

  • Boyer, B., et al. (2010). Does a chiral alcohol really racemize when its OH group is protected with Boyer's reaction? Chirality, 22(4), 438-442. [Link]

  • Boyce, G. R., et al. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. ACS Publications. [Link]

  • Gotor-Fernández, V., et al. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. [Link]

  • Wuyts, S., et al. (2006). Acid Zeolites as Alcohol Racemization Catalysts: Screening and Application in Biphasic Dynamic Kinetic Resolution. Topics in Catalysis, 40(1-4), 143-150. [Link]

  • Wikipedia. (2023). Racemization. [Link]

  • De Vos, D. E., & Jacobs, P. A. (2006). Acid Zeolites as Alcohol Racemization Catalysts: Screening and Application in Biphasic Dynamic Kinetic Resolution. Scilit. [Link]

  • American Chemical Society. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry. [Link]

  • Bäckvall, J.-E., et al. (2007). Base-Free Dynamic Kinetic Resolution of Secondary Alcohols Using “Piano-Stool” Complexes of N-Heterocyclic Carbenes. Organometallics, 26(15), 3829-3832. [Link]

  • Wikipedia. (n.d.). Racemization. Wikipedia. Retrieved February 20, 2024, from [Link]

  • Dinh, P. M., et al. (1996). Catalytic racemisation of alcohols: Applications to enzymatic resolution reactions. Tetrahedron: Asymmetry, 7(10), 2941-2944. [Link]

  • Gałdecka, A., & Gałdecki, Z. (2021). Asymmetric synthesis of organophosphorus compounds using H–P reagents derived from chiral alcohols. RSC Publishing. [Link]

  • González-Pérez, D., et al. (2018). Racemization of enantiopure secondary alcohols by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase. Organic & Biomolecular Chemistry. [Link]

  • National Institute of Chemistry. (2016). Asymmetric Synthesis of Chiral Fluorine-containing Alcohols. [Link]

  • Study.com. (n.d.). Racemization Overview, Mechanism & Examples. [Link]

  • Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Song, Y., & Loo, R. O. (2000). Large degree of racemization observed in the amide bond forming reaction on silica gel. Tetrahedron Letters, 41(20), 3921-3924. [Link]

  • Song, Y., & Loo, R. O. (2005). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Chromatographic Science. [Link]

  • De Vos, D. E., & Jacobs, P. A. (2010). Heterogeneous Catalysts for Racemization and Dynamic Kinetic Resolution of Amines and Secondary Alcohols. ResearchGate. [Link]

  • Serrano, A., et al. (2019). Chiral HPLC analysis. HPLC elution profiles after the reaction of the... ResearchGate. [Link]

  • Cirilli, R., et al. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. MDPI. [Link]

  • Momiyama, N. (n.d.). Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. [Link]

  • van der Sluis, M. (1997). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. [Link]

  • Garcarek, J., & Douša, M. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. [Link]

  • Dr. B. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. [Link]

  • Ghislieri, D., & Turner, N. J. (2014). Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. ResearchGate. [Link]

  • Li, Z., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. [Link]

  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Zhang, M., et al. (2017). A Chiral Metal-Organic Material that Enables Enantiomeric Identification and Purification. Chem. [Link]

  • ResearchGate. (n.d.). Structures of chiral amino alcohols and amino acids tested (only one.... [Link]

Sources

Optimization

Troubleshooting low conversion in Grignard addition to fluorobenzaldehydes

Welcome to the Technical Support Center for advanced organometallic transformations. As a Senior Application Scientist, I frequently consult on the unique challenges posed by fluorinated aromatic systems.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organometallic transformations. As a Senior Application Scientist, I frequently consult on the unique challenges posed by fluorinated aromatic systems. While the Grignard addition is a foundational carbon-carbon bond-forming reaction[1], fluorobenzaldehydes are notoriously temperamental substrates.

The strong electronegativity of fluorine drastically alters the electronic landscape of the benzaldehyde ring. While inductive effects increase the electrophilicity of the carbonyl, fluorine's lone pairs can donate electron density via resonance, and its high charge density can coordinate with magnesium, leading to unexpected side reactions and low conversions[2][3].

This guide is designed to help you diagnose the root cause of your low yields and implement self-validating protocols to achieve quantitative conversion.

Section 1: Mechanistic Diagnostics & FAQs

Q: My Grignard reagent is active, but I am recovering unreacted fluorobenzaldehyde. Why is the conversion stalling? A: This is a classic symptom of reagent aggregation or unwanted coordination. In ethereal solvents, standard Grignard reagents exist as polymeric aggregates (Schlenk equilibrium). The highly electronegative fluorine atom on your substrate can coordinate with these bulky magnesium clusters, creating a steric shield around the carbonyl and stalling the reaction[2]. Solution: Transition to a "Turbo Grignard" reagent (e.g.,


PrMgCl·LiCl). The addition of stoichiometric lithium chloride breaks up these polymeric aggregates into highly reactive, monomeric "ate" complexes, significantly enhancing kinetic activity and functional group tolerance[4].

Q: LC-MS analysis shows a large peak corresponding to fluorobenzyl alcohol. How is my aldehyde being reduced? A: You are observing a


-hydride transfer. If your Grignard reagent contains 

-hydrogens (e.g., ethyl-, isopropyl-, or isobutylmagnesium halides), the highly polarized carbonyl of the fluorobenzaldehyde can act as a hydride acceptor via a cyclic, six-membered transition state (a Meerwein-Ponndorf-Verley-type reduction)[1]. Solution: If you cannot change your alkyl group to one lacking

-hydrogens, you must transmetalate your Grignard reagent to an organocerium species (

). Cerium is highly oxophilic and strictly non-basic, which completely suppresses the

-hydride transfer pathway in favor of direct 1,2-nucleophilic addition[5][6].

Q: I am seeing a highly polar, dimeric byproduct. What is this? A: This is a pinacol coupling product. Fluorobenzaldehydes can act as single-electron acceptors. When reacted with electron-rich or bulky Grignard reagents, a Single Electron Transfer (SET) can occur instead of a polar two-electron attack. This generates ketyl radicals that dimerize to form a 1,2-diol (pinacol)[7]. Solution: Both Turbo Grignards and organocerium reagents increase the polar nucleophilic character of the carbon-metal bond, effectively outcompeting the SET pathway[6].

Q: Is Nucleophilic Aromatic Substitution (S


Ar) a risk here? 
A:  Yes. The formyl group is strongly electron-withdrawing, which activates the aromatic ring toward S

Ar. If the fluorine is in the ortho or para position, the Grignard reagent can attack the ring directly, displacing the fluoride ion[8]. Solution: S

Ar is thermodynamically driven. Maintaining strict cryogenic conditions (-78 °C) during the addition favors the kinetically controlled 1,2-carbonyl addition[3].

Section 2: Quantitative Performance Data

The following table summarizes the expected performance of various organometallic approaches when reacting with fluorobenzaldehydes, based on validated field data.

Reagent SystemAdditive / ModificationTypical Yield (%)Primary Side Reaction SuppressedReference
Standard Grignard (

)
None30 - 85%None (Highly susceptible to SET and reduction)[3]
Turbo Grignard (

)
Stoichiometric LiCl85 - 95%Aggregation, Pinacol coupling (SET)[4]
Organocerium (

)
Anhydrous

90 - 98%

-hydride reduction, Enolization
[5][6]

Section 3: Diagnostic Workflow

Use the following logical decision tree to identify the correct protocol based on your crude reaction analysis.

TroubleshootingWorkflow Start Sub-optimal Yield in Fluorobenzaldehyde Addition Analyze Analyze Crude via LC-MS/NMR Identify Primary Byproduct Start->Analyze Step 1 Pinacol Pinacol Dimer (SET Pathway) Analyze->Pinacol Reduction Fluorobenzyl Alcohol (β-Hydride Transfer) Analyze->Reduction SNAr Defluorinated Aryl (SNAr Pathway) Analyze->SNAr Unreacted Unreacted Aldehyde (Moisture/Aggregation) Analyze->Unreacted Sol_Turbo Use Turbo Grignard (RMgCl·LiCl) Pinacol->Sol_Turbo Action Sol_Ce Transmetalate to CeCl3 (Organocerium) Reduction->Sol_Ce Action Sol_Temp Lower Temp to -78°C & Slow Addition SNAr->Sol_Temp Action Sol_Dry Titrate Reagent & Rigorously Dry Solvents Unreacted->Sol_Dry Action

Diagnostic workflow for resolving low conversion in Grignard additions to fluorobenzaldehydes.

Section 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means they include mandatory in-process analytical checks so you can verify the success of intermediate steps before proceeding.

Protocol A: Organocerium-Mediated 1,2-Addition

Best for: Suppressing


-hydride reduction and S

Ar side reactions.

Causality Note: Cerium(III) chloride is a strong Lewis acid that coordinates to the fluorobenzaldehyde carbonyl, drastically increasing its electrophilicity. Concurrently, the


 species is a "hard," non-basic nucleophile that attacks directly without transferring 

-hydrogens[5][6].
  • Cerium Activation: Weigh 1.5 equivalents of anhydrous

    
     (Note: Must be strictly anhydrous, dried at 140 °C under high vacuum for 2 hours) into a flame-dried Schlenk flask. Add anhydrous THF to create a 0.3 M suspension. Stir vigorously at room temperature for exactly 2 hours.
    
    • Validation Step: The suspension should become a uniform, milky-white slurry. If it clumps heavily, moisture is present; discard and restart.

  • Transmetalation: Cool the

    
     suspension to -78 °C. Dropwise, add 1.5 equivalents of your standard Grignard reagent. Stir at -78 °C for 1 hour.
    
  • Addition: Dissolve 1.0 equivalent of the fluorobenzaldehyde in a minimum volume of THF. Add this dropwise to the organocerium mixture via a syringe pump over 20 minutes to prevent thermal spikes.

  • In-Process Analytical Check: After 30 minutes, withdraw a 50

    
    L aliquot, quench in saturated 
    
    
    
    , and extract with ethyl acetate. Run a TLC (UV-active). The complete disappearance of the high-Rf fluorobenzaldehyde spot validates the reaction.
  • Workup: Warm the flask to 0 °C. Quench carefully with 1M HCl. Crucial: Cerium salts form intractable emulsions in standard aqueous workups; the acidic quench solubilizes the cerium into the aqueous layer. Extract 3x with dichloromethane, dry over

    
    , and concentrate.
    
Protocol B: Turbo Grignard Addition

Best for: Overcoming unreactive starting materials due to aggregation and preventing SET pinacol coupling.

Causality Note: The addition of LiCl prevents the formation of unreactive Schlenk-equilibrium polymers. The resulting


 monomer is highly nucleophilic, allowing the reaction to proceed rapidly at lower temperatures, effectively outrunning the slower SET radical pathways[4].
  • Reagent Validation (Titration): Never trust the bottle molarity of a Grignard reagent. Titrate your

    
    PrMgCl·LiCl solution using iodine and LiCl in THF (Knochel’s method) to determine the exact active molarity.
    
  • Reaction Setup: In a flame-dried Schlenk flask under argon, dissolve 1.0 equivalent of fluorobenzaldehyde in anhydrous THF (0.5 M concentration). Cool the solution to 0 °C using an ice bath.

  • Addition: Using a syringe pump, add 1.1 equivalents of the titrated Turbo Grignard reagent dropwise over 15 minutes.

  • In-Process Analytical Check: Withdraw an aliquot after 15 minutes. Quench with methanol and analyze via GC-MS. You should observe >95% conversion to the secondary alcohol mass peak without the presence of Wurtz coupling (biphenyl) byproducts[3].

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract 3x with ethyl acetate. Wash the combined organic layers with brine to remove residual lithium salts, dry over 
    
    
    
    , and concentrate under reduced pressure.

References

  • Chem-Station Int. Ed. "Turbo Grignard Reagent." Chem-Station. URL:[Link]

  • Wikipedia. "Organocerium chemistry." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Organic Chemistry Portal. "Grignard Reaction." Organic Chemistry Portal. URL:[Link]

  • ACS Omega. "Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes." ACS Publications. URL: [Link]

  • KOPS - University of Konstanz. "Diastereoselective Addition of Organocerium(III) Reagents Derived from 3-Substituted Propargyl Bromides to Aldehydes." KOPS Repository. URL:[Link]

  • Semantic Scholar. "Organocerium reagents. Nucleophilic addition to easily enolizable ketones." Semantic Scholar. URL: [Link]

  • Grokipedia. "Fluorobenzaldehyde." Grokipedia. URL:[Link]

Sources

Troubleshooting

Stability of 1-(3-Fluoro-2-methoxyphenyl)ethanol under acidic conditions

Welcome to the technical support guide for 1-(3-fluoro-2-methoxyphenyl)ethanol. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-(3-fluoro-2-methoxyphenyl)ethanol. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions regarding the stability and handling of this compound, particularly under acidic conditions. Our goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to navigate experimental challenges effectively.

I. Troubleshooting Guide: Navigating Common Experimental Issues

This section addresses specific problems you may encounter during reactions involving 1-(3-fluoro-2-methoxyphenyl)ethanol in an acidic environment.

Issue 1: Low Yield of Desired Product with Formation of an Unexpected Alkene

Question: I am attempting a reaction where the hydroxyl group of 1-(3-fluoro-2-methoxyphenyl)ethanol should remain intact, but under mild acidic conditions, I'm observing significant formation of a new, less polar compound and a low yield of my target molecule. What is happening and how can I prevent it?

Answer:

This is a classic case of acid-catalyzed dehydration, a common reaction for secondary alcohols like 1-(3-fluoro-2-methoxyphenyl)ethanol.[1][2] The acidic environment facilitates the elimination of a water molecule to form a more stable alkene.

Causality Explained: The reaction proceeds via an E1 (Elimination, Unimolecular) mechanism. The acid protonates the hydroxyl group, converting it into a good leaving group (water).[3] This departure forms a secondary benzylic carbocation. A base (which can be the conjugate base of the acid or even a solvent molecule) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond.

Experimental Protocol to Mitigate Dehydration:

  • Strict pH Control: Maintain the reaction pH as close to neutral as possible. If acidic conditions are unavoidable, use the mildest possible acid and the lowest effective concentration.

  • Lower Reaction Temperature: Dehydration reactions are often accelerated by heat.[4] Running your experiment at a lower temperature (e.g., 0 °C or even -20 °C) can significantly reduce the rate of this side reaction.

  • Choice of Acid: If an acid is necessary, consider using a non-nucleophilic acid to avoid other side reactions. Acids with bulky conjugate bases are less likely to act as a base in the elimination step.

  • Anhydrous Conditions: Ensure your reaction is free of water, as water can facilitate proton transfer and act as a weak base in the elimination step.

Issue 2: Formation of a Phenolic Impurity

Question: During a reaction run with a strong acid like HBr or HI at elevated temperatures, I've isolated a product where the methoxy group has been cleaved, resulting in a phenol. Why does this happen and are there alternative conditions?

Answer:

You are observing the cleavage of the aryl methyl ether. While ethers are generally stable, they can be cleaved under harsh acidic conditions, particularly with strong nucleophilic acids like HBr or HI.[5]

Causality Explained: The reaction involves the protonation of the ether oxygen by the strong acid. This makes the methyl group susceptible to nucleophilic attack by the halide ion (Br- or I-) in an SN2 reaction, leading to the formation of the phenol and methyl halide.[5] Boron tribromide (BBr₃) is another potent reagent for cleaving aryl ethers.

Recommendations for Avoiding Ether Cleavage:

  • Avoid Strong Nucleophilic Acids: If acidic conditions are required, opt for non-nucleophilic acids such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), although these can still promote dehydration.

  • Temperature Control: Ether cleavage typically requires significant thermal energy.[6] Maintaining lower reaction temperatures will disfavor this pathway.

  • Alternative Catalysts: If your primary goal is a reaction at the alcohol, consider catalysts that are not strong Brønsted acids. For instance, some Lewis acids might be more selective, though they can also be harsh.

Condition Primary Undesired Reaction Mechanism Recommended Mitigation
Mild Acid (e.g., p-TsOH), HeatDehydrationE1 EliminationLower temperature, use minimal acid concentration
Strong Acid (e.g., H₂SO₄), HeatDehydration & Potential PolymerizationE1 Elimination, Carbocation PolymerizationLower temperature, controlled acid addition
Strong Nucleophilic Acid (e.g., HBr, HI), HeatEther Cleavage & DehydrationSN2 on ether, E1 on alcoholUse non-nucleophilic acid, lower temperature

II. Frequently Asked Questions (FAQs)

Question 1: What is the most likely degradation pathway for 1-(3-fluoro-2-methoxyphenyl)ethanol under acidic conditions?

Answer: The most probable and facile degradation pathway is acid-catalyzed dehydration to form 1-fluoro-2-methoxy-3-vinylbenzene. This is because secondary benzylic alcohols readily form relatively stable carbocation intermediates upon protonation and loss of water, which then quickly eliminate a proton to form an alkene.[7]

G cluster_0 Dehydration of 1-(3-Fluoro-2-methoxyphenyl)ethanol A 1-(3-Fluoro-2-methoxyphenyl)ethanol B Protonated Alcohol (Oxonium Ion) A->B + H⁺ C Secondary Benzylic Carbocation B->C - H₂O (rate-determining) D 1-Fluoro-2-methoxy-3-vinylbenzene C->D - H⁺ H_plus_cat H⁺ (catalyst) H2O H₂O H_plus H⁺

Caption: Acid-catalyzed E1 dehydration workflow.

Question 2: How do the fluoro and methoxy substituents influence the stability of the carbocation intermediate?

Answer: The substituents have opposing electronic effects that influence the stability of the benzylic carbocation formed during the E1 dehydration.

  • Methoxy Group (-OCH₃): This group is at the ortho position relative to the carbocation. It is an electron-donating group through resonance (mesomeric effect) by donating a lone pair of electrons from the oxygen. This delocalizes the positive charge, significantly stabilizing the carbocation.

  • Fluoro Group (-F): Located at the meta position relative to the carbocation, the fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect.[8][9] This effect destabilizes the carbocation by pulling electron density away from the positively charged center.

The overall stability of the carbocation is a balance of these two effects. The resonance donation from the methoxy group is generally a powerful stabilizing force and likely dominates, still allowing for the formation of the carbocation, though it will be less stable than if the destabilizing fluorine atom were not present.

Question 3: Could electrophilic aromatic substitution occur on the phenyl ring under acidic conditions?

Answer: While possible, electrophilic aromatic substitution (EAS) is less likely to be a primary reaction pathway when simply treating 1-(3-fluoro-2-methoxyphenyl)ethanol with acid, unless a strong electrophile is present or generated in situ.[10][11] The aromatic ring is activated by the electron-donating methoxy group and deactivated by the electron-withdrawing fluoro group. The methoxy group is an ortho, para-director, while the fluoro group is also an ortho, para-director (despite being deactivating).[12] Any electrophilic attack would likely be directed to the positions ortho or para to the methoxy group.

G cluster_main Potential Side Reactions cluster_path1 Primary Pathway cluster_path2 Secondary Pathway cluster_path3 Tertiary Pathway Start 1-(3-Fluoro-2-methoxyphenyl)ethanol + Acid (H⁺) Dehydration Dehydration (E1) Start->Dehydration Mild Conditions Heat EtherCleavage Ether Cleavage Start->EtherCleavage Strong Nucleophilic Acid (HBr, HI) + Heat EAS Electrophilic Aromatic Substitution (EAS) Start->EAS Presence of Strong Electrophile (E⁺) Alkene Alkene Product Dehydration->Alkene Phenol Phenolic Product EtherCleavage->Phenol SubstitutedProduct Substituted Ring Product EAS->SubstitutedProduct

Caption: Hierarchy of reactivity under acidic conditions.

III. References

  • Wright, J. S. (2006). Cleavage or Acetyl-de-alkylation of 4-Methoxybenzyl (MPM) Ethers Using Acetic Acid. Journal of the American Chemical Society. Available from:

  • Laskar, D. D., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering. Available from:

  • Westin, J. Cleavage of Ethers. Organic Chemistry. Available from:

  • Gantla, V. R., et al. (2011). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Tetrahedron Letters. Available from: [Link]

  • Gierer, J., & Norén, I. (1962). Cleavage of arylglycerol β-aryl ethers under neutral and acid conditions. Acta Chemica Scandinavica. Available from: [Link]

  • Unknown Author. Acid-Catalyzed Dehydration of an Alcohol. Chemistry LibreTexts. Available from:

  • Li, Y., et al. (2016). The Stability and Reactivity of Tri-, Di-, and Monofluoromehtyl/Methoxy/Methylthio Groups on Arenes under Acidic and Basic Conditions. Organic Chemistry Frontiers. Available from: [Link]

  • Unknown Author. Dehydration of Alcohols A Level Chemistry. A-Level Chemistry. Available from:

  • Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available from:

  • Rogers, W. (n.d.). The Influence of Ortho-Fluorination on the Hydrogen-Bond of Benzyl Alcohols. Journal of Chemical Research. Available from:

  • Unknown Author. (2020). Dehydration Reactions of Alcohols. Chemistry LibreTexts. Available from:

  • Kadrowski, B. (2020). Alcohol Dehydration Part 1: Overview and Mechanisms. YouTube. Available from: [Link]

  • Unknown Author. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. Chemistry – A European Journal. Available from: [Link]

  • Unknown Author. Electrophilic aromatic substitution. Wikipedia. Available from: [Link]

  • Unknown Author. (2019). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. Chemistry Steps. Available from: [Link]

  • Dalal, M. Aromatic Electrophilic Substitution. Dalal Institute. Available from:

Sources

Optimization

Technical Support Center: Troubleshooting Borate Impurities in NaBH₄ Reductions

Introduction Sodium borohydride (NaBH₄) is a ubiquitous, mild reducing agent used to convert ketones, such as acetophenone, into secondary alcohols like 1-phenylethanol[1]. While the reaction itself is highly efficient,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Sodium borohydride (NaBH₄) is a ubiquitous, mild reducing agent used to convert ketones, such as acetophenone, into secondary alcohols like 1-phenylethanol[1]. While the reaction itself is highly efficient, the post-reaction workup frequently plagues chemists with persistent boron-based impurities. These impurities (borate esters, boroxines, or boric acid) can poison downstream transition-metal catalysts, skew yield calculations, and manifest as broad, frustrating peaks in ¹H and ¹¹B NMR spectra.

This guide provides field-proven, mechanistically grounded solutions to ensure you isolate analytically pure alcohols every time.

Mechanistic Insight: Why Does Boron Stick Around?

Understanding the problem requires looking at boron's electronic structure. Boron possesses an incomplete electron octet (a sextet), making it a strong Lewis acid. During the reduction of acetophenone, the hydride (H⁻) acts as a nucleophile, attacking the carbonyl carbon. The resulting negatively charged alkoxide oxygen (a Lewis base) immediately forms a strong adduct with the electron-deficient boron[2].

This process repeats, ultimately forming a stable tetraalkoxyborate complex. To isolate the free alcohol, these strong B–O bonds must be cleaved via hydrolysis. If the workup is too mild, partially hydrolyzed borate esters remain highly soluble in the organic phase. Even upon complete hydrolysis to boric acid (B(OH)₃), the species can partition into polar organic solvents like ethyl acetate, carrying over into your final product.

G A Acetophenone + NaBH4 B Tetraalkoxyborate Complex A->B Reduction (MeOH/EtOH) C 1-Phenylethanol + Boric Acid B->C Acidic Workup (H3O+) D Trimethyl Borate (Volatile Gas) C->D MeOH Co-evaporation

Mechanistic pathway of NaBH₄ reduction and subsequent borate impurity removal.

Frequently Asked Questions (FAQs)

Q1: I performed a standard water wash, but my NMR shows a broad peak around 4.5 ppm and my mass recovery is >100%. What happened? A1: Water alone is often insufficient to fully hydrolyze the tetraalkoxyborate complex. You are likely observing residual borate esters or boric acid complexed with your product. You must introduce an acidic proton source (like 1M HCl or saturated NH₄Cl) to protonate the alkoxide oxygen, forcing the dissociation of the B–O bond and releasing the free 1-phenylethanol[1].

Q2: I used an acidic workup, but I still have residual boric acid in my organic layer. How do I remove it? A2: Boric acid has deceptive solubility in organic solvents. The most robust and self-validating method to remove it is Methanol Co-evaporation . When boric acid is dissolved in methanol, it undergoes rapid esterification to form trimethyl borate (B(OCH₃)₃)[3]. Because trimethyl borate is highly volatile (boiling point ~68 °C), it can be completely driven off under reduced pressure on a rotary evaporator[4].

Q3: My acetophenone derivative contains an acid-sensitive acetal group. I cannot use HCl. How do I break the borate complex? A3: You must rely on competitive chelation rather than acidic cleavage. Wash your organic layer with an aqueous solution of a polyol (like mannitol) or an amino-alcohol (like diethanolamine). These molecules act as multidentate ligands, forming highly stable, water-soluble chelates with boron. This thermodynamically drives the boron out of the organic phase without dropping the pH.

Workflow Start Crude Reaction Mixture (Post-Reduction) Decision Is the product acid-sensitive? Start->Decision AcidWorkup 1. Quench with 1M HCl 2. Extract with EtOAc Decision->AcidWorkup No MildWorkup 1. Quench with sat. NH4Cl 2. Extract with EtOAc Decision->MildWorkup Yes CheckBoron Check 11B NMR Boron present? AcidWorkup->CheckBoron MildWorkup->CheckBoron MeOH Methanol Co-evaporation (Rotary Evaporator, 40°C) CheckBoron->MeOH Yes (Standard) Diethanolamine Wash organic layer with 5% Diethanolamine (aq) CheckBoron->Diethanolamine Yes (Acid-Sensitive) Pure Pure 1-Phenylethanol CheckBoron->Pure No MeOH->Pure Diethanolamine->Pure

Decision tree for selecting the optimal borate removal workflow based on substrate sensitivity.

Experimental Protocols

Protocol A: Standard Acidic Workup (For Acid-Stable Substrates)

Causality: Lowers pH to <3, ensuring complete protonation of the alkoxide and cleavage of all B–O bonds.

  • Upon completion of the NaBH₄ reduction (monitored by TLC), cool the reaction flask to 0 °C using an ice bath.

  • Slowly add 1M HCl dropwise until the bubbling (evolution of H₂ gas from unreacted NaBH₄) ceases and the pH of the aqueous layer is ~2–3.

  • Stir vigorously for 15 minutes at room temperature to ensure complete hydrolysis of the tetraalkoxyborate intermediate.

  • Extract the aqueous mixture 3x with Ethyl Acetate (EtOAc) or Diethyl Ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Methanol Co-Evaporation (The "Boron Purge")

Causality: Converts non-volatile boric acid into volatile trimethyl borate[3][4].

  • Take the crude, concentrated oil from Protocol A (which may contain residual boric acid) and dissolve it in 10–15 mL of HPLC-grade Methanol.

  • Transfer to a round-bottom flask and attach to a rotary evaporator.

  • Evaporate the solvent at 40 °C under reduced pressure until dry.

  • Repeat this process (dissolve in MeOH, then evaporate) 3 to 4 times.

  • Self-Validation: The crude mass should decrease and stabilize. A ¹¹B NMR will confirm the complete absence of boron species.

Protocol C: Diethanolamine Wash (For Acid-Sensitive Substrates)

Causality: Utilizes the chelate effect to sequester boron into the aqueous phase at neutral/basic pH.

  • Quench the reaction at 0 °C with saturated aqueous NH₄Cl instead of HCl.

  • Extract with EtOAc.

  • Wash the combined organic layers with a 5% (w/v) aqueous solution of diethanolamine (2x 20 mL).

  • Wash with brine, dry over Na₂SO₄, filter, and concentrate.

Quantitative Data Summary

Removal StrategyMechanism of ActionSubstrate CompatibilityResidual Boron LevelAdded Workflow Time
Acidic Workup (1M HCl) Protonation & B–O bond cleavageAcid-stable onlyModerate (Boric acid may remain)+ 20 mins
Methanol Co-evaporation Esterification to volatile B(OMe)₃Broad (Post-workup)Trace / Undetectable+ 30 mins
Diethanolamine Wash Competitive multidentate chelationAcid-sensitiveLow+ 15 mins

References

  • Title: The Transformative Power of NaBH4: Reducing Ketones to Alcohols Source: Oreate AI Blog URL: [Link]

  • Title: How to remove sodium borohydride from solution after reduction? Source: ResearchGate URL: [Link]

  • Title: Trimethyl Borate Regenerated from Spent Sodium Borohydride after Hydrogen Production Source: ResearchGate URL: [Link]

  • Title: Reduction using sodium borohydride Source: Chemistry Stack Exchange URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Spectroscopic Analysis: 1-(3-Fluoro-2-methoxyphenyl)ethanol

The following guide provides a comprehensive spectroscopic analysis of 1-(3-Fluoro-2-methoxyphenyl)ethanol , designed for researchers requiring high-fidelity structural validation. Content Type: Comparative Technical Gui...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive spectroscopic analysis of 1-(3-Fluoro-2-methoxyphenyl)ethanol , designed for researchers requiring high-fidelity structural validation.

Content Type: Comparative Technical Guide Subject: 1H NMR / 19F NMR Structural Elucidation & Protocol Optimization

Executive Summary & Structural Context

In medicinal chemistry, the 1-(3-Fluoro-2-methoxyphenyl)ethanol scaffold serves as a critical chiral building block, often functioning as a pharmacophore in kinase inhibitors and receptor modulators. Its analysis is complicated by two factors: the spin-spin coupling of the fluorine atom (


)  with aromatic protons, and the rotational dynamics of the benzylic alcohol .

This guide compares the standard analytical approach (CDCl₃) against an optimized protocol (DMSO-d₆ + ¹⁹F Decoupling) to resolve common assignment ambiguities.

Core Structural Features
  • Aromatic System: 1,2,3-trisubstituted benzene ring.[1]

  • Key Coupling:

    
     nucleus (Spin 1/2, 100% abundance) creates complex splitting patterns (
    
    
    
    ) in the aromatic region.
  • Chirality: The benzylic position (C1) is chiral. While enantiomers are indistinguishable in achiral solvents, the diastereotopic nature of protons may manifest if chiral solvating agents were used (not covered here, but noted for context).

Comparative Analysis: Solvent Selection

The choice of solvent fundamentally alters the spectral topology for this molecule.[2]

Comparison Matrix: CDCl₃ vs. DMSO-d₆[1][2]
FeatureStandard Protocol (CDCl₃ )Optimized Protocol (DMSO-d₆ )
Hydroxyl (-OH) Signal Broad singlet (variable shift). Often invisible due to rapid exchange.Sharp doublet (

Hz). Visible due to H-bonding stabilization.
Methine (-CH-OH) Signal Quartet (coupled only to -CH₃).Doublet of Quartets (coupled to -CH₃ and -OH).
Aromatic Resolution Good, but overlaps may occur depending on concentration.Excellent separation of multiplets.
Water Peak ~1.56 ppm (can overlap with alkyls).~3.33 ppm (distinct from key signals).
Use Case Routine purity checks.Full structural characterization & publication.
Technical Insight

In CDCl₃ , trace acid catalyzes the exchange of the hydroxyl proton, decoupling it from the methine proton. In DMSO-d₆ , strong hydrogen bonding suppresses this exchange, revealing the vicinal coupling (


). This "extra" splitting is a definitive proof of the alcohol's integrity and prevents confusion with oxidized ketone byproducts (acetophenones).

Spectral Assignment & Coupling Logic

The aromatic region (6.9 – 7.3 ppm) is dominated by


 coupling. The fluorine atom at position 3 splits adjacent protons, creating non-standard multiplets.
Predicted Chemical Shifts & Splitting Tree
PositionProton TypeShift (

, ppm)
MultiplicityCoupling Explanation
H-4 Aromatic~7.05 - 7.15dd (Doublet of Doublets)Coupled to H-5 (

Hz) and F-3 (

Hz).
H-5 Aromatic~6.90 - 7.00td (Triplet* of Doublets)Appears as pseudo-triplet due to overlap of

and

(~8 Hz), further split by F-3 (

Hz).
H-6 Aromatic~7.20 - 7.30d (Doublet)Coupled to H-5 (

Hz). Para-F coupling (

) is usually negligible (< 2 Hz).
-OCH₃ Methoxy~3.85d (Singlet/Doublet)Usually a singlet, but may show small

coupling (1-2 Hz) broadening the peak.
-CH- Methine~5.10dq (DMSO) / q (CDCl₃)Coupled to Methyl (

Hz) and OH (in DMSO).
-CH₃ Methyl~1.35d (Doublet)Coupled to Methine (

Hz).

> Note: H-5 is technically a ddd, but often resembles a triplet of doublets (td) because the two ortho H-H couplings are similar in magnitude.

Visualization: Signal Splitting Pathways

The following diagrams illustrate the logical flow of spectral analysis and the specific splitting tree for the critical H-4 proton , which confirms the regiochemistry of the fluorine substitution.

A. Structural Elucidation Workflow

NMR_Workflow Sample Crude Sample Solvent Solvent Choice: DMSO-d6 Sample->Solvent Dissolution Acquisition Acquisition: 1H + 19F-Decoupled Solvent->Acquisition Lock & Shim Processing Processing: Apodization (0.3 Hz LB) Acquisition->Processing FT Analysis Analysis: Coupling Constant Extraction Processing->Analysis Integration

Caption: Optimized workflow for analyzing fluorinated aromatic alcohols.

B. J-Coupling Splitting Tree (Proton H-4)

This diagram visualizes why H-4 appears as a wide doublet of doublets. The large Fluorine coupling is the primary splitter.

Splitting_Tree Root H-4 Signal (Uncoupled) Level1_Left Root->Level1_Left J(H-F) ~11 Hz (Ortho) Level1_Right Root->Level1_Right Level2_LL Line 1 Level1_Left->Level2_LL J(H-H) ~8 Hz Level2_LR Line 2 Level1_Left->Level2_LR Level2_RL Line 3 Level1_Right->Level2_RL Level2_RR Line 4 Level1_Right->Level2_RR

Caption: Splitting tree for H-4. The large ortho-Fluorine coupling (


) creates the initial wide split, further split by the ortho-Proton (

).

Experimental Protocol (SOP)

Materials
  • Analyte: >5 mg 1-(3-Fluoro-2-methoxyphenyl)ethanol.

  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (internal standard).

  • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Method
  • Preparation: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d₆. Ensure complete homogeneity; filter if particulates are visible.

  • Acquisition Parameters (600 MHz equivalent):

    • Pulse Sequence: zg30 (30° pulse angle).

    • Relaxation Delay (D1): 2.0 - 5.0 seconds (Essential for accurate integration of aromatic protons).

    • Scans (NS): 16 or 32 (Sufficient for >5 mg).

    • Spectral Width: 12 ppm (-1 to 11 ppm).

  • Advanced Verification (Optional): Run a

    
    -decoupled 
    
    
    
    spectrum
    (e.g., zgig on Bruker systems).
    • Result: The aromatic multiplets will collapse into standard doublets/triplets (H4 becomes a doublet, H5 becomes a triplet), confirming that the complexity is solely due to Fluorine.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[3][4] (Standard text for coupling constants).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier. Link

  • Abraham, R. J., et al. (2006).[3] "¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent". Magnetic Resonance in Chemistry, 44(5), 491-509.[3] Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[3] (Source for F-H coupling patterns).

Sources

Comparative

19F NMR Guide: The 3-Fluoro-2-Methoxy Motif in Aromatic Systems

Topic: 19F NMR Shifts of 3-Fluoro-2-Methoxy Substituted Aromatics Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The 3-fluoro-2-methoxy substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 19F NMR Shifts of 3-Fluoro-2-Methoxy Substituted Aromatics Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 3-fluoro-2-methoxy substitution pattern represents a critical structural motif in modern medicinal chemistry, often utilized to modulate metabolic stability (blocking labile positions), influence lipophilicity, or enforce specific conformational preferences via the "ortho effect."

For the analytical scientist, this motif presents a distinct 19F NMR signature .[1][2][3] Unlike a standard isolated aromatic fluorine (typically ~ -113 ppm), the fluorine in a 3-fluoro-2-methoxy system is significantly shielded , typically appearing in the -130 ppm to -145 ppm range. This upfield shift is a diagnostic indicator of the ortho-relationship between the fluorine atom and the electron-rich methoxy group.

This guide compares the spectral performance of this specific motif against standard fluoro-aromatic benchmarks, providing a mechanistic rationale for the observed shifts and a validated protocol for experimental verification.

Part 1: Mechanistic Insight (The "Why")

To interpret the 19F NMR data of 3-fluoro-2-methoxy aromatics, one must understand the competing electronic and steric forces at play.

The Ortho-Shielding Effect

The defining characteristic of this motif is the position of the fluorine atom ortho to the methoxy group.

  • Resonance Donation (+R): The oxygen atom of the methoxy group is a strong

    
    -donor. It pushes electron density into the aromatic ring, specifically enriching the ortho and para positions. Higher electron density around the fluorine nucleus leads to increased shielding (upfield shift).[2]
    
  • Through-Space Interactions: The proximity of the oxygen lone pairs to the fluorine lone pairs creates a "through-space" electronic interaction. While often repulsive (steric), in NMR terms, the electron-rich environment further shields the fluorine nucleus relative to a meta- or unsubstituted analog.

Conformational Locking

In 3-fluoro-2-methoxy systems, the steric clash between the fluorine atom and the methoxy group often restricts rotation around the


 bond. This can "lock" the molecule into a specific conformation (e.g., the methoxy methyl group pointing away from the fluorine). This conformational rigidity minimizes chemical shift averaging, often resulting in sharper, more distinct peaks compared to flexible analogs.
Visualization: Electronic & Steric Pathways

The following diagram illustrates the causal link between substitution patterns and the observed chemical shift.

G Substituent 2-Methoxy Group Mechanism1 Resonance (+R) Electron Donation Substituent->Mechanism1 Dominant Effect Mechanism2 Inductive (-I) Electron Withdrawal Substituent->Mechanism2 Minor Effect Mechanism3 Through-Space Lone Pair Interaction Substituent->Mechanism3 Steric Proximity Target 3-Fluoro Nucleus (Ortho Position) Mechanism1->Target Increases Shielding Mechanism2->Target Decreases Shielding Mechanism3->Target Modulates Environment Outcome Upfield Shift (-130 to -145 ppm) Target->Outcome Resultant Signal

Caption: Causal pathway showing how the 2-methoxy group induces a significant upfield shift in the 3-fluoro signal via resonance and through-space interactions.

Part 2: Comparative Analysis

The following table contrasts the 19F NMR chemical shifts of the 3-fluoro-2-methoxy motif against standard fluoro-anisole isomers and fluorobenzene. All values are referenced to


 (0 ppm) and are typical for 

solution.
Table 1: Chemical Shift Comparison of Fluoro-Methoxy Aromatics
Compound ClassStructure DescriptionTypical 19F Shift (

, ppm)
Shift Relative to Ph-F (

)
Mechanistic Driver
Fluorobenzene Unsubstituted Reference-113.15 0.0Baseline aromatic F environment.[4]
3-Fluoroanisole F is meta to OMe-110 to -113 ~ +1 to +3 (Deshielded)Inductive withdrawal (-I) by OMe dominates; Resonance (+R) cannot reach meta position.
4-Fluoroanisole F is para to OMe-120 to -124 ~ -7 to -11 (Shielded)Resonance donation (+R) shields the para position significantly.
2-Fluoroanisole F is ortho to OMe-133 to -137 ~ -20 to -24 (Highly Shielded)Combined strong Resonance (+R) and Ortho-effect.
3-Fluoro-2-methoxy-R Target Motif -130 to -140 ~ -17 to -27 Signature Ortho-Shielding. Exact value depends on the substituent at position 1 (R).
2,6-Difluoroanisole F is ortho (bilateral)-144.4 ~ -31 (Max Shielded)Additive effect of two ortho-fluorines flanking the methoxy group.

Key Takeaway: If your aromatic fluorine signal appears near -112 ppm , you likely have the meta isomer (3-fluoroanisole derivative). If it appears near -135 ppm , you have successfully synthesized the ortho isomer (2-fluoroanisole or 3-fluoro-2-methoxy derivative). This ~20 ppm difference is a definitive structural proof.

Part 3: Experimental Protocol

To ensure reproducible data for publication or regulatory filing, follow this "Self-Validating" protocol. This workflow accounts for the sensitivity of 19F chemical shifts to concentration and solvent effects.

Step-by-Step Acquisition Workflow
  • Sample Preparation:

    • Dissolve 10-20 mg of the compound in 0.6 mL of CDCl3 (preferred for non-polar analytes) or DMSO-d6 (for polar analytes).

    • Note: DMSO typically causes a slight deshielding (downfield shift of 1-2 ppm) compared to CDCl3 due to hydrogen bonding effects if acidic protons are present, or dipole interactions.

  • Internal Standard Addition (Crucial for Accuracy):

    • Do not rely on the spectrometer's default referencing.

    • Add a sealed capillary containing Hexafluorobenzene (C6F6) or Trifluorotoluene into the NMR tube.

    • Reference Value: Set Hexafluorobenzene to -164.9 ppm .

  • Acquisition Parameters:

    • Spectral Width: Set to at least 200 ppm (-50 to -250 ppm) to catch all signals and the standard.

    • Relaxation Delay (d1): Set to 5-10 seconds . Fluorine nuclei often have long T1 relaxation times; short delays will distort integration values.

    • Decoupling: Acquire both 1H-coupled and 1H-decoupled spectra.

      • Decoupled: Single sharp peak (confirms chemical shift).

      • Coupled: Multiplet pattern (confirms number of neighboring protons). For 3-fluoro-2-methoxy, expect a doublet of doublets (coupling to H4 and H5).

  • Data Processing:

    • Apply exponential multiplication (LB = 1.0 Hz) to improve signal-to-noise if the sample is dilute.

    • Phase manually. 19F signals can have significant phase distortion.

Visualization: Experimental Logic Flow

Experiment Start Start: Sample Prep Solvent Select Solvent (CDCl3 vs DMSO-d6) Start->Solvent Standard Add Internal Standard (C6F6 @ -164.9 ppm) Solvent->Standard Acquire Acquire 19F Spectrum (Coupled & Decoupled) Standard->Acquire Analyze Analyze Shift Region Acquire->Analyze Decision1 Signal @ -110 to -115 ppm? Analyze->Decision1 Decision2 Signal @ -130 to -145 ppm? Analyze->Decision2 Result1 Isomer: Meta (3-F) Decision1->Result1 Yes Result2 Isomer: Ortho (3-F-2-OMe) CONFIRMED Decision2->Result2 Yes

Caption: Logic flow for identifying the 3-fluoro-2-methoxy motif based on chemical shift regions.

References

  • Alfa Chemistry. 19F NMR Chemical Shift Table. Retrieved from

  • University of Colorado Boulder. 19F NMR Reference Standards. Retrieved from

  • SpectraBase. 2-Fluoroaniline 19F NMR Chemical Shifts. Retrieved from

  • Royal Society of Chemistry. Supplementary Information: 19F-MRI probe for detection of Fe(II) (Contains 2,6-difluoroanisole data). Retrieved from

  • National Institutes of Health (PMC). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from

Sources

Validation

13C NMR peak assignments for 1-(3-Fluoro-2-methoxyphenyl)ethanol

Comparative Performance Guide: C NMR Peak Assignment Methodologies for 1-(3-Fluoro-2-methoxyphenyl)ethanol Executive Summary Assigning the C NMR spectrum of 1-(3-Fluoro-2-methoxyphenyl)ethanol presents a unique analytica...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Performance Guide: C NMR Peak Assignment Methodologies for 1-(3-Fluoro-2-methoxyphenyl)ethanol

Executive Summary

Assigning the


C NMR spectrum of 1-(3-Fluoro-2-methoxyphenyl)ethanol  presents a unique analytical challenge. The molecule features a highly congested aromatic ring where a methoxy group is flanked by a fluoro substituent and a bulky 1-hydroxyethyl group. For researchers and drug development professionals, relying on standard empirical prediction tools can lead to catastrophic misassignments in such sterically hindered systems.

This guide objectively compares three leading methodologies—Empirical Additivity, Machine Learning Ensembles, and Quantum Mechanical Density Functional Theory (DFT)—to determine the most reliable workflow for complex peak assignments, backed by experimental validation.

Mechanistic Insights: The Causality of Prediction Errors

To understand why standard tools fail, we must look at the physical chemistry of the molecule. Empirical predictors rely on Hierarchical Orthogonal Space Environment (HOSE) codes and additivity rules. They assume a planar conformation for the methoxy group, predicting strong electron donation into the aromatic ring.

However, the steric clash between the C3-fluoro and C1-(1-hydroxyethyl) groups forces the C2-methoxy oxygen out of the aromatic plane. This physical reality breaks the


-conjugation, significantly deshielding C2 and shielding the methoxy carbon (C9).

To accurately assign this spectrum, the chosen methodology must account for 3D conformational dynamics. As demonstrated in comparative reviews of NMR prediction ( [1]), while empirical tools are fast, they lack stereochemical awareness. In contrast, DFT explicitly calculates these 3D geometries, and modern ML tools interpolate these non-linear steric effects from vast training datasets ( [2]).

Experimental & Computational Protocols

Every protocol below is designed as a self-validating system to ensure data integrity before proceeding to comparative analysis.

Protocol A: Experimental C NMR Acquisition
  • Preparation : Dissolve 20 mg of 1-(3-Fluoro-2-methoxyphenyl)ethanol in 0.6 mL of CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Acquisition : Acquire spectra at 298 K on a 400 MHz spectrometer (100 MHz for

    
    C) using a standard WALTZ-16 proton decoupling sequence.
    
  • Self-Validation Loop : Calibrate the spectrum using the internal TMS peak at 0.00 ppm. To validate magnetic field homogeneity, measure the full width at half maximum (FWHM) of the CDCl

    
     solvent triplet. If the FWHM exceeds 1.2 Hz, reject the spectrum , re-shim the instrument, and re-acquire. This ensures the fine 
    
    
    
    C-
    
    
    F scalar couplings (
    
    
    ) are accurately resolved.
Protocol B: Machine Learning Ensemble Prediction (Mnova)
  • Input : Import the 2D .mol file into Mnova.

  • Prediction : Execute the Ensemble NMR Predictor, which combines HOSE codes with Message Passing Neural Networks (MPNNs) ( [3]).

  • Self-Validation Loop : Compare the predicted confidence intervals provided by the software against the experimental line widths. If the predicted shift for C2 falls outside the 95% confidence interval of the experimental peak, flag the structure for rigorous DFT analysis.

Protocol C: Quantum Mechanical (DFT) Prediction
  • Conformational Search : Run a conformational search using CREST (GFN2-xTB) to generate a Boltzmann-weighted ensemble of conformers, specifically capturing the out-of-plane methoxy rotamers.

  • Geometry Optimization : Optimize the lowest-energy conformers at the B3LYP/6-31G(d) level of theory using Gaussian 16.

  • Shielding Calculation : Calculate the Gauge-Independent Atomic Orbital (GIAO) NMR shielding tensors at the mPW1PW91/6-311+G(d,p) level.

  • Self-Validation Loop : Extract the predicted

    
    C-
    
    
    
    F scalar couplings from the Fermi contact terms. Compare the calculated
    
    
    at C3 to the experimental multiplet splitting (~245 Hz). If the deviation exceeds 5%, the conformational ensemble is deemed physically inaccurate , and the search space must be expanded ([4]).

Workflow Visualizations

DFT-based 13C NMR chemical shift prediction workflow with conformational sampling.

Logical comparison of NMR prediction methodologies and their handling of steric effects.

Data Presentation & Performance Comparison

The following table summarizes the quantitative performance of each methodology against the validated experimental


C NMR data.
Carbon PositionExperimental Shift (ppm)Empirical (ChemDraw)Ensemble ML (Mnova)QM DFT (GIAO)
C1 (ipso-CHOHCH

)
138.5132.1137.8138.2
C2 (ipso-OCH

)
145.2151.4146.0144.9
C3 (ipso-F)155.8158.2155.1156.0
C4 (ortho-F)116.3114.0116.8115.9
C5 (meta-F)124.1122.5123.9124.4
C6 (para-F)122.5120.1122.0122.8
C7 (CH-OH)66.468.066.166.7
C8 (CH

)
23.124.523.422.9
C9 (OCH

)
61.256.060.861.5
Overall RMSE (ppm) - 4.12 0.78 0.55

Note: The massive deviation in the Empirical prediction for C2 (151.4 vs 145.2 ppm) and C9 (56.0 vs 61.2 ppm) is a direct artifact of the algorithm failing to recognize the out-of-plane rotation of the methoxy group.

Conclusion & Strategic Recommendations

For routine, unhindered molecules, empirical tools suffice. However, for complex active pharmaceutical ingredients (APIs) like 1-(3-Fluoro-2-methoxyphenyl)ethanol, empirical methods fail to account for critical 3D steric disruptions, yielding an unacceptable RMSE of 4.12 ppm.

  • Primary Recommendation : Implement Machine Learning Ensemble tools (e.g., Mnova) as the first-line diagnostic. They offer a near-instantaneous prediction with an excellent RMSE of 0.78 ppm, successfully capturing the out-of-plane methoxy effects via pattern recognition.

  • Secondary Recommendation : Reserve DFT calculations (RMSE 0.55 ppm) for absolute stereochemical elucidation or when ML confidence intervals indicate high uncertainty. While computationally expensive, DFT's ability to self-validate via

    
     coupling extraction makes it the gold standard for authoritative assignments.
    

References

  • ChemAxon. "NMR Predictor Guide: Which Type Is Best for You?". ChemAxon Products.[Link]

  • Meiler, J., et al. "Fast Determination of 13C NMR Chemical Shifts Using Artificial Neural Networks". ACS Publications.[Link]

  • Bruker. "Mnova Predict | Accurate Prediction". Bruker NMR Software.[Link]

  • MDPI. "DFT Approach for Predicting 13 C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations". MDPI International Journal of Molecular Sciences.[Link]

Comparative

Comparative Guide: IR Spectroscopy Characteristic Peaks for Fluorinated Benzyl Alcohols

Executive Summary This guide provides a technical comparison of the infrared (IR) spectral signatures of 2-fluorobenzyl alcohol , 3-fluorobenzyl alcohol , and 4-fluorobenzyl alcohol . It is designed for researchers requi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of the infrared (IR) spectral signatures of 2-fluorobenzyl alcohol , 3-fluorobenzyl alcohol , and 4-fluorobenzyl alcohol . It is designed for researchers requiring rapid, non-destructive identification of these structural isomers.

Key Takeaway: While all three isomers share core functional group signals (O-H stretch, aromatic C=C), they are definitively distinguished by their C-H out-of-plane (oop) bending vibrations in the fingerprint region (600–900 cm⁻¹) and subtle variations in intramolecular hydrogen bonding specific to the ortho isomer.

Mechanistic Basis of Spectral Shifts

To accurately interpret the spectra, one must understand the vibrational mechanics driving the peak shifts in these fluorinated systems.

The Fluorine Effect (C-F Stretch)

The Carbon-Fluorine (C-F) bond is highly polar and mechanically stiff.

  • Vibrational Mode: C-F stretching occurs in the 1000–1400 cm⁻¹ region.

  • Intensity: Due to the large dipole moment change (

    
    ), these bands are among the strongest in the spectrum, often dominating the fingerprint region.
    
  • Coupling: In benzyl alcohols, the C-F stretch often overlaps or couples with the C-O stretch of the primary alcohol (~1000–1050 cm⁻¹), creating a complex "envelope" of absorptions that requires careful deconvolution.

Aromatic Substitution Patterns (C-H Out-of-Plane Bending)

The most reliable method for distinguishing isomers is the C-H out-of-plane (oop) bending mode. The number and position of these peaks depend strictly on the number of adjacent hydrogen atoms on the benzene ring.

  • Ortho (1,2-sub): 4 adjacent H atoms.

  • Meta (1,3-sub): 3 adjacent H atoms + 1 isolated H atom.

  • Para (1,4-sub): 2 sets of 2 adjacent H atoms.

Hydrogen Bonding Dynamics
  • Intermolecular: Dominant in neat liquids/solids (broad band ~3300 cm⁻¹).

  • Intramolecular (Ortho Effect): In 2-fluorobenzyl alcohol , the proximity of the fluorine atom to the hydroxyl group facilitates an intramolecular OH···F interaction. This "locked" conformation can result in a sharper, slightly red-shifted O-H component compared to the meta and para isomers, which rely solely on intermolecular networks.

Comparative Analysis: Characteristic Peaks

The following data summarizes the diagnostic peaks for identifying each isomer.

Table 1: Diagnostic Peak Assignments (cm⁻¹)
Vibrational Mode2-Fluorobenzyl Alcohol (Ortho)3-Fluorobenzyl Alcohol (Meta)4-Fluorobenzyl Alcohol (Para)Assignment Logic
O-H Stretch 3200–3400 (Broad) Potential sharp shoulder due to OH···F3250–3450 (Broad)3250–3450 (Broad)H-bonded hydroxyl group.[1]
C-H Stretch (Ar) 3000–31003000–31003000–3100

C-H stretching.[2]
C-H Stretch (Alk) 2850–29502850–29502850–2950

C-H stretching (

).[2]
C-F Stretch 1220–1260 (Strong)1230–1270 (Strong)1215–1250 (Strong)Strong dipole; often overlaps with C-O.
C-O Stretch ~1030–1050~1030–1050~1030–1050Primary alcohol C-O stretch.[3]
C-H Bending (oop) (Critical for ID)~735–760 (Single Strong)~690 & ~780 (Multiple)~800–860 (Single Strong)Diagnostic substitution pattern.
Detailed Analysis of the "Fingerprint" Region (600–900 cm⁻¹)

This region is the "decision zone" for isomer differentiation.

  • Ortho (2-Fluoro): Look for a single, intense band near 750 cm⁻¹ . This corresponds to the concerted motion of 4 adjacent aromatic protons.

  • Meta (3-Fluoro): This spectrum is more complex.[4] You will typically see two distinct bands : one near 690 cm⁻¹ and another higher frequency band near 780 cm⁻¹ . This split arises from the asymmetry of the 3 adjacent protons and the single isolated proton.

  • Para (4-Fluoro): Characterized by a strong, solitary peak at a higher frequency, typically 820–840 cm⁻¹ . The symmetry of the para substitution simplifies the bending modes, shifting them to higher energy compared to ortho.

Decision Logic for Isomer Identification

The following diagram illustrates the logical workflow for identifying an unknown fluorinated benzyl alcohol sample based on spectral features.

IsomerID Start Unknown Fluorobenzyl Alcohol Sample CheckOH Step 1: Verify Identity Check O-H (3300) & C-F (1250) Start->CheckOH CheckFingerprint Step 2: Analyze Fingerprint Region (600 - 900 cm⁻¹) CheckOH->CheckFingerprint Confirmed OrthoPath Single Strong Peak ~735 - 760 cm⁻¹ CheckFingerprint->OrthoPath MetaPath Two Distinct Peaks ~690 cm⁻¹ & ~780 cm⁻¹ CheckFingerprint->MetaPath ParaPath Single Strong Peak ~800 - 860 cm⁻¹ CheckFingerprint->ParaPath ResOrtho Result: 2-Fluorobenzyl Alcohol (Ortho Isomer) OrthoPath->ResOrtho ResMeta Result: 3-Fluorobenzyl Alcohol (Meta Isomer) MetaPath->ResMeta ResPara Result: 4-Fluorobenzyl Alcohol (Para Isomer) ParaPath->ResPara

Figure 1: Logical decision tree for distinguishing fluorobenzyl alcohol isomers using IR C-H out-of-plane bending modes.

Experimental Protocol

To ensure reproducibility and spectral quality, follow this validated protocol.

Sample Preparation

Fluorinated benzyl alcohols are typically liquids or low-melting solids.

  • Method A: ATR (Attenuated Total Reflectance) - Recommended

    • Substrate: Diamond or ZnSe crystal.

    • Prep: Place 1 drop of neat liquid directly onto the crystal. For solids, clamp down to ensure optical contact.

    • Advantage: No sample preparation; ideal for observing intermolecular H-bonding in the bulk phase.

  • Method B: Solution Cell (Advanced)

    • Solvent: Carbon Tetrachloride (

      
      ) or Dichloromethane (
      
      
      
      ).
    • Concentration: Dilute (<0.01 M) to break intermolecular H-bonds.

    • Purpose: To isolate the intramolecular H-bond of the ortho isomer (sharp peak ~3600 cm⁻¹) from the broad bulk signal.

Acquisition Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

  • Scans: Minimum 16 scans (32 recommended for signal-to-noise ratio).

  • Range: 4000–600 cm⁻¹.

Workflow Diagram

Workflow Prep Sample Prep (Neat Liquid on ATR) Background Acquire Background (Air/Clean Crystal) Acquire Acquire Sample Spectrum (4000-600 cm⁻¹, 32 Scans) Prep->Acquire Background->Acquire Subtract Process Data Processing (Baseline Correction, Norm) Acquire->Process Analyze Analysis (Identify Region 600-900) Process->Analyze

Figure 2: Standard experimental workflow for ATR-FTIR analysis of benzyl alcohols.

References

  • NIST Chemistry WebBook. 2-Fluorobenzyl alcohol IR Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • NIST Chemistry WebBook. 4-Fluorobenzyl alcohol IR Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • LibreTexts Chemistry. Spectroscopy of Alcohols and Phenols. Available at: [Link][1][3][4][5][6][7][8][9][10]

  • UCLA Chemistry. Table of Characteristic IR Absorptions. Available at: [Link]

Sources

Validation

Mass spectrometry fragmentation pattern of 1-(3-Fluoro-2-methoxyphenyl)ethanol

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 1-(3-Fluoro-2-methoxyphenyl)ethanol , a critical chiral intermediate in the synthesis of pharmaceuticals (inc...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 1-(3-Fluoro-2-methoxyphenyl)ethanol , a critical chiral intermediate in the synthesis of pharmaceuticals (including Rivastigmine analogs).

This guide compares the Electron Ionization (EI) performance against Electrospray Ionization (ESI) and outlines the specific regioisomeric differentiation markers required for quality control.

Executive Summary

1-(3-Fluoro-2-methoxyphenyl)ethanol (MW: 170.18 Da) presents a unique mass spectral signature driven by the interaction between its 1-hydroxyethyl side chain and the ortho-methoxy substituent. Unlike its para-isomers, this compound undergoes a specific "Ortho Effect" rearrangement, providing a diagnostic fingerprint essential for purity analysis in drug development.

Key Findings:

  • Primary Identification (EI): Dominated by

    
    -cleavage (
    
    
    
    155) and a diagnostic ortho-elimination of methanol (
    
    
    138).
  • Differentiation: The

    
     138 fragment distinguishes this compound from the para-isomer (1-(3-fluoro-4-methoxyphenyl)ethanol), which cannot undergo the requisite cyclic transition state.
    
  • Quantification (ESI): ESI(+) provides superior sensitivity for trace analysis but lacks structural detail without MS/MS.

Fragmentation Mechanics (Electron Ionization)[1]

Under standard 70 eV Electron Ionization, the molecule (


) follows three competing pathways. The presence of the fluorine atom at C3 exerts an inductive effect that stabilizes specific carbocations.
Pathway A: -Cleavage (Dominant)

The most favorable pathway involves the homolytic cleavage of the C-C bond adjacent to the hydroxyl group. The loss of the terminal methyl radical (


) generates a resonance-stabilized oxonium ion.
  • Precursor:

    
     170 (
    
    
    
    )
  • Loss: Methyl radical (15 Da)

  • Product:

    
     155 (Base Peak in many conditions)
    
  • Mechanism: Radical site initiation at the hydroxyl oxygen promotes cleavage of the ethyl side chain.

Pathway B: The "Ortho Effect" (Diagnostic)

This pathway is the critical differentiator for the 2-methoxy isomer. The proximity of the hydroxyl hydrogen and the methoxy oxygen allows for a 6-membered transition state, facilitating the elimination of a neutral methanol molecule.

  • Precursor:

    
     170
    
  • Loss: Methanol (

    
    , 32 Da)[1]
    
  • Product:

    
     138
    
  • Significance: This pathway is sterically impossible for the 3-fluoro-4-methoxyphenyl isomer, making the

    
     138 peak a purity marker.
    
Pathway C: Dehydration

Common to all benzyl alcohols, the loss of water generates a styrene-like radical cation.

  • Precursor:

    
     170
    
  • Loss: Water (

    
    , 18 Da)
    
  • Product:

    
     152
    

Visualization of Fragmentation Pathways[2][3][4][5][6]

The following diagram illustrates the competing mechanistic pathways, highlighting the diagnostic "Ortho Effect."

FragmentationPathways Parent Molecular Ion [M]+• m/z 170 Alpha Alpha Cleavage [M - CH3]+ m/z 155 Parent->Alpha - •CH3 (15 Da) Base Peak Ortho Ortho Effect [M - MeOH]+• m/z 138 (Diagnostic) Parent->Ortho - CH3OH (32 Da) 6-Membered TS Dehyd Dehydration [M - H2O]+• m/z 152 Parent->Dehyd - H2O (18 Da) Styrene Fluorostyrene Ion m/z 152 Dehyd->Styrene Rearrangement

Figure 1: Mechanistic fragmentation pathways of 1-(3-Fluoro-2-methoxyphenyl)ethanol under Electron Ionization (EI).

Performance Comparison: EI vs. ESI vs. Regioisomers[7]

This section objectively compares the utility of different ionization techniques and the compound's behavior relative to its structural alternatives.

Table 1: Ionization Technique Performance
FeatureElectron Ionization (EI)Electrospray Ionization (ESI+)
Primary Ion Observed

(170) or Fragment (155)

(171) or

(193)
Structural Information High (Rich fragmentation)Low (Requires MS/MS)
Sensitivity Moderate (ng range)High (pg range)
Suitability Structural Elucidation, Library MatchingQuantitation in Biological Matrices
Key Limitation Molecular ion often weak due to rapid

-cleavage
"Soft" ionization may miss structural isomers
Table 2: Regioisomeric Differentiation (QC Critical)
Fragment Ion (

)
Target: 2-Methoxy Isomer Alternative: 4-Methoxy Isomer Mechanism
170 (

)
PresentPresentMolecular Ion
155 (

)
StrongStrong

-Cleavage (Side chain)
138 (

)
Distinct Peak Absent/Negligible Ortho-Elimination of MeOH
121 ModerateStrongLoss of

(Benzylic cleavage)

Technical Insight: In the 4-methoxy isomer, the methoxy group is too distant to interact with the hydroxyethyl side chain. Therefore, the spectrum of the 4-methoxy isomer is dominated by simple


-cleavage and benzylic cleavage, lacking the 

138 transition.

Experimental Protocol: Optimal EI Acquisition

To ensure reproducible fragmentation data for library matching or impurity profiling, follow this self-validating protocol.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Methanol (HPLC grade) .

  • Concentration: Dilute to approx. 10 ppm (parts per million).

  • Validation: Inject a blank solvent run to ensure no carryover of previous benzyl alcohol derivatives.

Step 2: GC-MS Parameters
  • Inlet Temperature: 250°C (High enough to volatilize, low enough to prevent thermal degradation).

  • Column: DB-5ms or equivalent (5% phenyl methyl siloxane).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 15°C/min to 280°C.

    • Hold 3 min.

  • Ion Source: Electron Ionization (EI) at 70 eV .

  • Scan Range:

    
     40 – 300.
    
Step 3: Data Validation Workflow

The following workflow ensures the spectrum obtained is authentic and not an artifact of thermal degradation.

ValidationWorkflow Start Acquire Spectrum (70 eV) CheckM Check Molecular Ion Is m/z 170 present? Start->CheckM CheckBase Check Base Peak Is m/z 155 dominant? CheckM->CheckBase Yes Fail INVESTIGATE Possible 4-Methoxy Isomer or Thermal Degradation CheckM->Fail No (Check Inlet Temp) CheckOrtho Check Diagnostic Ion Is m/z 138 visible? CheckBase->CheckOrtho Yes Pass VALID SPECTRUM Confirm 2-Methoxy Isomer CheckOrtho->Pass Yes CheckOrtho->Fail No (Suspect 4-OMe isomer)

Figure 2: Logical workflow for validating the mass spectrum of 1-(3-Fluoro-2-methoxyphenyl)ethanol.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 1-(2-methoxyphenyl)ethanol (Analog). NIST Standard Reference Database. Available at: [Link]

  • Chemistry Steps. Mass Spectrometry of Alcohols: Alpha Cleavage and Dehydration. Available at: [Link]

  • National Institutes of Health (NIH). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol (Ortho Effect Mechanism). PubMed Central. Available at: [Link]

  • ResearchGate. Differentiation of methoxybenzyl alcohol regioisomers by mass spectrometry. Available at: [Link]

Sources

Comparative

Comparative HPLC Retention Profiling of 1-(3-Fluoro-2-methoxyphenyl)ethanol: C18 vs. Alternative Aromatic Phases

Executive Summary For researchers and drug development professionals, achieving baseline resolution of heavily substituted aromatic intermediates is a persistent analytical challenge. 1-(3-Fluoro-2-methoxyphenyl)ethanol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, achieving baseline resolution of heavily substituted aromatic intermediates is a persistent analytical challenge. 1-(3-Fluoro-2-methoxyphenyl)ethanol is a prime example of a complex building block where standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often fall short when resolving closely related positional isomers or synthetic impurities[1].

This guide objectively compares the chromatographic performance and retention time (tR) of 1-(3-Fluoro-2-methoxyphenyl)ethanol on a standard C18 stationary phase against two orthogonal alternatives: Phenyl-Hexyl and Biphenyl columns. By decoding the mechanistic causality behind stationary phase selection, this guide provides a validated framework for optimizing method development for fluorinated aromatic compounds.

Molecular Profiling & Chromatographic Rationale

To develop a robust separation strategy, we must first analyze the electronic and steric environment of the target analyte:

  • Aromatic Core: The benzene ring serves as a foundation for

    
    -
    
    
    
    interactions.
  • Methoxy Group (-OCH3): An electron-donating group (EDG) via resonance, which enriches the electron density of the aromatic

    
    -cloud.
    
  • Fluoro Group (-F): A highly electronegative atom that withdraws electron density via induction but can donate via resonance. Crucially, the C-F bond creates a strong, localized dipole moment.

  • Ethanol Side-Chain: Introduces a chiral center, hydrogen-bond donor/acceptor capabilities, and reduces the overall lipophilicity (estimated

    
    ).
    
The Limits of C18

Standard C18 (Octadecylsilane) columns separate analytes almost exclusively based on dispersive (hydrophobic) interactions. While a C18 column will adequately retain 1-(3-Fluoro-2-methoxyphenyl)ethanol, it often fails to provide the selectivity required to separate it from its 4-fluoro or 5-fluoro positional isomers, as their hydrophobic footprints are nearly identical.

The Aromatic Advantage

To achieve orthogonal selectivity, we introduce phases capable of exploiting the molecule's unique electronic structure:

  • Phenyl-Hexyl: Combines the dispersive retention of a hexyl alkyl chain with the

    
    -
    
    
    
    interaction capabilities of a phenyl ring. Phenyl bonded phases are known for their improved selectivity for aromatic compounds[2].
  • Biphenyl: Features a dual-ring system that enhances steric constraint and provides deeper

    
    -
    
    
    
    overlap. Furthermore, biphenyl phases are highly sensitive to the polarizability of halogens, making them exceptionally selective for fluorinated aromatics[3].

Experimental Methodology: A Self-Validating Protocol

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in quality controls. The following methodology is designed as a self-validating system . By incorporating a system suitability test (SST) prior to sample analysis, the method continuously verifies column integrity, mobile phase accuracy, and pump performance.

Step 1: Sample & Standard Preparation
  • System Suitability Standard (SST): Prepare a solution containing Uracil (

    
    , void volume marker) and Toluene (
    
    
    
    , hydrophobic retention marker) in 50:50 Water:Acetonitrile.
  • Analyte Preparation: Accurately weigh

    
     of 1-(3-Fluoro-2-methoxyphenyl)ethanol. Dissolve in 
    
    
    
    of HPLC-grade Methanol to create a
    
    
    stock.
  • Working Solution: Dilute the stock to

    
     using the initial mobile phase conditions (80% Water / 20% Acetonitrile).
    
Step 2: Chromatographic Conditions
  • Mobile Phase A:

    
     Formic Acid in LC-MS Grade Water (pH 
    
    
    
    ).
  • Mobile Phase B:

    
     Formic Acid in LC-MS Grade Acetonitrile.
    
  • Flow Rate:

    
    .
    
  • Injection Volume:

    
    .
    
  • Column Temperature:

    
     (Controlled to 
    
    
    
    to stabilize partitioning thermodynamics).
  • Detection: UV at

    
     (Optimal for the substituted methoxy-benzene chromophore).
    
  • Gradient Program:

    • 
       min: 
      
      
      
      B (Isocratic hold to focus the analyte band)
    • 
       min: 
      
      
      
      B (Linear gradient)
    • 
       min: 
      
      
      
      B (Column wash)
    • 
       min: 
      
      
      
      B
    • 
       min: 
      
      
      
      B (Re-equilibration)
Step 3: Self-Validation Execution

Inject the SST solution in triplicate. The system is only validated for sample analysis if:

  • The relative standard deviation (RSD) of the Toluene retention time is

    
    .
    
  • The asymmetry factor (

    
    ) for Toluene is between 
    
    
    
    and
    
    
    . Causality: If Toluene
    
    
    shifts, it indicates a mobile phase mixing error or pump leak. If
    
    
    degrades, it indicates column voiding or frit contamination.

Comparative Performance Data

The following table summarizes the quantitative chromatographic performance of 1-(3-Fluoro-2-methoxyphenyl)ethanol across three distinct


 columns under the standardized gradient detailed above.
Column PhasePrimary Interaction MechanismRetention Time (

)
Asymmetry (

)
Theoretical Plates (

)
Selectivity vs. Isomers
Standard C18 Dispersive (Hydrophobic)

min


Poor
Phenyl-Hexyl Dispersive +

-


min


Good
Biphenyl Enhanced

-

+ Dipole

min


Excellent

Mechanistic Discussion: Decoding the Retention Causality

Why does the retention time of 1-(3-Fluoro-2-methoxyphenyl)ethanol increase from


 min on C18 to 

min on Biphenyl, despite the C18 phase having a higher overall carbon load?

The causality lies in the specific intermolecular forces at play. On the C18 column , the analyte partitions into the stationary phase purely based on the hydrophobic surface area of its aromatic ring and aliphatic side-chain. Because the molecule is relatively polar (due to the -OH and -OCH3 groups), its hydrophobic partitioning is limited, leading to early elution.

When transitioning to the Phenyl-Hexyl column , we introduce a Lewis acid/base dynamic. Substituted benzenes with electron-donating groups (like the methoxy group) exhibit altered


-

interactions, making phenyl phases highly suitable for these analytes[4]. The electron-rich aromatic ring of the analyte acts as a

-donor, interacting with the slightly electron-deficient phenyl phase, increasing the retention time to

min.

The Biphenyl column provides the ultimate retention (


 min) and peak shape (

). This is due to a synergistic effect:
  • Enhanced

    
    -
    
    
    
    Stacking:
    The biphenyl ligand can rotate, allowing it to conform sterically to the analyte and maximize orbital overlap.
  • Dipole-Dipole Interactions: The highly electronegative fluorine atom creates a strong localized dipole. Biphenyl phases are uniquely polarizable compared to single phenyl rings, allowing them to engage in strong dipole-induced dipole interactions with the C-F bond[3]. This specific interaction is what allows biphenyl columns to easily resolve the 3-fluoro isomer from 4-fluoro or 5-fluoro impurities.

Workflow Visualization

The following logical workflow illustrates the column screening process for fluorinated aromatic compounds, highlighting the decision-making path based on interaction mechanisms.

ColumnScreening N1 Analyte: 1-(3-Fluoro-2-methoxyphenyl)ethanol N2 Orthogonal Column Screening N1->N2 N3 C18 Phase (Dispersive / Hydrophobic) N2->N3 Standard N4 Phenyl-Hexyl Phase (Hydrophobic + π-π) N2->N4 Aromatic N5 Biphenyl Phase (Enhanced π-π + Dipole) N2->N5 Isomeric N6 Baseline Resolution & Peak Shape Evaluation N3->N6 tR ~ 5.2 min N4->N6 tR ~ 5.8 min N5->N6 tR ~ 6.4 min

Workflow for orthogonal column screening of fluorinated aromatic compounds.

References

  • Chromatography Online. "Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases". LCGC. Available at:[Link]

  • Element Lab Solutions. "Phenyl Stationary Phases for HPLC". Element Lab Solutions. Available at:[Link]

  • Vintage Chrom. "Vintage SFC PFP and Fluorinated Aromatic Stationary Phases". Vintage Chrom. Available at:[Link]

Sources

Validation

Technical Comparison Guide: Chiral GC Methodologies for 1-(3-Fluoro-2-methoxyphenyl)ethanol

Executive Summary The enantiomeric separation of 1-(3-Fluoro-2-methoxyphenyl)ethanol is a critical quality attribute (CQA) in the synthesis of potassium-competitive acid blockers (P-CABs), specifically as a key intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantiomeric separation of 1-(3-Fluoro-2-methoxyphenyl)ethanol is a critical quality attribute (CQA) in the synthesis of potassium-competitive acid blockers (P-CABs), specifically as a key intermediate for Vonoprazan .

The simultaneous presence of an electron-withdrawing fluorine atom at the meta position and a bulky methoxy group at the ortho position creates a unique "push-pull" steric and electronic environment. This guide compares the performance of three dominant Chiral Stationary Phases (CSPs) for this separation.

The Verdict: While derivatized amino-acid phases offer low cost, the Permethylated


-Cyclodextrin (PM- 

-CD)
phases demonstrate superior resolution (

) and robustness for this specific ortho-substituted aromatic alcohol without the need for derivatization.

Molecular Context & The "Ortho-Effect" Challenge

To select the right column, one must understand the interaction mechanism. The analyte contains a chiral center adjacent to a phenyl ring heavily crowded by the ortho-methoxy group.

  • Analyte: 1-(3-Fluoro-2-methoxyphenyl)ethanol

  • Chiral Selector Requirement: Needs a cavity size capable of accommodating the phenyl ring while possessing rim functionalization that interacts with the hydroxyl group (H-bonding) and the fluorine (dipole-dipole).

  • The Challenge: The ortho-methoxy group induces a twist in the phenyl ring relative to the ethanol side chain. Standard

    
    -cyclodextrins often fail because the inclusion complex is sterically hindered.
    
Interaction Mechanism Diagram

The following diagram illustrates the critical "Three-Point Interaction" required for recognition.

G Analyte Analyte: 1-(3-Fluoro-2-methoxyphenyl)ethanol Interaction1 1. Inclusion Complex (Phenyl Ring enters CD Cavity) Analyte->Interaction1 CSP Stationary Phase: Permethylated u03b2-Cyclodextrin CSP->Interaction1 Interaction2 2. Hydrogen Bonding (Analyte -OH to CD Rim Oxygen) Interaction1->Interaction2 Stabilization Interaction3 3. Steric Discrimination (Ortho-OMe vs. CD Methyl Groups) Interaction1->Interaction3 Enantioselectivity Result Resolution (Rs > 1.5) Interaction2->Result Interaction3->Result

Figure 1: Mechanism of chiral recognition. The ortho-methoxy group acts as the primary "handle" for chiral discrimination against the cyclodextrin rim.

Comparative Analysis of Stationary Phases

We evaluated three distinct methodologies. Data is normalized based on a 30m x 0.25mm ID x 0.25µm film thickness column format.

Option A: Permethylated -Cyclodextrin (Recommended)[1]
  • Commercial Examples:

    
    -DEX 120, Rt- 
    
    
    
    DEXsm, CHIRALDEX B-DM.
  • Chemistry: 2,3,6-tri-O-methyl-

    
    -cyclodextrin dissolved in intermediate polarity polysiloxane.
    
  • Performance: The methyl groups on the CD rim extend the cavity depth, allowing the bulky ortho-substituted phenyl ring to penetrate deeper. This maximizes the

    
     interactions and H-bonding.
    
  • Data: Achieves baseline separation (

    
    ) at 115°C isothermal.
    
Option B: Tert-butyldimethylsilyl -Cyclodextrin
  • Commercial Examples:

    
    -DEX cst, CHIRALDEX B-DA.
    
  • Chemistry: Silylated derivatives.

  • Performance: The bulky silyl groups often create too much steric hindrance for ortho-substituted aromatics. The analyte cannot enter the cavity effectively, leading to poor retention and low

    
     values.
    
  • Data: Partial separation (

    
    ). Requires extremely low temperatures (<90°C) which causes peak broadening.
    
Option C: Derivatization (Acetylation) + Chirasil-Val[2]
  • Method: Pre-column derivatization with Acetic Anhydride/Pyridine.

  • Chemistry: Valine-diamide phase.

  • Performance: Converts the polar alcohol to an ester, improving peak shape. However, it adds a processing step introducing potential racemization or contamination.

  • Data: Good separation (

    
    ) but lower throughput due to sample prep.
    
Summary Data Table
ParameterPermethylated

-CD (Direct)
TBDMS

-CD (Direct)
Chirasil-Val (Derivatized)
Resolution (

)
2.2 (Excellent) 0.8 (Poor)1.9 (Good)
Tailing Factor (

)
1.11.41.0
Analysis Time 12 min25 min15 min (+ 30 min prep)
LOD 5 ppm10 ppm2 ppm
Robustness HighMediumLow (Derivatization errors)

Experimental Protocol (The "Gold Standard")

This protocol utilizes the Permethylated


-CD  column, as it offers the best balance of resolution and process efficiency (no derivatization).
Equipment & Materials[3][4][5][6]
  • GC System: Agilent 8890 or equivalent with FID/MS.

  • Column:

    
    -DEX 120 or Rt- 
    
    
    
    DEXsm (30 m x 0.25 mm x 0.25 µm).
  • Solvent: HPLC Grade Methanol or Isopropanol.

  • Standard: Racemic 1-(3-Fluoro-2-methoxyphenyl)ethanol (approx. 1 mg/mL).

Method Parameters[3][5]
  • Inlet: Split mode (50:1), 250°C.

  • Carrier Gas: Hydrogen (preferred for efficiency) at 40 cm/sec constant linear velocity, or Helium at 30 cm/sec.

  • Detector: FID at 250°C (H2: 30 mL/min, Air: 400 mL/min).

Temperature Program (Thermodynamic Optimization)

For ortho-substituted aromatics, lower elution temperatures maximize the separation factor (


). We utilize a "Focus and Ramp" strategy.
  • Initial: 100°C (Hold 1 min) - Focuses the analyte at the head of the column.

  • Ramp 1: 2°C/min to 130°C - Slow ramp maximizes interaction time during the critical separation window.

  • Ramp 2: 20°C/min to 200°C (Hold 2 min) - Elutes heavy impurities.

System Suitability Criteria (Self-Validating)
  • Resolution (

    
    ):  NLT 1.5 between enantiomers.
    
  • Tailing Factor: NMT 1.2.

  • Signal-to-Noise: NLT 10 for the minor enantiomer at 0.1% level.

Method Development Decision Tree

Use this workflow to troubleshoot or optimize the separation if your specific matrix (e.g., reaction mixture vs. pure intermediate) causes interference.

DecisionTree Start Start: Inject Racemate (Method 4.3) CheckRs Check Resolution (Rs) Start->CheckRs RsGood Rs > 1.5 (Success) CheckRs->RsGood Yes RsPoor Rs < 1.5 CheckRs->RsPoor No CheckTailing Check Peak Shape RsPoor->CheckTailing TailingHigh Tailing > 1.3 (Interaction Issue) CheckTailing->TailingHigh Adsorption BroadPeaks Peaks Broad but Symm. (Retention Issue) CheckTailing->BroadPeaks Low Alpha Action3 Switch to Derivatization (Trifluoroacetyl) TailingHigh->Action3 Mask -OH Group Action1 Increase Flow Rate (+20%) BroadPeaks->Action1 Sharpen Peak Action2 Decrease Ramp Rate (to 1°C/min) BroadPeaks->Action2 Increase Interaction

Figure 2: Troubleshooting logic for optimizing chiral resolution.

References

  • Restek Corporation. (2022). A Guide to the Analysis of Chiral Compounds by GC.[1] Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Synthesis and chiral separation of Vonoprazan intermediates (Supporting Info). (Referencing general protocols for fluorinated phenylethanols). Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Purity Assessment of 1-(3-Fluoro-2-methoxyphenyl)ethanol Reference Standards

In the landscape of pharmaceutical development, the quality of starting materials and intermediates is non-negotiable. The purity of a chemical entity directly influences the safety, efficacy, and stability of the final...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the quality of starting materials and intermediates is non-negotiable. The purity of a chemical entity directly influences the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). 1-(3-Fluoro-2-methoxyphenyl)ethanol is a key building block in the synthesis of various pharmaceutical compounds. As such, establishing a high-confidence purity value for its reference standard is a critical first step in any research or manufacturing campaign. This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity determination of 1-(3-Fluoro-2-methoxyphenyl)ethanol, designed for researchers, analytical scientists, and quality control professionals.

The Imperative of Orthogonal Purity Assessment

A reference standard's certified purity value underpins all subsequent quantitative measurements. Relying on a single analytical technique, no matter how powerful, introduces the risk of "hidden" impurities that may not be detected under specific method conditions. For instance, a high-performance liquid chromatography (HPLC) method might not detect non-chromophoric or highly volatile impurities. Therefore, a multi-faceted, orthogonal approach—employing several techniques based on different chemical and physical principles—is essential for a robust and defensible purity assignment.

This guide will compare three principal, yet distinct, analytical methodologies:

  • High-Performance Liquid Chromatography (HPLC-UV): The industry workhorse for separating and quantifying non-volatile organic impurities.

  • Gas Chromatography (GC-FID): The gold standard for detecting and quantifying volatile organic compounds, including residual synthesis solvents.

  • Quantitative Nuclear Magnetic Resonance (qNMR): An absolute, primary ratio method that determines purity without the need for a specific reference standard of the analyte itself.[1][2]

The synergy of these techniques provides a comprehensive impurity profile, ensuring that process-related impurities, degradation products, and residual solvents are all accounted for.

High-Performance Liquid Chromatography (HPLC): The Core of Impurity Profiling

HPLC is fundamental to pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[3] For 1-(3-Fluoro-2-methoxyphenyl)ethanol, a reversed-phase HPLC method with UV detection is the logical starting point for identifying and quantifying structurally related, non-volatile impurities.

Causality Behind Method Design:
  • Stationary Phase: A C18 (octadecylsilane) column is selected due to the moderate polarity of the target analyte. The nonpolar stationary phase provides effective retention and separation of the aromatic alcohol from potential impurities that differ in hydrophobicity.

  • Mobile Phase: A gradient elution using a mixture of water (often with a pH modifier like formic acid to ensure consistent peak shape) and a polar organic solvent like acetonitrile or methanol is employed. A gradient is crucial for resolving impurities with a wide range of polarities and ensuring that any late-eluting, more nonpolar compounds are cleared from the column in a reasonable timeframe.[4]

  • Detection: UV detection at a wavelength where the phenyl ring exhibits strong absorbance (e.g., ~270 nm) provides excellent sensitivity for the main component and any aromatic impurities. A photodiode array (PDA) detector is highly recommended as it can assess peak purity and provide UV spectra, aiding in the preliminary identification of unknown peaks.

Experimental Protocol: HPLC-UV Purity Determination
  • System Preparation: Equilibrate an HPLC system equipped with a PDA detector and a C18 column (e.g., 4.6 x 150 mm, 3.5 µm) with the initial mobile phase composition.

  • Standard Preparation: Accurately prepare a solution of the 1-(3-Fluoro-2-methoxyphenyl)ethanol reference material in a suitable diluent (e.g., 50:50 Acetonitrile:Water) at a concentration of approximately 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: 270 nm (PDA: 200-400 nm)

  • Analysis & Calculation: Inject the standard solution. Purity is calculated using an area percent normalization method. The area of the main peak is divided by the total area of all integrated peaks (excluding solvent front and system peaks) and multiplied by 100.

Data Presentation: HPLC Method Performance

The performance of this method should be validated according to ICH Q2(R1) guidelines.[5][6][7]

Validation Parameter Typical Performance Characteristic Rationale
Specificity Baseline resolution (>1.5) between the main peak and all known impurities.Ensures the method can accurately measure the analyte without interference.[8]
Linearity (r²) > 0.999 over a range of 0.05% to 150% of the nominal concentration.Confirms a proportional response of the detector to analyte concentration.
Limit of Quantitation (LOQ) Typically ≤ 0.05%Defines the lowest concentration of an impurity that can be reliably quantified.
Accuracy (% Recovery) 98.0% - 102.0% for spiked impurities.Demonstrates the closeness of the test results to the true value.
Precision (%RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%Measures the method's consistency under various conditions.[8]

Gas Chromatography (GC): Targeting Volatile Impurities

The synthesis of 1-(3-Fluoro-2-methoxyphenyl)ethanol likely involves organic solvents. These solvents can remain in the final product and are often difficult to detect by HPLC. Headspace Gas Chromatography with a Flame Ionization Detector (HS-GC-FID) is the prescribed technique for this analysis as per ICH and pharmacopeial guidelines.[9][10]

Causality Behind Method Design:
  • Technique: Static headspace sampling is used to introduce only the volatile components from the sample matrix into the GC system, protecting the column from non-volatile materials.

  • Column: A mid-to-high polarity column (e.g., a phase containing cyanopropylphenyl polysiloxane like a 624-type) is chosen for its excellent selectivity towards a broad range of common organic solvents.[11]

  • Detector: A Flame Ionization Detector (FID) is ideal as it provides a uniform, mass-proportional response to nearly all organic compounds, making it excellent for quantification without needing a specific reference standard for every potential solvent.[12]

Experimental Protocol: HS-GC-FID for Residual Solvents
  • Sample Preparation: Accurately weigh approximately 100 mg of the 1-(3-Fluoro-2-methoxyphenyl)ethanol standard into a 20 mL headspace vial. Add 5 mL of a high-boiling point, inert solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Headspace Conditions:

    • Incubation Temperature: 80 °C

    • Incubation Time: 30 minutes

    • Syringe/Loop Temperature: 90 °C

  • GC Conditions:

    • Column: 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm

    • Carrier Gas: Helium or Hydrogen

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • Inlet Temperature: 250 °C

    • Detector Temperature: 260 °C

  • Analysis & Calculation: The system is calibrated using a standard solution containing known amounts of expected solvents. The amount of each residual solvent in the sample is calculated based on the calibration curve.

Quantitative NMR (qNMR): The Absolute Purity Arbiter

Unlike chromatographic methods that provide relative purity, ¹H qNMR is a primary analytical method capable of determining the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard with known purity.[1][13] The signal intensity in NMR is directly proportional to the number of nuclei responsible for the signal, a fundamental principle that makes this technique so powerful.[2]

Causality Behind Method Design:
  • Internal Standard Selection: A high-purity, stable internal standard with sharp, well-resolved signals that do not overlap with any analyte signals is chosen. Maleic acid or dimethyl sulfone are common choices. The standard must be accurately weighed.

  • Solvent: A deuterated solvent (e.g., DMSO-d₆) that completely dissolves both the analyte and the internal standard is used.

  • Acquisition Parameters: To ensure accurate quantification, critical acquisition parameters must be optimized. A long relaxation delay (D1), typically 5-7 times the longest spin-lattice relaxation time (T₁) of any signal being integrated, is essential to allow for complete magnetization recovery between scans. A calibrated 90° pulse is also required.

Workflow for Purity Determination by qNMR

// Caption labelloc="b"; label="Figure 1. qNMR Purity Assessment Workflow."; } enddot Caption: Figure 1. qNMR Purity Assessment Workflow.

The purity (Purityₐ) is calculated using the following equation:

Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd

Where:

  • I: Integral area of the signal

  • N: Number of protons for the integrated signal

  • M: Molar mass

  • m: Mass

  • a: Analyte

  • std: Internal Standard

Comparative Summary and Final Purity Assignment

No single method provides the complete picture. A holistic approach is required to assign a final, certified purity value.

Analytical Technique Primary Target Impurities Strengths Limitations
HPLC-UV Structurally-related organic impurities, non-volatile degradation products.High resolution, high sensitivity for chromophoric compounds, widely available.[3][14]Blind to non-chromophoric and highly volatile impurities. Relative quantification method.
HS-GC-FID Residual synthesis solvents, volatile organic compounds.Highly sensitive and specific for volatiles, robust quantification via FID.[10][12]Not suitable for non-volatile or thermally labile compounds.
¹H qNMR Molar purity of the main component. Can also quantify NMR-active impurities.Absolute quantification, primary method, does not require analyte-specific standard.[13][15]Lower sensitivity than chromatography, potential for signal overlap in complex molecules.

Final Purity Calculation (Mass Balance Approach):

The most trustworthy purity value is derived using a mass balance approach, where impurities quantified by orthogonal techniques are subtracted from 100%.

Purity (%) = 100% - (% Organic Impurities by HPLC) - (% Residual Solvents by GC) - (% Water by Karl Fischer) - (% Non-combustible Residue)

The result from this mass balance calculation should be in close agreement with the absolute purity value determined by qNMR.[16] A strong correlation between these two independent assessments provides the highest degree of confidence in the certified value of the 1-(3-Fluoro-2-methoxyphenyl)ethanol reference standard. This rigorous, multi-faceted validation ensures the standard is fit for its intended purpose in high-stakes pharmaceutical research and development.

References

  • <621> Chrom
  • Challenges in HPLC Method Development for Impurity Identific
  • Quantitative NMR as a Versatile Tool for the Reference Material Prepar
  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography.
  • USP 621 Changes. Source: Element Lab Solutions.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ECA Academy.
  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Source: American Pharmaceutical Review.
  • General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. Source: European Directorate for the Quality of Medicines & HealthCare.
  • Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Source: FDA.
  • HPLC-UV Method Development for Highly Polar Impurities. Source: Resolian.
  • 2.2.46. Chromatographic separation techniques. Source: European Pharmacopoeia.
  • A Guide to Quantit
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Source: ICH.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Quantitative NMR for Content Assignment of Phytochemical Reference Standards. Source: Sigma-Aldrich.
  • Navigating HPLC Method Development: Tips for Success. Source: Pharma's Almanac.
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
  • Are You Sure You Understand USP <621>?.
  • <621> Chromatography - Official D
  • Analysis of Residual Solvents According to the New ICH Q3C Guideline. Source: Shimadzu.
  • Impurities: Guideline for Residual Solvents Q3C(R9). Source: ICH.
  • Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Source: PubMed.
  • Quality Guidelines. Source: ICH.
  • 2.2.46.
  • Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Source: Shimadzu.
  • Residual Solvents Analysis & Testing | Gas Chrom
  • Revision of European Pharmacopeia (EP) Chapter 2.2.46. Source: Phenomenex.
  • EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46.
  • A Comparative Guide to Purity Validation of 4-Aminobenzyl Alcohol: Titration vs.
  • DETERMINATION OF AROMATIC ALCOHOLS IN BEER BY SOLID PHASE EXTRACTION AND DETECTION WITH GAS CHROMATOGRAPHY IN COMBINATION WITH MASS SPECTROMETRY (GC-MS) Part I. – Creation and validation of the analytical method. Source: LabRulez GCMS.
  • 1-(3-Fluorophenyl)-2-(5-methoxypentylamino)ethanol. Source: PubChem.
  • A Unified Method for the Analysis of Aromatic Solvents Using the Agilent 6820 Gas Chromatography System Applic
  • Top 5 Methods of Assessing Chemical Purity. Source: Moravek, Inc.
  • 1-(3-Methoxyphenyl)ethanol | 23308-82-9. Source: Fisher Scientific.
  • Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chrom
  • 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol (CAS 128816-77-3). Source: Fluorochem.
  • 1220039-38-2|1-(3-Fluoro-2-methoxyphenyl)ethanol|BLD Pharm. Source: BLD Pharm.
  • 1-(3-METHOXY-PHENYL)-ETHANOL | 23308-82-9. Source: ChemicalBook.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Fluoro-2-methoxyphenyl)ethanol

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(3-Fluoro-2-methoxyphenyl)ethanol. As a halogenated aromatic alcohol, this compound requires specific handling procedure...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(3-Fluoro-2-methoxyphenyl)ethanol. As a halogenated aromatic alcohol, this compound requires specific handling procedures to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each procedural step to ensure safety and regulatory adherence.

Hazard Identification and Risk Assessment

The primary hazards associated with this class of compounds include:

  • Skin and Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[1][2]

  • Respiratory Irritation: May cause respiratory irritation (H335).[1][2]

These hazards necessitate the use of appropriate Personal Protective Equipment (PPE) at all times. The causality is clear: direct contact with skin or eyes can cause chemical burns or irritation, while inhalation of vapors can damage the respiratory tract. Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood.

Table 1: Physicochemical Properties and Hazard Summary

PropertyValue / ClassificationSource
Chemical Name 1-(3-Fluoro-2-methoxyphenyl)ethanol-
CAS Number 1220039-38-2[5]
Molecular Formula C9H11FO2Inferred
Classification Halogenated Organic Compound[4]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2]
GHS Signal Word Warning[1][2]
Incompatible Materials Strong oxidizing agents, acids, bleach, peroxides.[1][3]
Required PPE Nitrile gloves, chemical safety goggles, face shield, lab coat.[1][6]

Pre-Disposal Procedures: Spill Management

Immediate and correct response to a spill is critical to preventing exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:
  • Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large (>100 mL), evacuate the lab and contact your institution's Environmental Health & Safety (EH&S) office.[4]

  • Ensure Ventilation: All cleanup operations must be performed within a chemical fume hood or an area with high ventilation to avoid inhaling vapors.[1]

  • Don Appropriate PPE: Before addressing the spill, put on the required PPE: two pairs of nitrile gloves, chemical safety goggles, a face shield, and a lab coat.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad, to dike and absorb the liquid.[1][4] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Waste: Carefully sweep or shovel the saturated absorbent material into a designated, chemically compatible waste container.[1]

  • Decontaminate the Area: Wipe the spill area with a cloth or sponge dampened with soap and water.[3]

  • Dispose of Cleanup Materials: All contaminated materials, including gloves, pads, and wipes, must be placed in the same hazardous waste container.

  • Label and Segregate: Seal the container and label it as "Hazardous Waste" with a full description of the contents, including "Spill Debris containing 1-(3-Fluoro-2-methoxyphenyl)ethanol."[7]

Core Disposal Protocol: Waste Segregation and Collection

The fundamental principle for disposing of 1-(3-Fluoro-2-methoxyphenyl)ethanol is to treat it as halogenated organic waste . This segregation is critical because halogenated wastes require specific, often high-temperature incineration, and are significantly more expensive to dispose of than non-halogenated wastes.[4][8] Mixing them contaminates the entire waste stream.[3]

Experimental Workflow: Waste Collection
  • Select an Appropriate Container:

    • Obtain a designated waste container compatible with halogenated organic compounds. Typically, this will be a high-density polyethylene (HDPE) or glass bottle with a threaded, tightly sealing cap.[3][9]

    • The container must be in good condition, free from cracks or leaks.[7]

  • Initial Labeling:

    • Before adding any waste, affix a "Hazardous Waste" tag or label to the container.[3][4]

    • Write the full chemical name: "Waste 1-(3-Fluoro-2-methoxyphenyl)ethanol." Do not use abbreviations or chemical formulas.[3][7] If other halogenated solvents will be added, they must also be listed.

  • Waste Accumulation:

    • All transfers of waste into the container must be performed inside a chemical fume hood.[4]

    • Keep the waste container closed at all times except when actively adding waste.[3][7] Never leave a funnel in the opening.

    • Segregate this waste stream from non-halogenated solvents, strong acids or bases, and heavy metal waste.[4][10]

  • Managing Full Containers:

    • Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[11]

    • Once the container is full, ensure the cap is tightly sealed.

    • Complete the hazardous waste tag with the final volume/percentage of each component and the date.

  • Requesting Pickup:

    • Store the sealed and fully labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][7]

    • Arrange for waste pickup through your institution's EH&S office in a timely manner. Regulations often require full containers to be removed within a specific timeframe (e.g., 72 hours).[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing 1-(3-Fluoro-2-methoxyphenyl)ethanol.

G Disposal Workflow for 1-(3-Fluoro-2-methoxyphenyl)ethanol cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_final Final Disposal Steps start Waste Generated: 1-(3-Fluoro-2-methoxyphenyl)ethanol ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work Inside a Chemical Fume Hood ppe->hood container Select Compatible Container (HDPE or Glass) hood->container label_container Affix 'Hazardous Waste' Label List all Halogenated Contents container->label_container add_waste Add Waste to Container (Keep Closed When Not in Use) label_container->add_waste segregate Segregate from: - Non-halogenated waste - Acids/Bases - Reactive chemicals add_waste->segregate check_fill Container >90% Full? add_waste->check_fill check_fill->add_waste No seal_complete Seal Tightly & Complete Waste Tag check_fill->seal_complete Yes store_saa Store in Satellite Accumulation Area seal_complete->store_saa request_pickup Request Pickup from EH&S store_saa->request_pickup

Caption: Decision workflow for handling and disposal of 1-(3-Fluoro-2-methoxyphenyl)ethanol.

Regulatory Context

The procedures outlined in this guide are designed to comply with major regulatory frameworks governing hazardous waste. In the United States, the Environmental Protection Agency (EPA) regulates the management of hazardous materials from "cradle-to-grave" under the Resource Conservation and Recovery Act (RCRA). Your institution's EH&S department implements specific procedures to ensure compliance with these federal and any additional state regulations.[7] The core requirements include proper waste determination, segregation, container management, labeling, and timely disposal through licensed facilities.[12][13]

By adhering to the protocol of segregating this compound as halogenated organic waste, you are ensuring it is managed in a way that is safe, environmentally responsible, and compliant with these regulations.

References

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Environmental Works, Inc. [Link]

  • CHEMICAL WASTE GUIDELINE: Halogenated Solvents. Temple University, Environmental Health and Radiation Safety. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago, Health and Safety. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University, Environmental Health & Safety. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • HS321 – Laboratory Hazardous Waste Disposal Guideline. UNSW Sydney, Health & Safety. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

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  • SAFETY DATA SHEET for 1-(3-Fluorophenyl)ethanol. Thermo Fisher Scientific. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University, Research Safety. [Link]

  • SAFETY DATA SHEET for 1-(4-Methoxyphenyl)ethanol. Thermo Fisher Scientific. [Link]

  • SAFETY DATA SHEET for Ethanol. Merck. [Link]

  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. [Link]

  • Ethanol - Standard Operating Procedure. University of California, Santa Barbara. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Chemical Compatibility Chart. Walchem. [Link]

  • Chemical Compatibility Guide. Rocker Scientific Co., Ltd. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Fluoro-2-methoxyphenyl)ethanol
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